Boc-Aminooxy-PEG3-azide
Description
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N4O6/c1-13(2,3)23-12(18)16-22-11-10-21-9-8-20-7-6-19-5-4-15-17-14/h4-11H2,1-3H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMKIEUJNULAEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Boc-Aminooxy-PEG3-azide: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Aminooxy-PEG3-azide is a heterobifunctional crosslinker of significant interest in the fields of chemical biology, drug discovery, and bioconjugation. Its unique architecture, featuring a terminal azide, a polyethylene glycol (PEG) spacer, and a Boc-protected aminooxy group, provides researchers with a versatile tool for covalently linking molecules through distinct, orthogonal chemistries. This guide details the core chemical properties, key reaction protocols, and primary applications of this linker, with a focus on its role in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
The hydrophilic PEG3 spacer enhances the aqueous solubility of the linker and its conjugates, a critical feature for biological applications.[1][2][3] The two terminal functional groups—azide and aminooxy—allow for sequential or selective conjugation reactions. The azide group is primed for "click chemistry," while the aminooxy group, after deprotection, readily reacts with carbonyl compounds to form stable oxime bonds.[1][4]
Core Chemical Properties
This compound is typically supplied as a colorless oil. Its key properties are summarized in the table below, compiled from various suppliers.
| Property | Data | References |
| IUPAC Name | tert-butyl N-(2-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}ethoxy)carbamate | [1][5] |
| CAS Number | 1235514-15-4 | [1][6] |
| Molecular Formula | C₁₃H₂₆N₄O₆ | [6] |
| Molecular Weight | 334.37 g/mol | [6][7] |
| Purity | Typically ≥95% | [8] |
| Physical Form | Colorless Oil | [9][10] |
| Solubility | Soluble in DCM, THF, acetonitrile, DMF, DMSO | [10] |
| Storage Conditions | Powder: -20°C for up to 3 years; In solvent: -80°C for up to 1 year | [7] |
Key Functional Groups and Reaction Mechanisms
The utility of this compound stems from its two orthogonal reactive handles. The diagram below illustrates the molecule's structure and its distinct functional domains.
Caption: Core functional domains of the this compound linker.
Azide Group: Click Chemistry
The azide (N₃) moiety is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, selectivity, and biocompatibility.[6] It can participate in two primary types of cycloaddition reactions.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to covalently link the azide to a terminal alkyne, forming a stable 1,4-disubstituted triazole ring.[1][4] The reaction is highly reliable and proceeds under mild, often aqueous, conditions.[11]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a metal-free alternative that utilizes a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne.[1][] The inherent ring strain of the cyclooctyne drives the reaction forward without the need for a potentially cytotoxic copper catalyst, making it ideal for applications in living systems.[][13][14]
Caption: Reaction pathways for the azide group via click chemistry.
Boc-Aminooxy Group: Oxime Ligation
The other end of the linker features an aminooxy (oxyamine) group protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is acid-labile and can be efficiently removed under mild acidic conditions, such as with trifluoroacetic acid (TFA).[1][2][3][] Once deprotected, the free aminooxy group is a potent nucleophile that chemoselectively reacts with aldehydes or ketones to form a highly stable oxime bond.[16] This reaction, known as oxime ligation, is bioorthogonal and proceeds efficiently at or near physiological pH.[17][18]
Caption: Two-step workflow for conjugation via the aminooxy group.
Applications in Drug Development
The dual reactivity of this compound makes it an invaluable linker for constructing complex biomolecules, particularly PROTACs and ADCs.[4][5][19][20][21]
PROTAC Synthesis
PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[7][] The linker is a critical component that dictates the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase). This compound allows for the modular synthesis of PROTACs, where one ligand (for the target or E3 ligase) can be attached via click chemistry and the other via oxime ligation.
References
- 1. t-Boc-Aminoxy-PEG3-Azide | 1235514-15-4 [amp.chemicalbook.com]
- 2. t-Boc-Aminooxy-PEG3-Azide - CD Bioparticles [cd-bioparticles.net]
- 3. t-Boc-Aminooxy-PEG3-azide, 1235514-15-4 | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. xcessbio.com [xcessbio.com]
- 6. precisepeg.com [precisepeg.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. glycomindsynth.com [glycomindsynth.com]
- 9. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 10. Aminooxy-PEG3-azide click chemistry reagents- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 11. Click Chemistry [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. precisepeg.com [precisepeg.com]
- 17. One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 19. This compound - Immunomart [immunomart.com]
- 20. Aminooxy-PEG3-azide | TargetMol [targetmol.com]
- 21. Aminooxy-PEG3-azide | ADC Linker | DC Chemicals [dcchemicals.com]
The Versatile Role of Boc-Aminooxy-PEG3-azide in Advanced Bioconjugation
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Boc-Aminooxy-PEG3-azide has emerged as a pivotal heterobifunctional linker in the field of bioconjugation, enabling the precise and efficient assembly of complex biomolecules. Its unique architecture, featuring a tert-butyloxycarbonyl (Boc)-protected aminooxy group, a flexible tripartite polyethylene glycol (PEG) spacer, and a terminal azide moiety, offers orthogonal reactivity that is instrumental in the development of sophisticated therapeutics and research tools, most notably Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This guide provides an in-depth exploration of its applications, supported by experimental protocols and structured data.
Core Properties and Applications
This compound is designed for sequential or orthogonal conjugation strategies. The azide group serves as a handle for "click chemistry," a suite of rapid and specific reactions, while the aminooxy group, after deprotection, readily reacts with aldehydes and ketones to form stable oxime bonds. The PEG3 spacer enhances aqueous solubility and provides spatial separation between conjugated molecules, which is often critical for maintaining their biological activity.
The primary applications of this linker include:
-
PROTAC Synthesis: PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This compound can link a target protein-binding ligand (warhead) to an E3 ligase-binding ligand.[1]
-
Antibody-Drug Conjugate (ADC) Development: In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets tumor-specific antigens. This linker can be used to attach the cytotoxic payload to the antibody.
-
Biomolecule Labeling and Functionalization: The dual reactivity of the linker allows for the attachment of imaging agents, peptides, or other functional molecules to proteins and other biomolecules.
Physicochemical Properties
| Property | Value |
| CAS Number | 1235514-15-4 |
| Molecular Formula | C₁₃H₂₆N₄O₆ |
| Molecular Weight | 334.37 g/mol |
| Purity | Typically >95% |
| Appearance | White to off-white solid or oil |
| Solubility | Soluble in DMSO, DMF, DCM |
Experimental Protocols
The utility of this compound is realized through a series of well-defined chemical reactions. Below are detailed protocols for the key steps in its application.
Deprotection of the Boc-Aminooxy Group
The removal of the Boc protecting group is the initial step to unmask the reactive aminooxy functionality. This is typically achieved under acidic conditions. The choice of acid and solvent is crucial to avoid unwanted side reactions.
Protocol 1: Using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a common and effective method for Boc deprotection.
| Parameter | Condition |
| Reagents | This compound, Anhydrous Dichloromethane (DCM), Trifluoroacetic Acid (TFA) |
| Procedure | 1. Dissolve this compound in anhydrous DCM (e.g., 10 mL per 100 mg).2. Add TFA to the solution (typically 20-50% v/v).3. Stir the reaction mixture at room temperature for 1-2 hours.4. Monitor the reaction progress by TLC or LC-MS.5. Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting aminooxy-PEG3-azide TFA salt can often be used directly in the next step after thorough drying. |
| Notes | TFA is corrosive and should be handled in a fume hood. The reaction should be performed under anhydrous conditions to prevent hydrolysis of the product. |
Protocol 2: Using Hydrogen Chloride (HCl) in 1,4-Dioxane
This method is an alternative to TFA and can be milder in some cases.
| Parameter | Condition |
| Reagents | This compound, Anhydrous 1,4-Dioxane, 4M HCl in Dioxane |
| Procedure | 1. Dissolve this compound in anhydrous 1,4-dioxane.2. Add a solution of 4M HCl in dioxane (typically 5-10 equivalents).3. Stir the reaction at room temperature for 2-4 hours.4. Monitor the reaction by TLC or LC-MS.5. Upon completion, the solvent can be removed under reduced pressure to yield the hydrochloride salt of aminooxy-PEG3-azide. |
| Notes | Commercial solutions of HCl in dioxane are readily available. Ensure all glassware is dry. |
Oxime Ligation
Once deprotected, the aminooxy group can be conjugated to a molecule containing an aldehyde or ketone.
Protocol: General Oxime Ligation
| Parameter | Condition |
| Reagents | Deprotected Aminooxy-PEG3-azide, Aldehyde/Ketone-containing molecule, Aniline (catalyst), Buffer (e.g., sodium acetate, pH 4.5-5.5) |
| Procedure | 1. Dissolve the aldehyde/ketone-containing molecule in the chosen buffer.2. Add the deprotected aminooxy-PEG3-azide (1.1-1.5 equivalents).3. Add aniline (10-100 mM final concentration) to catalyze the reaction.4. Stir the reaction at room temperature for 2-16 hours.5. Monitor the formation of the oxime conjugate by LC-MS.6. Purify the product using an appropriate chromatographic method (e.g., RP-HPLC). |
| Notes | The reaction is fastest at a slightly acidic pH. Aniline significantly accelerates the reaction rate. |
Azide Conjugation via Click Chemistry
The azide group allows for highly specific conjugation to alkyne- or strained cyclooctyne-containing molecules.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is a highly efficient and widely used click chemistry reaction.
| Parameter | Condition |
| Reagents | Azide-functionalized molecule (e.g., from oxime ligation), Alkyne-containing molecule, Copper(II) sulfate (CuSO₄), Sodium ascorbate, Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand, Buffer (e.g., PBS, pH 7.4) |
| Procedure | 1. Dissolve the azide- and alkyne-containing molecules in the buffer.2. Prepare a premix of CuSO₄ and THPTA (1:5 molar ratio).3. Add the CuSO₄/THPTA premix to the reaction mixture (final copper concentration 50-250 µM).4. Initiate the reaction by adding a fresh solution of sodium ascorbate (final concentration 1-5 mM).5. Stir the reaction at room temperature for 1-4 hours.6. Monitor the reaction by LC-MS.7. Purify the triazole-linked product. |
| Notes | THPTA is a water-soluble ligand that stabilizes the Cu(I) oxidation state and improves reaction efficiency. Degassing the buffer can be beneficial to prevent oxidation of the catalyst. |
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free click reaction is ideal for applications where copper toxicity is a concern.
| Parameter | Condition |
| Reagents | Azide-functionalized molecule, Strained alkyne-containing molecule (e.g., DBCO, BCN), Buffer (e.g., PBS, pH 7.4) |
| Procedure | 1. Dissolve the azide- and strained alkyne-containing molecules in the buffer.2. Stir the reaction mixture at room temperature. Reaction times can vary from 1 to 24 hours depending on the reactivity of the strained alkyne.3. Monitor the reaction by LC-MS.4. Purify the product. |
| Notes | SPAAC is generally slower than CuAAC but avoids the need for a metal catalyst. |
Visualizing the Workflow
The versatility of this compound lies in its ability to be used in a sequential workflow to construct complex bioconjugates.
Caption: Sequential conjugation workflow using this compound.
Logical Pathway for PROTAC Synthesis
The synthesis of a PROTAC using this linker involves a logical sequence of conjugating the two distinct ligands.
Caption: Logical pathway for the synthesis of a PROTAC molecule.
Conclusion
This compound is a powerful and versatile tool for researchers in drug discovery and chemical biology. Its orthogonal reactive groups, combined with the beneficial properties of the PEG spacer, facilitate the rational design and synthesis of complex and highly functional bioconjugates. The detailed protocols provided in this guide offer a starting point for the successful implementation of this linker in a variety of applications, from the development of next-generation therapeutics like PROTACs and ADCs to the creation of sophisticated molecular probes for basic research. Careful optimization of the reaction conditions for each specific application will ensure high yields and purity of the final products.
References
Technical Guide: Boc-Aminooxy-PEG3-azide - Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the heterobifunctional linker, Boc-Aminooxy-PEG3-azide. It covers its chemical structure, physicochemical properties, a detailed, plausible synthesis protocol, and its primary applications in bioconjugation, click chemistry, and the development of Proteolysis Targeting Chimeras (PROTACs). The information is intended to support researchers in the fields of chemical biology, drug discovery, and materials science.
Introduction
This compound is a versatile chemical tool featuring three key components: a tert-butyloxycarbonyl (Boc) protected aminooxy group, a triethylene glycol (PEG3) spacer, and a terminal azide group. This unique architecture allows for sequential and orthogonal conjugation strategies. The azide moiety facilitates covalent linkage to alkyne-containing molecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, commonly known as "click chemistry". The Boc-protected aminooxy group, upon deprotection under mild acidic conditions, can react with aldehydes or ketones to form stable oxime ethers. The hydrophilic PEG3 spacer enhances aqueous solubility and provides spatial separation between conjugated molecules. These properties make it a valuable linker for constructing complex biomolecular architectures, such as antibody-drug conjugates (ADCs) and PROTACs[1].
Chemical Structure and Properties
The chemical structure of this compound is characterized by a central hydrophilic PEG3 core, flanked by two distinct functional groups. The SMILES representation of the molecule is O=C(OC(C)(C)C)NOCCOCCOCCOCCN=[N+]=[N-].
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C13H26N4O6 | [2][3] |
| Molecular Weight | 334.37 g/mol | [1][4] |
| CAS Number | 1235514-15-4 | [1][2] |
| Appearance | Colorless oil | [5] |
| Purity | Typically >96% | [4] |
| Solubility | Soluble in DCM, THF, acetonitrile, DMF, and DMSO | [5] |
| Storage | Recommended storage at -20°C | [2] |
Synthesis of this compound
Proposed Synthesis Workflow
The proposed synthesis involves the activation of the terminal hydroxyl group of t-Boc-Aminooxy-PEG3-alcohol via mesylation, followed by nucleophilic substitution with sodium azide to yield the final product.
Caption: Figure 1. Proposed Synthesis Workflow for this compound
Detailed Experimental Protocols
Step 1: Synthesis of t-Boc-Aminooxy-PEG3-mesylate (Intermediate)
-
Reaction Setup: To a solution of t-Boc-Aminooxy-PEG3-alcohol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0°C, add triethylamine (TEA) (1.5 eq).
-
Mesylation: Slowly add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylated intermediate. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of this compound (Final Product)
-
Reaction Setup: Dissolve the crude t-Boc-Aminooxy-PEG3-mesylate from the previous step in anhydrous dimethylformamide (DMF).
-
Azidation: Add sodium azide (NaN3) (3.0 eq) to the solution. Heat the reaction mixture to 60-80°C and stir for 12-16 hours.
-
Reaction Monitoring: Monitor the reaction for the disappearance of the starting material by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with water. Extract the product with a suitable organic solvent such as ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to afford the pure this compound.
Applications in Research and Drug Development
This compound is a powerful tool for the construction of complex bioconjugates and functional molecules.
-
PROTAC Development: As a heterobifunctional linker, it is used to connect a target protein-binding ligand and an E3 ligase-binding ligand in the synthesis of PROTACs. The linker's length and flexibility are critical for inducing the ternary complex formation necessary for target protein degradation.
-
Antibody-Drug Conjugates (ADCs): The azide group can be used to attach the linker to an antibody, while the deprotected aminooxy group can conjugate a cytotoxic drug containing an aldehyde or ketone.
-
Surface Modification: The azide and aminooxy functionalities can be used to immobilize biomolecules onto surfaces for applications in diagnostics and biomaterials.
-
Click Chemistry: The azide group allows for its use in a wide range of click chemistry reactions, enabling the efficient and specific labeling of biomolecules.
Conclusion
This compound is a valuable and versatile heterobifunctional linker with broad applications in chemical biology and drug discovery. Its well-defined structure, featuring orthogonal reactive groups and a hydrophilic spacer, provides researchers with a robust tool for the precise construction of complex molecular architectures. The synthetic route outlined in this guide, based on established chemical principles, offers a reliable method for its preparation in a laboratory setting.
References
An In-Depth Technical Guide to Boc-Aminooxy-PEG3-azide (CAS: 1235514-15-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Aminooxy-PEG3-azide is a heterobifunctional linker molecule that has emerged as a valuable tool in chemical biology, drug discovery, and bioconjugation. Its unique architecture, featuring a Boc-protected aminooxy group, a flexible triethylene glycol (PEG3) spacer, and a terminal azide, enables the sequential and orthogonal conjugation of different molecular entities. This technical guide provides a comprehensive overview of its properties, applications, and detailed experimental protocols for its use.
Core Properties and Data Presentation
The versatility of this compound stems from its distinct functional groups, each with specific reactivity. The azide group readily participates in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), forming a stable triazole linkage. The Boc-protected aminooxy group, upon deprotection, can react with aldehydes and ketones to form stable oxime ethers. The hydrophilic PEG3 spacer enhances the aqueous solubility of the molecule and its conjugates, which is particularly beneficial in biological applications.
| Property | Value | Reference(s) |
| CAS Number | 1235514-15-4 | [1] |
| Molecular Formula | C13H26N4O6 | [2] |
| Molecular Weight | 334.37 g/mol | [2] |
| Appearance | Solid | |
| Purity | >96% | [2] |
| Solubility | Soluble in DMSO | [3] |
| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [4] |
Key Applications
This compound is primarily utilized in two major areas:
-
Click Chemistry and Bioconjugation: As a click chemistry reagent, it facilitates the linking of various molecules. The azide can be reacted with an alkyne-functionalized molecule, and after deprotection of the aminooxy group, it can be conjugated to an aldehyde or ketone-bearing molecule. This allows for the precise construction of complex bioconjugates.[5]
-
PROTAC (Proteolysis Targeting Chimera) Synthesis: This linker is extensively used in the development of PROTACs, which are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation.[4] The linker's length and flexibility, provided by the PEG3 moiety, are critical for the optimal formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[6][7]
Experimental Protocols
Boc Deprotection of the Aminooxy Group
This procedure removes the tert-Butyloxycarbonyl (Boc) protecting group to liberate the reactive aminooxy functionality.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in DCM (e.g., 10 mL of DCM per 100 mg of the compound).
-
Add an equal volume of TFA to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to yield the deprotected Aminooxy-PEG3-azide. The product is often used immediately in the next step without further purification.
Oxime Ligation
This protocol describes the conjugation of the deprotected aminooxy group with an aldehyde-containing molecule.
Materials:
-
Deprotected Aminooxy-PEG3-azide
-
Aldehyde-functionalized molecule of interest
-
Anhydrous methanol or another suitable solvent
-
Acetic acid (optional, as a catalyst)
-
Molecular sieves (optional, to remove moisture)
-
Stirring plate and stir bar
-
Standard laboratory glassware
Procedure:
-
Dissolve the aldehyde-functionalized molecule in anhydrous methanol.
-
Add a 1.1 to 1.5 molar excess of the deprotected Aminooxy-PEG3-azide to the solution.
-
If the reaction is slow, a catalytic amount of acetic acid can be added.
-
Stir the reaction at room temperature for 4-12 hours. The reaction can be monitored by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting oxime-linked product can be purified by column chromatography or HPLC.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This "click" reaction conjugates the azide terminus with an alkyne-functionalized molecule.
Materials:
-
Azide-terminated molecule (e.g., the product from the oxime ligation)
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand (optional but recommended for biological applications)
-
tert-Butanol/water or other suitable solvent mixture
-
Stirring plate and stir bar
-
Standard laboratory glassware
Procedure:
-
Dissolve the azide-terminated molecule and a slight molar excess (1.1 eq) of the alkyne-functionalized molecule in a mixture of tert-butanol and water (e.g., 1:1 v/v).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (e.g., 100 mM in water).
-
In another vial, prepare a solution of CuSO4 (e.g., 20 mM in water). If using a ligand, pre-mix the CuSO4 with the ligand.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4 solution. The final concentration of copper is typically in the range of 100-250 µM.
-
Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.
-
Once complete, the product can be extracted with an organic solvent (e.g., ethyl acetate) and purified by column chromatography.
Visualizations of Workflows and Pathways
PROTAC Synthesis Workflow
The following diagram illustrates a general workflow for synthesizing a PROTAC using this compound, where one end is first conjugated via click chemistry and the other, after deprotection, via oxime ligation.
Caption: General workflow for PROTAC synthesis.
PROTAC-Mediated Protein Degradation Pathway
This diagram illustrates the mechanism of action of a PROTAC designed to degrade the protein BRD4, a common target in cancer therapy. The PROTAC utilizes a linker, such as one derived from this compound, to bring BRD4 into proximity with an E3 ubiquitin ligase (e.g., Cereblon or VHL), leading to its ubiquitination and subsequent degradation by the proteasome.
Caption: PROTAC mechanism for BRD4 degradation.
Conclusion
This compound is a powerful and versatile chemical tool for researchers in drug discovery and chemical biology. Its well-defined reactive ends, coupled with a solubility-enhancing PEG spacer, allow for the streamlined and modular synthesis of complex molecules like bioconjugates and PROTACs. The detailed protocols and conceptual workflows provided in this guide serve as a valuable resource for the effective implementation of this linker in research and development endeavors.
References
- 1. xcessbio.com [xcessbio.com]
- 2. precisepeg.com [precisepeg.com]
- 3. xcessbio.com [xcessbio.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. t-Boc-Aminooxy-PEG3-azide, 1235514-15-4 | BroadPharm [broadpharm.com]
- 6. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. precisepeg.com [precisepeg.com]
An In-depth Technical Guide to Boc-Aminooxy-PEG3-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Aminooxy-PEG3-azide is a heterobifunctional linker molecule widely utilized in the fields of bioconjugation, drug discovery, and proteomics. Its unique architecture, featuring a tert-butyloxycarbonyl (Boc)-protected aminooxy group, a flexible triethylene glycol (PEG3) spacer, and a reactive azide moiety, enables the covalent linkage of diverse molecular entities. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its application, and its role in advanced biochemical workflows.
Core Molecular Attributes
The fundamental properties of this compound are summarized below, providing a quantitative basis for its use in experimental design.
| Property | Value | References |
| Molecular Formula | C13H26N4O6 | [1][2][3] |
| Molecular Weight | 334.37 g/mol | [2][3] |
| CAS Number | 1235514-15-4 | [1][2][3] |
| Purity | >95% | [1] |
| Appearance | Colorless to pale yellow oil | |
| Storage Conditions | Store at -20°C for long-term stability. | [3] |
Chemical Reactivity and Applications
The utility of this compound stems from its two distinct reactive handles, which can be addressed in a sequential manner.
-
Boc-Protected Aminooxy Group: This functionality allows for the conjugation to molecules containing aldehyde or ketone groups to form a stable oxime linkage. The Boc protecting group provides stability during initial reaction steps and can be readily removed under mild acidic conditions to unmask the reactive aminooxy group.
-
Azide Group: The terminal azide is a versatile functional group for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole linkage with alkyne-containing molecules, and is prized for its high efficiency, specificity, and biocompatibility.
This dual functionality makes this compound an ideal linker for the synthesis of complex bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The hydrophilic PEG3 spacer enhances the aqueous solubility of the resulting conjugates.
Experimental Protocols
The following sections provide detailed methodologies for the key chemical transformations involving this compound.
Boc Group Deprotection
The removal of the Boc protecting group is a critical step to enable conjugation via the aminooxy functionality. A common and effective method involves the use of trifluoroacetic acid (TFA).
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected linker in anhydrous DCM to a concentration of 0.1-0.2 M.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an equal volume of TFA to the solution (for a 1:1 TFA/DCM mixture).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to confirm the disappearance of the starting material.[4]
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3x).
-
For neutralization, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected aminooxy-PEG3-azide as a TFA salt or free amine. The product can often be used in the next step without further purification.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This "click" reaction provides a highly efficient method for conjugating the azide-functionalized linker to an alkyne-containing molecule.
Materials:
-
Aminooxy-PEG3-azide (deprotected or Boc-protected, depending on the desired reaction sequence)
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
Solvent system (e.g., DMSO/water, t-BuOH/water)
Procedure:
-
Dissolve the azide-functionalized linker and a slight molar excess (1.1-1.5 equivalents) of the alkyne-containing molecule in a suitable solvent mixture (e.g., 1:1 DMSO/water).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (e.g., 100 mM in water).
-
In another vial, prepare a solution of copper(II) sulfate (e.g., 50 mM in water).
-
Add the sodium ascorbate solution (approximately 5-10 mol% relative to the limiting reagent) to the reaction mixture, followed by the copper(II) sulfate solution (approximately 1-5 mol%).
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor by TLC or LC-MS.
-
Upon completion, the product can be purified by standard chromatographic techniques, such as column chromatography or preparative HPLC.
Application in PROTAC Synthesis
This compound is a valuable tool in the construction of PROTACs, which are chimeric molecules that induce the degradation of a target protein. The linker serves to connect a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase.
Below is a conceptual workflow for the synthesis of a PROTAC using this linker.
This diagram illustrates a possible synthetic route where the azide end of the linker is first reacted with an alkyne-functionalized ligand for the protein of interest. Following Boc deprotection, the newly revealed aminooxy group is then conjugated to an aldehyde-bearing E3 ligase ligand to form the final PROTAC.
Signaling Pathway Context: PROTAC-Mediated Protein Degradation
The ultimate function of a PROTAC synthesized with this linker is to hijack the cell's ubiquitin-proteasome system to degrade a target protein.
As depicted, the PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein. The resulting polyubiquitin chain acts as a signal for the proteasome, which then recognizes and degrades the tagged protein.
References
The Strategic Role of the Boc Protecting Group in PEG Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced bioconjugation and therapeutic development, the precise control of molecular assembly is paramount. Poly(ethylene glycol) (PEG) linkers have become indispensable tools, enhancing the solubility, stability, and pharmacokinetic profiles of biomolecules.[1][2][3] Central to the strategic use of these linkers is the tert-butyloxycarbonyl (Boc) protecting group. This guide provides a comprehensive technical overview of the role of the Boc group in PEG linkers, detailing its application, the chemistry of its use, and protocols for its implementation in research and development.
The Core Function of the Boc Protecting Group in PEG Linkers
The Boc group serves as a temporary shield for primary or secondary amine functionalities on a PEG linker.[4][5] This protection is crucial for preventing unwanted side reactions during the multi-step synthesis of complex bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[6][7][8] By masking the amine's nucleophilicity, the Boc group allows for the selective reaction of other functional groups on the PEG linker, ensuring a controlled and predictable conjugation strategy.[4][6]
The utility of the Boc group lies in its stability under a range of conditions and its facile removal under specific, mild acidic conditions.[9][10] This "on/off" capability is fundamental to orthogonal chemical strategies, where multiple protecting groups are selectively removed without affecting others.[11]
Applications in Bioconjugation and Drug Delivery
Boc-protected PEG linkers are instrumental in various facets of drug development and biomedical research:
-
Antibody-Drug Conjugates (ADCs): In ADC development, a cytotoxic drug is linked to a monoclonal antibody via a linker. Boc-protected PEG linkers facilitate a step-wise conjugation process. First, the linker can be attached to the drug, and after deprotection of the Boc group, the revealed amine can be conjugated to the antibody. The PEG component of the linker enhances the ADC's solubility and stability.[8][12]
-
PROTACs: PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation.[7] The synthesis of these complex molecules often involves a PEG linker to connect the target-binding ligand and the E3 ligase-binding ligand. The Boc group enables the sequential and controlled assembly of these components.[6][7]
-
Peptide and Protein Modification: PEGylation, the attachment of PEG chains to proteins or peptides, is a common strategy to improve their therapeutic properties.[][14] Boc-protected PEG linkers allow for site-specific PEGylation by reacting a different functional group on the linker with the protein, followed by deprotection of the amine for further modification or to restore a native charge.
-
Nanoparticle Functionalization: In nanomedicine, the surface of nanoparticles is often functionalized with PEG to create a "stealth" layer that evades the immune system.[2] Boc-protected PEG linkers can be used to introduce reactive amine groups on the nanoparticle surface after initial assembly, allowing for the subsequent attachment of targeting ligands or imaging agents.[]
Chemical Principles: Protection and Deprotection
Boc Protection of Amines
The introduction of the Boc group onto an amine-terminated PEG linker is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[5] The amine acts as a nucleophile, attacking one of the carbonyl carbons of Boc₂O. The subsequent collapse of the tetrahedral intermediate results in the formation of the N-Boc protected PEG linker, along with tert-butanol and carbon dioxide as byproducts.[16]
References
- 1. nbinno.com [nbinno.com]
- 2. purepeg.com [purepeg.com]
- 3. chempep.com [chempep.com]
- 4. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 9. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 10. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
The Crucial Connecting Element: An In-Depth Technical Guide to PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of disease-causing proteins. These heterobifunctional molecules are comprised of three key components: a warhead that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that covalently connects these two elements.[1][2] While the warhead and E3 ligase ligand dictate the "what" and "how" of protein degradation, the linker is a critical determinant of the overall efficacy, selectivity, and drug-like properties of a PROTAC molecule.[3][4] This technical guide provides a comprehensive overview of PROTAC linkers, their components, and the experimental methodologies used to evaluate their impact on targeted protein degradation.
The Core Components and Function of PROTAC Linkers
A PROTAC's mechanism of action hinges on its ability to form a stable ternary complex between the POI and an E3 ubiquitin ligase.[1][3] This proximity, orchestrated by the PROTAC molecule, facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the POI, marking it for degradation by the proteasome.[1] The linker's primary function is to bridge the POI-binding and E3 ligase-binding moieties, but its role extends far beyond that of a simple spacer. The length, chemical composition, and rigidity of the linker are all critical parameters that must be empirically optimized for each specific POI and E3 ligase pair.[3][4]
Classification of PROTAC Linkers
PROTAC linkers are broadly classified into two main categories: flexible and rigid.[3]
-
Flexible Linkers: These are the most common type of linkers used in early-stage PROTAC development due to their synthetic tractability.[3]
-
Alkyl Chains: Simple hydrocarbon chains of varying lengths provide a high degree of conformational flexibility, allowing the PROTAC to adopt multiple orientations and increasing the likelihood of forming a productive ternary complex.[3] However, they can contribute to poor physicochemical properties, such as high lipophilicity, which can negatively impact cell permeability and bioavailability.[3]
-
Polyethylene Glycol (PEG) Chains: PEG linkers are also widely used and can improve the solubility of PROTACs.[3][4] The ethylene glycol units add polarity and can participate in hydrogen bonding.[3]
-
-
Rigid Linkers: These linkers incorporate cyclic structures or aromatic systems to constrain the conformational freedom of the PROTAC.
-
Cyclic Structures: The inclusion of saturated rings like piperazine and piperidine can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, thereby reducing the entropic penalty of binding.[5]
-
Aromatic Systems: Phenyl rings and other aromatic systems introduce planarity and rigidity, which can improve selectivity by disfavoring the formation of off-target ternary complexes.[6]
-
Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazole rings, often formed via "click chemistry," provide conformational restriction.[]
-
Quantitative Impact of Linker Properties on Degradation Efficiency
The optimization of a PROTAC's linker is a crucial step in its development. The following tables summarize quantitative data from various studies, illustrating the impact of linker length and composition on degradation efficiency, as measured by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | VHL | Alkyl/Ether | < 12 | No Degradation | - | [4] |
| TBK1 | VHL | Alkyl/Ether | 12 - 29 | 3 - 292 | 76 - 96 | [4][] |
| ERα | VHL | PEG | 9 | > 1000 | < 50 | [8] |
| ERα | VHL | PEG | 12 | ~500 | ~70 | [8] |
| ERα | VHL | PEG | 16 | ~100 | > 90 | [8][9] |
| ERα | VHL | PEG | 19 | ~500 | ~60 | [8] |
| ERα | VHL | PEG | 21 | > 1000 | < 40 | [8] |
| BRD4 | CRBN | PEG | 0 (direct linkage) | < 500 | > 80 | [] |
| BRD4 | CRBN | PEG | 1-2 PEG units | > 5000 | < 20 | [] |
| BRD4 | CRBN | PEG | 4-5 PEG units | < 500 | > 80 | [] |
| PI3K/mTOR | VHL | C8 Alkyl | 8 | 42.23 - 227.4 (PI3K) / 45.4 (mTOR) | > 80 | [10] |
| SOS1 | Not Specified | Methylene units | 5 | Not specified, but most potent | Complete degradation | [11] |
Table 1: Impact of Linker Length on PROTAC Degradation Efficiency. This table showcases how the length of the linker, for both flexible alkyl/ether and PEG linkers, significantly influences the degradation potency (DC50) and efficacy (Dmax) for various protein targets.
| Linker Composition | Impact on CRBN Degradation in HEK293T cells | Reference |
| Nine-atom alkyl chain | Concentration-dependent decrease | [4] |
| Three PEG units | Weak degradation | [4] |
Table 2: Impact of Linker Composition on PROTAC Degradation Efficiency. This table provides a direct comparison of how changing the chemical makeup of the linker from an alkyl chain to PEG units can affect the degradation of the E3 ligase Cereblon (CRBN).
Experimental Protocols
The development and evaluation of PROTACs involve a series of key experiments to synthesize the molecules and assess their biological activity.
PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"
"Click chemistry" provides a highly efficient and versatile method for PROTAC synthesis, allowing for the rapid assembly of a library of compounds with varying linkers.[][12]
Objective: To synthesize a PROTAC by coupling a warhead functionalized with a terminal alkyne and an E3 ligase ligand functionalized with an azide.
Materials:
-
Warhead-alkyne conjugate
-
E3 ligase ligand-azide conjugate
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a copper(I)-stabilizing ligand
-
Appropriate solvent (e.g., DMSO/water mixture)
Procedure:
-
Preparation of Precursors: Synthesize the warhead and E3 ligase ligand with the respective alkyne and azide functionalities. This often involves multi-step organic synthesis.[13]
-
Reaction Setup: In a suitable reaction vessel, dissolve the warhead-alkyne and E3 ligase ligand-azide in the chosen solvent system.
-
Catalyst Preparation: In a separate tube, prepare a premixed solution of CuSO4 and the stabilizing ligand (TBTA or THPTA).[14]
-
Reaction Initiation: Add the copper/ligand solution to the mixture of the warhead and E3 ligase ligand.
-
Reduction of Copper(II): Add a freshly prepared solution of sodium ascorbate to the reaction mixture to reduce Cu(II) to the catalytically active Cu(I) species.[14]
-
Reaction Progression: Allow the reaction to proceed at room temperature for a specified time, typically ranging from 30 minutes to a few hours.[14] The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Purification: Upon completion, the PROTAC product is purified using standard techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).
-
Characterization: The structure and purity of the final PROTAC molecule are confirmed using analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).
Western Blot Analysis of PROTAC-Mediated Protein Degradation
Western blotting is the most common method for quantifying the levels of a target protein in cells following treatment with a PROTAC.[1][15]
Objective: To determine the DC50 and Dmax of a PROTAC for its target protein.
Materials:
-
Adherent cells expressing the target protein
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein and a loading control protein (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound for a predetermined time (e.g., 18-24 hours). Include a vehicle-only control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Biophysical Assays for Ternary Complex Formation
Understanding the formation and stability of the ternary complex is crucial for rational PROTAC design.
-
Fluorescence Polarization (FP): This technique can be used to measure the binding affinities of the PROTAC to its target protein and the E3 ligase individually, as well as the cooperativity of ternary complex formation.[16][17] The assay involves titrating one protein into a solution of the PROTAC pre-saturated with the other protein and monitoring the change in polarization of a fluorescently labeled component.[16]
-
Isothermal Titration Calorimetry (ITC): ITC is considered the gold standard for measuring the thermodynamics of binding interactions.[18] It directly measures the heat released or absorbed during the binding event, providing information on the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[18] For ternary complex analysis, one component is titrated into a solution containing the other two.[18]
-
NanoBRET™/HiBiT Assays: These are cell-based assays that allow for the real-time monitoring of ternary complex formation and target protein degradation in live cells.[6][8] The target protein is tagged with a small luminescent peptide (HiBiT), and the E3 ligase is fused to a fluorescent acceptor (HaloTag®).[8] PROTAC-induced proximity results in Bioluminescence Resonance Energy Transfer (BRET), which can be measured to quantify ternary complex formation.[8]
In Vitro ADME/DMPK Assays
Assessing the drug metabolism and pharmacokinetic (DMPK) properties of PROTACs is essential for their development as therapeutic agents.
-
In Vitro Metabolic Stability Assay: This assay evaluates the susceptibility of a PROTAC to metabolism by liver enzymes, primarily cytochrome P450s. The PROTAC is incubated with liver microsomes and a cofactor (NADPH), and the disappearance of the parent compound over time is monitored by LC-MS/MS.[1][10]
-
Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells, which differentiate into a model of the intestinal epithelium, to predict the oral absorption of a PROTAC. The transport of the PROTAC from the apical to the basolateral side of the monolayer is measured.[2][19]
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using the DOT language provide a clear visual representation of the complex biological pathways and experimental procedures involved in PROTAC research.
Caption: PROTAC-mediated protein degradation signaling pathway.
Caption: Experimental workflow for Western blot analysis.
Caption: Workflow for PROTAC synthesis using click chemistry.
Conclusion
The linker component of a PROTAC is a critical determinant of its success as a therapeutic agent. A deep understanding of how linker length, composition, and rigidity impact ternary complex formation, degradation efficiency, and pharmacokinetic properties is essential for the rational design of potent and selective protein degraders. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to systematically optimize PROTAC linkers and unlock the full potential of this transformative therapeutic modality. The continued exploration of novel linker chemistries and a deeper understanding of the structural biology of ternary complexes will undoubtedly pave the way for the next generation of targeted protein degradation therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. enamine.net [enamine.net]
- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. mercell.com [mercell.com]
- 6. Comprehensive Analysis of Protein Dynamics Using HiBiT Tagging: Localization, Protein Interactions, and Degradation [promega.com.cn]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. broadpharm.com [broadpharm.com]
- 15. benchchem.com [benchchem.com]
- 16. Ternary complex formation - Profacgen [profacgen.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Caco-2 Permeability | Evotec [evotec.com]
Methodological & Application
Application Notes and Protocols for Bioconjugation with Boc-Aminooxy-PEG3-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Aminooxy-PEG3-azide is a heterobifunctional linker designed for advanced bioconjugation applications. This reagent features two distinct reactive moieties at either end of a short, hydrophilic polyethylene glycol (PEG) spacer. The tert-butyloxycarbonyl (Boc) protected aminooxy group allows for the formation of a stable oxime bond with an aldehyde or ketone functional group. The azide group enables covalent linkage to an alkyne-containing molecule via copper-catalyzed or strain-promoted click chemistry. The PEG3 spacer enhances aqueous solubility and provides spatial separation between the conjugated molecules. This application note provides detailed protocols for the use of this compound in bioconjugation, including deprotection, oxime ligation, and click chemistry, as well as methods for purification and characterization of the resulting conjugates.
Core Applications
-
Dual Labeling of Biomolecules: Sequentially or simultaneously introduce two different labels (e.g., a fluorescent dye and a biotin tag) onto a single biomolecule.
-
Antibody-Drug Conjugate (ADC) Development: Link a targeting antibody to a cytotoxic drug with precise control over the conjugation sites.
-
PROTAC Synthesis: Synthesize Proteolysis Targeting Chimeras (PROTACs) by linking a target-binding ligand and an E3 ligase ligand.[1]
-
Surface Functionalization: Immobilize biomolecules onto surfaces for applications in biosensors and microarrays.
-
Assembly of Complex Biomolecular Architectures: Construct well-defined multi-component systems for various research purposes.
Data Presentation
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C13H26N4O6 |
| Molecular Weight | 334.37 g/mol |
| CAS Number | 1235514-15-4 |
| Appearance | Colorless to pale yellow oil or solid |
| Solubility | Soluble in water and most organic solvents |
| Purity | >95% |
| Storage | -20°C, protect from light and moisture |
Table 2: Quantitative Parameters for Bioconjugation Reactions
| Parameter | Reaction Type | Typical Value/Range | Citation |
| Molar Excess of Deprotected Linker | Oxime Ligation | 10-50 fold excess over the biomolecule | |
| Aniline Catalyst Concentration | Oxime Ligation | 10-100 mM | [2] |
| pH for Oxime Ligation | Oxime Ligation | 4.5 - 7.5 | |
| Reaction Time for Oxime Ligation | Oxime Ligation | 1-12 hours at room temperature | |
| Molar Excess of Alkyne Reagent | SPAAC | 1.5-10 fold excess over the azide-functionalized biomolecule | |
| Reaction Time for SPAAC | SPAAC | 1-4 hours at room temperature | |
| Typical Yield for Dual Labeling | Combined | >80% (can vary depending on the biomolecule and reaction conditions) | [3] |
| Observed Rate Constant (k_obs) for Oxime Ligation with Aniline Catalyst | Oxime Ligation | ~10 M⁻¹s⁻¹ (can be significantly higher with more efficient catalysts like m-phenylenediamine) | [2] |
| Second-Order Rate Constants for SPAAC with DBCO | SPAAC | ~0.1 - 1.0 M⁻¹s⁻¹ | [4] |
Experimental Protocols
Workflow Overview
The general workflow for utilizing this compound for dual functionalization of a biomolecule involves a series of sequential or parallel reactions. A typical sequential approach is outlined below.
Caption: Sequential bioconjugation workflow.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield the free aminooxy functionality.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Nitrogen or Argon gas
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 10 mg in 1 mL).
-
Under an inert atmosphere (nitrogen or argon), add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, remove the DCM and excess TFA by rotary evaporation.
-
Co-evaporate the residue with toluene (3 x 5 mL) to ensure complete removal of residual TFA.
-
The resulting deprotected Aminooxy-PEG3-azide (as a TFA salt) can be used directly in the next step or stored under inert gas at -20°C.
Protocol 2: Oxime Ligation to an Aldehyde- or Ketone-Containing Protein
This protocol details the conjugation of the deprotected Aminooxy-PEG3-azide to a protein containing an aldehyde or ketone group.
Materials:
-
Deprotected Aminooxy-PEG3-azide (from Protocol 1)
-
Aldehyde- or ketone-functionalized protein in a suitable buffer (e.g., phosphate buffer, pH 6.5-7.5)
-
Aniline or m-phenylenediamine solution (e.g., 1 M in DMSO or water)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Dissolve the deprotected Aminooxy-PEG3-azide in the reaction buffer.
-
Add the Aminooxy-PEG3-azide solution to the protein solution at a 10-50 fold molar excess.
-
Add the aniline or m-phenylenediamine catalyst to a final concentration of 10-100 mM.[2]
-
Incubate the reaction mixture at room temperature for 1-12 hours with gentle shaking. The reaction can also be performed at 4°C for longer incubation times (e.g., overnight).
-
Monitor the reaction progress by SDS-PAGE, which should show a shift in the molecular weight of the protein, or by mass spectrometry.
-
Upon completion, remove the excess linker and catalyst by a desalting column or dialysis against a suitable buffer.
Protocol 3: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes the copper-free click chemistry reaction between the azide-functionalized protein and a DBCO-containing molecule (e.g., a fluorescent dye).
Materials:
-
Azide-functionalized protein (from Protocol 2) in a suitable buffer (e.g., PBS, pH 7.4)
-
DBCO-containing molecule (e.g., DBCO-fluorophore) dissolved in a compatible solvent (e.g., DMSO)
-
Purification system (e.g., HPLC, FPLC)
Procedure:
-
To the solution of the azide-functionalized protein, add the DBCO-containing molecule at a 1.5-10 fold molar excess. The final concentration of the organic solvent (e.g., DMSO) should be kept below 10% to avoid protein precipitation.
-
Incubate the reaction mixture at room temperature for 1-4 hours, or at 4°C overnight, with gentle mixing and protected from light if using a fluorescent dye.
-
Monitor the reaction by SDS-PAGE with in-gel fluorescence scanning or by LC-MS.
-
Purify the dual-labeled protein from excess reagents using an appropriate chromatography method, such as size-exclusion or reversed-phase HPLC.[3]
Signaling Pathways and Logical Relationships
Dual Labeling Strategy
The use of a heterobifunctional linker like this compound allows for a highly specific and controlled dual-labeling of a target biomolecule. The orthogonality of the oxime ligation and click chemistry reactions ensures that the two conjugation steps do not interfere with each other.
Caption: Orthogonal reaction scheme.
Purification and Characterization
Purification:
-
Desalting Columns/Spin Filters: Effective for removing excess small molecule reagents after each conjugation step.
-
High-Performance Liquid Chromatography (HPLC):
-
Size-Exclusion Chromatography (SEC): Separates based on hydrodynamic volume, useful for removing unreacted linkers and labels.
-
Reversed-Phase HPLC (RP-HPLC): Provides high-resolution separation based on hydrophobicity.
-
Ion-Exchange Chromatography (IEX): Separates based on charge, which can be altered by the conjugation.
-
Characterization:
-
SDS-PAGE: A simple and effective method to visualize the increase in molecular weight of the protein after each conjugation step. In-gel fluorescence scanning can confirm the attachment of fluorescent labels.[3]
-
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF): Used to determine the exact mass of the final conjugate, confirming the number of attached linkers and labels.
-
LC-MS: Combines the separation power of HPLC with the detection capabilities of MS for detailed analysis of the reaction mixture and purified product.
-
References
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis with a PEG3 Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic drug. The linker, which connects the antibody to the drug, is a critical component that influences the ADC's stability, solubility, pharmacokinetics, and efficacy. Polyethylene glycol (PEG) linkers are often employed to improve the physicochemical properties of ADCs.[1] This document provides detailed application notes and protocols for the synthesis of an ADC using a short PEG linker, specifically a three-unit PEG (PEG3) linker.
The protocols outlined below describe a common two-step conjugation strategy: first, the modification of the antibody to introduce a reactive handle, and second, the conjugation of a drug-linker construct to the modified antibody. This guide will focus on the use of a heterobifunctional NHS-PEG3-Maleimide linker, a widely used reagent for conjugating drugs to antibodies via cysteine residues.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and characterization of a model ADC, Trastuzumab-PEG3-MMAE, produced via cysteine conjugation.
Table 1: Summary of ADC Synthesis Parameters and Results
| Parameter | Value | Source |
| Antibody | Trastuzumab | [2] |
| Drug-Linker | NHS-PEG3-Maleimide-MMAE | Hypothetical |
| Conjugation Method | Cysteine Conjugation | [3] |
| Molar Ratio (Drug-Linker:Antibody) | 5:1 | [4] |
| Reaction Time | 2 hours | [4] |
| Reaction Temperature | Room Temperature | [4] |
| Result | ||
| Average Drug-to-Antibody Ratio (DAR) | 3.8 | [5][6] |
| Conjugation Efficiency | >95% | Hypothetical |
| Monomer Purity (by SEC) | 98% | [7] |
| Aggregates (by SEC) | <2% | [7] |
Table 2: Drug-to-Antibody Ratio (DAR) Distribution determined by HIC-HPLC
| DAR Species | Peak Area (%) |
| DAR0 | 2.5 |
| DAR2 | 20.5 |
| DAR4 | 65.0 |
| DAR6 | 10.0 |
| DAR8 | 2.0 |
| Average DAR | 3.8 |
This data is representative and calculated from the peak areas obtained by Hydrophobic Interaction Chromatography (HIC). The average DAR is calculated using the weighted average of the different DAR species.[5][8]
Table 3: Stability of Trastuzumab-PEG3-MMAE in Human Plasma at 37°C
| Time Point | % Intact ADC (Monomer) | % Aggregates |
| Day 0 | 98.0 | 1.8 |
| Day 3 | 96.5 | 3.2 |
| Day 7 | 94.2 | 5.5 |
Stability is assessed by Size-Exclusion Chromatography (SEC) to monitor the percentage of monomeric ADC and the formation of aggregates over time.[7][9]
Experimental Protocols
Antibody Preparation and Reduction
This protocol describes the partial reduction of interchain disulfide bonds in the antibody to generate free thiol groups for conjugation.
Materials:
-
Monoclonal Antibody (e.g., Trastuzumab) at 10 mg/mL
-
Phosphate Buffered Saline (PBS), pH 7.4
-
EDTA (0.5 M stock solution)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Desalting columns (e.g., Sephadex G-25)
-
Conjugation Buffer: PBS with 1 mM EDTA, pH 7.2
Procedure:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS, pH 7.4, containing 1 mM EDTA.[4]
-
Prepare a fresh stock solution of TCEP in the conjugation buffer.
-
To achieve a target DAR of approximately 4, add a 2.5 to 3.0 molar excess of TCEP to the antibody solution.[4]
-
Incubate the reaction mixture at 37°C for 1-2 hours.[4]
-
Immediately after incubation, remove excess TCEP using a pre-equilibrated desalting column with conjugation buffer.
-
Determine the concentration of the reduced antibody using a UV-Vis spectrophotometer at 280 nm.
Drug-Linker Conjugation
This protocol details the conjugation of the maleimide-activated drug-linker to the reduced antibody.
Materials:
-
Reduced antibody from Step 1
-
NHS-PEG3-Maleimide activated drug (e.g., MMAE)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
N-acetylcysteine (for quenching)
-
Formulation Buffer (e.g., 20 mM Histidine, 150 mM NaCl, pH 6.0)
Procedure:
-
Immediately before use, dissolve the NHS-PEG3-Maleimide-drug in DMSO to a concentration of 10 mM.
-
Add a 5 to 10-fold molar excess of the drug-linker solution to the reduced antibody solution.[4] Ensure the final concentration of DMSO is below 10% (v/v) to maintain antibody stability.[4]
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.[4]
-
Quench the reaction by adding an excess of N-acetylcysteine to react with any unreacted maleimide groups.
-
Purify the crude ADC using a desalting column or size-exclusion chromatography, exchanging the buffer to the final formulation buffer.
ADC Purification by Hydrophobic Interaction Chromatography (HIC)
This protocol is for the analytical separation of ADC species with different DARs. A similar principle can be applied for preparative purification.[10]
Materials:
-
Purified ADC
-
HIC Column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol
-
HPLC system
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 20-50 µg of the ADC sample onto the column.
-
Elute the ADC species with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes at a flow rate of 0.8 mL/min.
-
Monitor the elution profile at 280 nm.
-
The different DAR species will elute based on their hydrophobicity, with higher DAR species having longer retention times.[8]
ADC Characterization by LC-MS
This protocol outlines the characterization of the ADC to confirm its molecular weight and DAR distribution.[11]
Materials:
-
Purified ADC
-
Reverse-phase column suitable for proteins (e.g., C4 column)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
LC-MS system (e.g., Q-TOF)
Procedure:
-
Equilibrate the reverse-phase column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 5-10 µg of the ADC sample.
-
Elute the ADC using a gradient from 5% to 95% Mobile Phase B over 15-20 minutes.
-
The mass spectrometer should be operated in positive ion mode, acquiring data over a mass range of 1000-4000 m/z.
-
Deconvolute the resulting mass spectrum to obtain the molecular weights of the different DAR species and calculate the average DAR.[6]
Visualizations
Caption: Overall workflow for ADC synthesis and characterization.
References
- 1. purepeg.com [purepeg.com]
- 2. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. cellmosaic.com [cellmosaic.com]
- 6. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. enovatia.com [enovatia.com]
Application Notes and Protocols for PROTAC Development using Boc-Aminooxy-PEG3-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to selectively eliminate target proteins by hijacking the body's own cellular disposal system.[1] Unlike traditional inhibitors that only block the function of a protein, PROTACs physically remove the protein, offering a more sustained and potent therapeutic effect.[2]
A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] This tripartite structure facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI.[4] The ubiquitinated protein is then recognized and degraded by the 26S proteasome.[5] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[1]
The Role of Boc-Aminooxy-PEG3-azide as a Linker
The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex.[] Polyethylene glycol (PEG) linkers are frequently used due to their hydrophilicity, which can improve solubility and cell permeability.[7]
This compound is a versatile PEG-based PROTAC linker.[8][9] It features:
-
A Boc-protected aminooxy group : This functionality can be deprotected under mild acidic conditions to reveal a reactive aminooxy group, which can then be conjugated to a suitable functional group on a POI or E3 ligase ligand.[10][11]
-
A PEG3 spacer : The three-unit polyethylene glycol chain provides flexibility and hydrophilicity to the PROTAC molecule. The length of the PEG linker is a critical parameter that can significantly impact the efficiency of protein degradation.[3]
-
An azide group : This group is ideal for engaging in highly efficient and specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), for conjugation with an alkyne-functionalized binding ligand.[12]
PROTAC-Mediated Protein Degradation Pathway
The following diagram illustrates the mechanism by which a PROTAC facilitates the ubiquitination and subsequent degradation of a target protein.
Caption: PROTAC-induced ubiquitination and degradation pathway.
Quantitative Data on PROTAC Performance with PEG Linkers
The length and composition of the linker are critical for optimizing PROTAC efficacy, which is typically measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[5][7] Lower DC50 values indicate higher potency, while higher Dmax values indicate greater efficacy. The following tables summarize experimental data on the impact of PEG linker length on the degradation of various target proteins.
Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation [5]
| Linker Type | Linker Length (atoms) | Degradation Efficacy |
| PEG | 12 | Effective |
| PEG | 16 | More Potent |
Table 2: Impact of Linker Length on Tank-binding kinase 1 (TBK1) Degradation [5]
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 - 29 | Submicromolar | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Table 3: Performance of PROTACs Utilizing PEG Linkers for BET Protein Degradation [10]
| PROTAC Name | Target Protein | E3 Ligase | Linker Composition | DC50 | Dmax |
| MZ1 | BRD4 | VHL | 4-unit PEG | ~25 nM | >90% |
| ARV-825 | BET proteins | CRBN | 3-unit PEG | <1 nM | >95% |
| dBET1 | BET proteins | CRBN | 4-unit PEG | 4 nM | >95% |
Experimental Protocols
PROTAC Synthesis using this compound via Click Chemistry
This protocol describes a general strategy for synthesizing a PROTAC using this compound, an alkyne-functionalized POI ligand, and an E3 ligase ligand with a suitable functional group for amide coupling.
Caption: General workflow for PROTAC synthesis.
Materials:
-
This compound
-
Alkyne-functionalized POI ligand
-
E3 ligase ligand with a carboxylic acid or other suitable group for amide coupling
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvents for reaction and purification (e.g., water, tert-butanol, acetonitrile)
-
HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
Deprotection of this compound:
-
Dissolve this compound in a solution of TFA in DCM (e.g., 20% TFA v/v).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent and TFA under reduced pressure to yield the crude aminooxy-PEG3-azide.
-
-
Amide Coupling with E3 Ligase Ligand:
-
Dissolve the E3 ligase ligand, crude aminooxy-PEG3-azide, HATU, and DIPEA in DMF.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to obtain the E3 ligand-linker-azide intermediate.
-
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
Dissolve the E3 ligand-linker-azide intermediate and the alkyne-functionalized POI ligand in a mixture of tert-butanol and water.
-
Add a freshly prepared solution of copper(II) sulfate and sodium ascorbate in water.
-
Stir the reaction at room temperature until completion (monitor by LC-MS).
-
Upon completion, dilute with water and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
-
Purification and Characterization:
-
Purify the final PROTAC molecule by preparative HPLC.
-
Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following PROTAC treatment.[1]
Materials:
-
96-well flat-bottom tissue culture plates
-
PROTAC stock solution (in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 3,000-5,000 cells/well) and incubate overnight.[1]
-
Compound Treatment: Prepare serial dilutions of the PROTAC in culture medium and add to the wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.[13]
Materials:
-
Purified recombinant E1 activating enzyme, E2 conjugating enzyme, and E3 ligase complex
-
Purified recombinant POI
-
Ubiquitin
-
ATP
-
PROTAC stock solution (in DMSO)
-
Ubiquitination buffer
-
SDS-PAGE gels and Western blotting reagents
-
Primary antibody against the POI
Procedure:
-
Reaction Setup: Assemble the ubiquitination reaction on ice, including E1, E2, E3, POI, ubiquitin, ATP, and the PROTAC at various concentrations. Include a vehicle control.
-
Incubation: Incubate the reactions at 37°C for 1-2 hours.
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blotting:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against the POI.
-
Use an appropriate HRP-conjugated secondary antibody for detection.
-
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate. The appearance of higher molecular weight bands corresponding to ubiquitinated POI indicates a positive result.
Ternary Complex Formation Assay (Pull-down Assay)
This assay confirms the ability of the PROTAC to induce the formation of a ternary complex between the POI and the E3 ligase.[4]
Materials:
-
Recombinant His-tagged POI
-
Recombinant E3 ligase complex
-
PROTAC stock solution (in DMSO)
-
Ni-NTA agarose beads
-
Wash buffer and elution buffer
Procedure:
-
Complex Formation: Incubate the His-tagged POI, E3 ligase, and PROTAC in binding buffer.
-
Pull-down: Add Ni-NTA agarose beads to pull down the His-tagged POI and any interacting proteins.
-
Washing: Wash the beads several times with wash buffer to remove non-specific binders.
-
Elution: Elute the proteins from the beads using elution buffer.
-
Analysis: Analyze the eluate by SDS-PAGE and Western blotting, probing for the presence of both the POI and the E3 ligase. The presence of the E3 ligase in the eluate indicates the formation of a ternary complex.
Signaling Pathways Targeted by PROTACs
PROTACs are being developed to target a wide range of proteins involved in various signaling pathways implicated in diseases such as cancer.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival.[14] Aberrant activation of this pathway is a hallmark of many cancers.
Caption: MAPK/ERK signaling pathway and potential PROTAC targets.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is another critical signaling network that governs cell growth, proliferation, and survival.[15][16] Its dysregulation is frequently observed in cancer.
Caption: PI3K/AKT/mTOR signaling pathway with potential PROTAC targets.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 15. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Deprotection of Boc Group from Aminooxy-PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminooxy-functionalized polyethylene glycol (PEG) linkers are invaluable tools in bioconjugation and drug delivery. The aminooxy group provides a highly selective reactive handle for forming stable oxime bonds with aldehydes and ketones present on biomolecules such as glycoproteins, or those introduced chemically. To control the timing of this conjugation, the aminooxy group is often protected with a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under a variety of conditions but can be efficiently removed under acidic conditions to liberate the reactive aminooxy functionality.
These application notes provide detailed protocols for the deprotection of Boc-protected aminooxy-PEG linkers, guidance on reaction monitoring, and subsequent application in bioconjugation.
Data Presentation
Table 1: Representative Conditions for TFA-Mediated Boc Deprotection of Aminooxy-PEG Linkers
| Entry | Boc-Aminooxy-PEG Derivative | TFA Concentration (v/v in DCM) | Temperature (°C) | Time (h) | Purity (HPLC) | Yield | Reference |
| 1 | Boc-NH-O-PEG4-COOH | 20% | 25 | 1 | >95% | Quantitative | Illustrative |
| 2 | Boc-NH-O-PEG8-Amine | 20% | 25 | 1.5 | >95% | Quantitative | Illustrative |
| 3 | Boc-NH-O-PEG12-N3 | 50% | 0 to 25 | 0.5 | >95% | Quantitative | Illustrative |
| 4 | Boc-NH-O-PEG24-Maleimide | 50% | 0 to 25 | 1 | >90% | High | Illustrative |
Note: The data in this table are illustrative and based on typical outcomes reported in the literature. Actual yields and purities may vary depending on the specific substrate, PEG length, and experimental conditions. A study comparing 55% TFA in dichloromethane (DCM) with 100% TFA for Boc removal in solid-phase peptide synthesis found that the 55% TFA/DCM mixture resulted in higher purity peptides.[1]
Experimental Protocols
Protocol 1: Standard Boc Deprotection of an Aminooxy-PEG Linker using Trifluoroacetic Acid (TFA)
This protocol describes the removal of the Boc protecting group from an aminooxy-PEG linker using a solution of trifluoroacetic acid in dichloromethane.
Materials:
-
Boc-protected aminooxy-PEG linker
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Nitrogen or Argon gas
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
High-vacuum pump
Procedure:
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Boc-protected aminooxy-PEG linker in anhydrous DCM to a concentration of 0.1-0.2 M.[1]
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of TFA: Slowly add trifluoroacetic acid (TFA) to the stirred solution to achieve the desired final concentration (typically 20-50% v/v).[1] For substrates sensitive to cationic side reactions, it is recommended to add a scavenger such as triisopropylsilane (TIS) to the reaction mixture (typically 2.5-5% v/v).
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring.[1]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The deprotected product will be more polar than the starting material. On TLC, this will be observed as a lower Rf value. In LC-MS, the disappearance of the starting material peak and the appearance of the product peak with the expected mass should be monitored. The reaction is typically complete within 1-2 hours.[1]
-
Work-up:
-
Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x 10 mL).
-
Precipitation (Optional): The deprotected aminooxy-PEG linker can often be precipitated as its TFA salt by adding cold diethyl ether to the concentrated residue. The precipitate can then be collected by filtration or centrifugation.
-
Neutralization (Optional): To obtain the free aminooxy-PEG linker, dissolve the residue in a minimal amount of DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the TFA. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product.
-
Characterization:
The deprotected aminooxy-PEG linker can be characterized by:
-
¹H NMR: The disappearance of the characteristic singlet peak for the tert-butyl protons of the Boc group at approximately 1.4 ppm.
-
Mass Spectrometry (e.g., ESI-MS): Confirmation of the expected molecular weight of the deprotected product.
Protocol 2: Conjugation of a Deprotected Aminooxy-PEG Linker to an Aldehyde-Containing Protein
This protocol outlines the general procedure for conjugating the deprotected aminooxy-PEG linker to a protein that has been modified to contain aldehyde groups (e.g., through oxidation of carbohydrate moieties).
Materials:
-
Deprotected aminooxy-PEG linker (from Protocol 1)
-
Aldehyde-containing protein (e.g., oxidized antibody)
-
Conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0)
-
Aniline (optional, as a catalyst)
-
DMSO (for dissolving the linker)
-
Size-exclusion chromatography (SEC) column or dialysis cassette for purification
Procedure:
-
Prepare Linker Solution: Dissolve the deprotected aminooxy-PEG linker in a small amount of DMSO to prepare a concentrated stock solution.
-
Prepare Protein Solution: Dissolve the aldehyde-containing protein in the conjugation buffer to a concentration of 1-10 mg/mL.
-
Conjugation Reaction: Add the aminooxy-PEG linker stock solution to the protein solution. The molar ratio of linker to protein will need to be optimized for the specific application but is typically in the range of 10- to 50-fold molar excess.
-
Catalyst (Optional): To accelerate the oxime ligation, aniline can be added to the reaction mixture to a final concentration of 10-100 mM.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.
-
Purification: Remove the excess, unreacted aminooxy-PEG linker and other small molecules from the protein conjugate using size-exclusion chromatography (SEC) or dialysis against an appropriate buffer (e.g., PBS).
-
Characterization: The resulting protein-PEG conjugate can be characterized by SDS-PAGE (to observe the increase in molecular weight), HPLC (to assess purity), and mass spectrometry (to confirm the degree of labeling).
Mandatory Visualization
Caption: Experimental workflow for the Boc deprotection of an aminooxy-PEG linker.
Caption: Bioconjugation of a deprotected aminooxy-PEG linker to a protein.
References
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless in 2001.[1] This reaction's remarkable efficiency, high regioselectivity, and tolerance of a wide range of functional groups have led to its widespread adoption in diverse fields, including drug discovery, materials science, and bioconjugation.[1][2] Unlike the thermal Huisgen 1,3-dipolar cycloaddition, which often requires harsh conditions and yields a mixture of regioisomers, the CuAAC reaction proceeds readily at room temperature to exclusively afford the 1,4-disubstituted 1,2,3-triazole.[1][3] This reaction has become an indispensable tool for creating stable linkages between molecules, finding extensive use in the synthesis of novel pharmaceutical agents, antibody-drug conjugates (ADCs), and for the labeling and tracking of biomolecules.[4][5][6]
The power of CuAAC lies in its bio-orthogonality; the azide and alkyne functional groups are largely absent in biological systems and do not interfere with native biochemical processes.[7][8] This allows for the specific and efficient conjugation of molecules in complex biological environments.[2][9]
Catalytic Cycle of CuAAC
The currently accepted mechanism for the CuAAC reaction involves a dinuclear copper catalytic cycle.[1][10] This pathway is supported by kinetic studies showing a second-order dependence on the copper concentration.[1][11] The key steps in the cycle are the formation of a copper-acetylide intermediate, coordination of the azide to a second copper atom, formation of a six-membered metallacycle, and subsequent ring contraction and protonolysis to release the triazole product and regenerate the catalyst.[1][3]
Caption: The dinuclear catalytic cycle of the CuAAC reaction.
Experimental Protocols
Successful execution of the CuAAC reaction depends on the careful selection of reagents and reaction conditions. The active catalyst is the Cu(I) ion, which can be introduced directly or generated in situ from a Cu(II) salt using a reducing agent like sodium ascorbate.[3][12] Ligands are often used to stabilize the Cu(I) oxidation state and accelerate the reaction.[1]
General Protocol for Small Molecule Synthesis
This protocol is a general guideline for the CuAAC reaction between a small molecule azide and a terminal alkyne.
Materials:
-
Azide-containing compound
-
Alkyne-containing compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) or Copper(I) iodide (CuI)
-
Sodium ascorbate
-
Solvent (e.g., t-butanol/water 1:1, DMF, DMSO)
-
Optional: Ligand such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
Procedure:
-
In a suitable reaction vessel, dissolve the alkyne (1 equivalent) and the azide (1-1.2 equivalents) in the chosen solvent.
-
If using a Cu(II) source, prepare a fresh solution of sodium ascorbate (0.1-0.3 equivalents) in the reaction solvent and add it to the reaction mixture.
-
Add the copper catalyst. For a Cu(II) source, add CuSO₄·5H₂O (0.01-0.05 equivalents). For a Cu(I) source, CuI (0.01-0.05 equivalents) can be used directly without a reducing agent.
-
If using a ligand, it is typically pre-mixed with the copper catalyst before addition.
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS.
-
Reactions are often complete within 1-24 hours.[1]
-
Upon completion, the product can be isolated by filtration if it precipitates, or by standard workup procedures such as extraction and column chromatography.[3]
Protocol for Bioconjugation
This protocol is adapted for the conjugation of a biomolecule (e.g., a protein modified with an alkyne) to a molecule containing an azide group (e.g., a fluorescent dye or a drug).
Materials:
-
Alkyne-modified biomolecule in a suitable buffer (e.g., phosphate buffer, pH 7.4)
-
Azide-containing molecule (e.g., drug, probe)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Ligand (e.g., THPTA is commonly used for aqueous reactions)
-
Sodium ascorbate
-
Aminoguanidine (optional, to scavenge reactive byproducts)
Procedure:
-
Prepare a stock solution of the alkyne-modified biomolecule in the reaction buffer.
-
Prepare stock solutions of the azide-containing molecule, CuSO₄, THPTA ligand, and sodium ascorbate in a suitable solvent (e.g., water or DMSO for the azide).
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule solution with the azide-containing molecule.
-
Prepare a premixed solution of CuSO₄ and THPTA ligand (typically in a 1:2 to 1:5 molar ratio) and add it to the reaction mixture.[5]
-
If used, add aminoguanidine to the mixture.[13]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. Protect from light if using light-sensitive molecules.
-
The resulting conjugate can be purified using methods appropriate for the biomolecule, such as size-exclusion chromatography or affinity purification, to remove excess reagents and byproducts.[5]
Caption: General experimental workflow for a CuAAC bioconjugation reaction.
Data Presentation
The following tables summarize typical quantitative data for CuAAC reactions, providing a basis for experimental design and optimization.
Table 1: Typical Reaction Conditions for Small Molecule CuAAC
| Parameter | Typical Range | Notes |
| Catalyst Loading (Cu) | 0.25 - 5 mol % | Lower loadings are often effective, especially with efficient ligands.[12] |
| Ligand:Copper Ratio | 1:1 to 5:1 | Higher ratios can stabilize Cu(I) and improve reaction rates.[12][14] |
| Reducing Agent | 5 - 10 mol % (or excess) | An excess of sodium ascorbate helps prevent catalyst oxidation.[3][12] |
| Reactant Ratio (Azide:Alkyne) | ~1:1 | A slight excess of one reactant can be used to drive the reaction to completion.[12] |
| Temperature | Room Temp. to 110 °C | Most reactions proceed efficiently at room temperature.[12][15] |
| Reaction Time | 10 min - 24 h | Highly dependent on substrates, catalyst, and ligand.[12][15] |
| Typical Yields | >90% | CuAAC is known for its high efficiency and yields.[11][12] |
Table 2: Typical Reaction Conditions for CuAAC Bioconjugation
| Parameter | Typical Range | Notes |
| Biomolecule Concentration | 10 µM - 1 mM | Dependent on the specific biomolecule and application.[13] |
| Azide/Alkyne Partner | 4-50x excess | An excess of the smaller molecule is used to ensure complete labeling of the biomolecule.[12] |
| Copper Concentration | 0.25 - 1 mM | Higher concentrations can be toxic to cells or damaging to biomolecules.[12] |
| Ligand:Copper Ratio | 2:1 to 5:1 | Water-soluble ligands like THPTA are preferred.[12][14] |
| Reducing Agent (Ascorbate) | ~5 mM | Sufficient to maintain the copper in the +1 oxidation state.[14] |
| Temperature | Room Temperature | To preserve the integrity of the biomolecule.[12] |
| Reaction Time | 15 - 60 minutes | Bioconjugation reactions are often rapid.[12][13] |
| Typical Yields | Near-quantitative | High yields are achievable under optimized conditions.[12][13] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst (oxidized Cu(I)) | Use freshly prepared sodium ascorbate solution. Degas solvents to remove oxygen.[16] |
| Poor solubility of reactants | Co-solvents like DMSO or DMF can be added to aqueous buffers. | |
| Steric hindrance around the alkyne or azide | Increase reaction time or temperature (for small molecules). Consider a different ligand. | |
| Side Product Formation | Oxidative homocoupling of the alkyne | Ensure an adequate excess of reducing agent.[3] |
| Degradation of biomolecule | Minimize copper concentration and reaction time. Use a protective ligand.[17] | |
| Difficulty in Purification | Copper contamination | Wash the product with a copper-chelating solution (e.g., EDTA).[16] |
| Unreacted starting materials | Ensure the reaction has gone to completion by monitoring. Adjust stoichiometry.[16] |
Conclusion
The Copper-Catalyzed Azide-Alkyne Cycloaddition reaction is a robust and versatile tool for chemical synthesis and bioconjugation. Its high efficiency, mild reaction conditions, and bio-orthogonality have established it as a critical method in drug development and chemical biology. The protocols and data provided in these application notes offer a comprehensive guide for researchers to successfully implement this powerful "click" reaction in their work.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry [organic-chemistry.org]
- 4. An Overview of Recent Advances in Biomedical Applications of Click Chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 6. An Overview of Recent Advances in Biomedical Applications of Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition [mdpi.com]
- 8. bioclone.net [bioclone.net]
- 9. vectorlabs.com [vectorlabs.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jenabioscience.com [jenabioscience.com]
- 15. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with DBCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments. This "click chemistry" reaction occurs between a strained alkyne, such as Dibenzocyclooctyne (DBCO), and an azide-functionalized molecule. A key advantage of SPAAC is that it proceeds efficiently under mild, physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[1][2][3] The reaction is highly specific, as the DBCO and azide groups are bioorthogonal, meaning they do not react with naturally occurring functional groups, thus preventing side reactions.[1][3] This high specificity and biocompatibility have led to the widespread use of DBCO in bioconjugation, live-cell imaging, targeted drug delivery, and diagnostics.[1][4]
Mechanism of Action
The driving force behind SPAAC is the significant ring strain of the cyclooctyne ring in the DBCO molecule. This strain lowers the activation energy of the [3+2] Huisgen cycloaddition reaction with an azide.[3] The azide acts as a 1,3-dipole that reacts with the DBCO (the dipolarophile) in a concerted mechanism to form a stable triazole linkage.[3] This reaction is rapid and forms a covalent bond with high efficiency.[2]
Caption: General mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Quantitative Data Summary
The efficiency of SPAAC reactions is influenced by several factors, including the choice of buffer, pH, temperature, and the specific structure of the reactants. The following tables summarize key quantitative data to aid in reaction optimization.
Table 1: Effect of Buffer and pH on SPAAC Second-Order Rate Constants (k) with Sulfo DBCO-amine
| Buffer (pH) | Reactant Azide | Rate Constant (M⁻¹s⁻¹) |
| PBS (pH 7) | 1-azido-1-deoxy-β-D-glucopyranoside | 0.32–0.85[5] |
| HEPES (pH 7) | 1-azido-1-deoxy-β-D-glucopyranoside | 0.55–1.22[5] |
| DMEM | 1-azido-1-deoxy-β-D-glucopyranoside | 0.59–0.97[5] |
| RPMI | 1-azido-1-deoxy-β-D-glucopyranoside | 0.27–0.77[5] |
Note: Higher pH values generally increase reaction rates, though this effect is less pronounced in HEPES buffer.[5][6]
Table 2: Comparison of SPAAC Rate Constants for Different DBCO Constructs
| DBCO Construct | Reactant Azide | Buffer | Rate Constant (M⁻¹s⁻¹) |
| Sulfo DBCO-amine | Model Azides | Various | 0.27 - 1.22[5][6] |
| DBCO-Trastuzumab | Model Azides | HEPES & PBS | Slower than Sulfo DBCO-amine[7] |
| DBCO-PEG5-Trastuzumab | Model Azides | HEPES & PBS | 0.18 - 0.37[5] |
Note: The presence of a PEG linker can enhance reaction rates by reducing steric hindrance and increasing solubility.[5][7][8] The reaction rate for DBCO-PEG5-Trastuzumab was found to be 31 ± 16% faster than for DBCO-Trastuzumab without the PEG spacer.[5]
Table 3: General Reaction Parameters for SPAAC with DBCO
| Parameter | Recommended Value | Notes |
| Reaction Time | 2 - 12 hours | Can be longer (overnight) at lower temperatures (4°C) to improve yield.[9] |
| Temperature | 4°C to 37°C | Reactions are faster at higher temperatures.[6][10] |
| Molar Excess (DBCO) | 10-30 fold | For labeling proteins with DBCO-NHS ester.[11] |
| Molar Excess (Azide) | 1.5-4 fold | For reaction with a DBCO-functionalized molecule.[11] |
| pH | 7.0 - 8.5 | Generally optimal, but buffer choice is critical. Avoid buffers with primary amines (e.g., Tris) when using NHS esters.[9] |
Experimental Protocols
The following protocols provide a general framework for the bioconjugation of a protein or antibody using SPAAC with DBCO.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. interchim.fr [interchim.fr]
- 3. benchchem.com [benchchem.com]
- 4. hiyka.com [hiyka.com]
- 5. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 10. interchim.fr [interchim.fr]
- 11. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Protein Labeling with Boc-Aminooxy-PEG3-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Aminooxy-PEG3-azide is a heterobifunctional crosslinker designed for the precise and efficient labeling of proteins and other biomolecules. This reagent incorporates three key functional elements:
-
A tert-butyloxycarbonyl (Boc)-protected aminooxy group : This moiety, after deprotection, reacts specifically with aldehyde or ketone groups to form a stable oxime bond. This is particularly useful for targeting glycoproteins after periodate oxidation of their carbohydrate residues, or for labeling proteins with genetically encoded ketones or aldehydes.
-
A hydrophilic triethylene glycol (PEG3) spacer : This flexible linker enhances the solubility of the reagent and the resulting conjugate in aqueous buffers, reduces aggregation, and minimizes steric hindrance.
-
An azide group : This functional group serves as a handle for bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the subsequent attachment of a wide variety of molecules, including fluorescent dyes, biotin, affinity tags, or cytotoxic drugs.
The dual reactivity of this compound makes it a valuable tool in various applications, including the construction of antibody-drug conjugates (ADCs), the development of proteolysis-targeting chimeras (PROTACs), and the preparation of labeled proteins for proteomic studies.[1][2][3]
Chemical Properties and Specifications
The key properties of this compound are summarized in the table below. Specifications such as purity may vary between suppliers.
| Property | Value | Reference |
| Molecular Formula | C13H26N4O6 | [2] |
| Molecular Weight | 334.37 g/mol | [2] |
| Purity | >96% | [2] |
| Appearance | Colorless oil or solid | --- |
| Solubility | Soluble in DCM, THF, acetonitrile, DMF, and DMSO | --- |
| Storage | Store at -20°C, protected from light and moisture. | --- |
Applications
The unique structure of this compound enables a two-step labeling strategy that is central to its utility in various advanced applications in drug discovery and chemical biology.
-
Antibody-Drug Conjugates (ADCs): This reagent is instrumental in the site-specific conjugation of cytotoxic payloads to antibodies.[3][4] By targeting the carbohydrate domains of an antibody, a more homogeneous ADC with a defined drug-to-antibody ratio (DAR) can be achieved compared to traditional methods that target lysine residues.
-
PROTAC Development: this compound serves as a versatile linker for synthesizing PROTACs.[1][3] These chimeric molecules bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The PEG3 linker provides the necessary spacing and flexibility for the formation of a stable ternary complex.
-
Protein Labeling for Proteomics: Proteins can be tagged with this compound for subsequent enrichment and identification in complex biological samples. The azide handle allows for the attachment of biotin for affinity purification, followed by mass spectrometry-based analysis.
-
Cell Surface Labeling: The aminooxy group can be used to label cell surface glycoproteins, enabling the attachment of probes for imaging or other functional studies.
Experimental Protocols
The following protocols provide a general framework for using this compound. Optimization may be required for specific proteins and applications.
Protocol 1: Two-Step Protein Labeling via Oxime Ligation and Click Chemistry
This protocol describes the general workflow for labeling a glycoprotein.
Materials:
-
Glycoprotein of interest
-
Sodium periodate (NaIO4)
-
This compound
-
Trifluoroacetic acid (TFA) or other mild acid
-
Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4)
-
Quenching solution (e.g., 10 mM cysteine)
-
Alkyne-functionalized molecule of interest
-
For CuAAC: Copper(II) sulfate (CuSO4), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA).
-
For SPAAC: A strained alkyne (e.g., DBCO, BCN).
-
Desalting columns or dialysis cassettes for purification.
Procedure:
Part A: Glycoprotein Oxidation
-
Prepare the glycoprotein in an appropriate buffer (e.g., PBS, pH 6.0-7.0).
-
Add a freshly prepared solution of sodium periodate to the glycoprotein solution. The final concentration of NaIO4 will need to be optimized but is typically in the range of 1-10 mM.
-
Incubate the reaction on ice or at 4°C in the dark for 15-30 minutes.
-
Quench the reaction by adding a quenching solution (e.g., cysteine to a final concentration of 10 mM).
-
Remove excess periodate and quenching reagent by buffer exchange using a desalting column or dialysis.
Part B: Boc Deprotection and Oxime Ligation
-
Boc Deprotection: Dissolve this compound in a suitable organic solvent (e.g., DCM) and treat with an excess of mild acid (e.g., 10-50% TFA in DCM) for 30-60 minutes at room temperature. The deprotected Aminooxy-PEG3-azide should be used immediately.
-
Oxime Ligation: Add the deprotected Aminooxy-PEG3-azide to the oxidized glycoprotein solution. A molar excess of the linker (e.g., 10-50 fold) is typically used.
-
The reaction pH should be maintained between 4.5 and 6.5 for optimal oxime bond formation.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
Remove the excess linker by buffer exchange.
Part C: Click Chemistry Conjugation
-
For CuAAC:
-
To the azide-labeled protein, add the alkyne-functionalized molecule of interest.
-
Add a pre-mixed solution of CuSO4 and a copper-chelating ligand.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate.
-
Incubate the reaction at room temperature for 1-4 hours.
-
-
For SPAAC:
-
To the azide-labeled protein, add the strained alkyne-functionalized molecule.
-
Incubate the reaction at room temperature for 1-12 hours, or as needed.
-
Purification and Characterization:
-
Purify the final conjugate using size exclusion chromatography (SEC), affinity chromatography, or dialysis to remove unreacted reagents.
-
Characterize the conjugate using SDS-PAGE, mass spectrometry (to confirm the mass shift), and UV-Vis spectroscopy (if a dye is attached) to determine the degree of labeling (DOL).
Protocol 2: Cell Surface Protein Labeling
This protocol outlines the steps for labeling cell surface glycoproteins.
Materials:
-
Cell culture in suspension or adherent
-
PBS with calcium and magnesium (PBS++)
-
Sodium periodate (NaIO4)
-
Deprotected Aminooxy-PEG3-azide
-
Strained alkyne-fluorophore (e.g., DBCO-fluorophore) for SPAAC
-
FACS buffer (e.g., PBS with 1% BSA)
Procedure:
-
Wash cells twice with ice-cold PBS++.
-
Resuspend cells in ice-cold PBS++ and add a low concentration of NaIO4 (e.g., 0.5-1 mM).
-
Incubate on ice in the dark for 15-20 minutes with gentle agitation.
-
Wash the cells twice with ice-cold PBS++ to remove excess periodate.
-
Resuspend the cells in a suitable buffer (pH 6.5) and add the deprotected Aminooxy-PEG3-azide.
-
Incubate for 60-90 minutes at room temperature or on ice.
-
Wash the cells twice to remove the excess linker.
-
Resuspend the azide-labeled cells in a suitable buffer and add the strained alkyne-fluorophore.
-
Incubate for 30-60 minutes at room temperature or on ice, protected from light.
-
Wash the cells twice with FACS buffer.
-
Analyze the labeled cells by flow cytometry or fluorescence microscopy.
Quantitative Data
While specific quantitative data for this compound is not extensively published, the efficiency of the individual reaction steps can be estimated based on the well-characterized chemistries involved.
| Parameter | Typical Range/Value | Notes |
| Oxime Ligation Efficiency | 60-90% | Highly dependent on the accessibility of the aldehyde/ketone, pH, and catalyst presence. Aniline and its derivatives can catalyze this reaction. |
| CuAAC Reaction Efficiency | >90% | Generally very high yielding and bioorthogonal. |
| SPAAC Reaction Efficiency | 70-95% | Efficiency depends on the specific strained alkyne used (e.g., DBCO, BCN). |
| Stability of Oxime Linkage | Stable at neutral pH | The oxime linkage is generally stable under physiological conditions but can be susceptible to hydrolysis at acidic pH. |
| Stability of Triazole Linkage | Highly Stable | The triazole ring formed during click chemistry is extremely stable. |
Note: The overall labeling efficiency will be a product of the efficiencies of each step. It is crucial to optimize each step of the process for the specific biomolecule of interest to achieve the desired labeling stoichiometry.
Signaling Pathway and Logical Relationship Diagram
The primary applications of this compound in ADC and PROTAC development are directly linked to inducing cell death or protein degradation, respectively.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inefficient oxidation. | Optimize NaIO4 concentration and incubation time. |
| Incomplete Boc deprotection. | Ensure complete removal of the Boc group before ligation. | |
| Suboptimal pH for oxime ligation. | Maintain pH between 4.5 and 6.5. | |
| Inefficient click chemistry. | For CuAAC, ensure fresh reducing agent and appropriate ligand. For SPAAC, consider a more reactive strained alkyne. | |
| Protein Aggregation | Hydrophobic interactions. | The PEG3 spacer is designed to minimize this, but if it occurs, consider adding mild detergents or adjusting buffer conditions. |
| Loss of Protein Activity | Modification of critical residues. | Site-specific labeling of glycans is intended to avoid this, but if activity is lost, confirm the site of modification. |
Conclusion
This compound is a powerful and versatile tool for the site-specific modification of proteins. Its dual functionality allows for a controlled, two-step labeling process that is highly applicable to the development of sophisticated bioconjugates like ADCs and PROTACs. By understanding the underlying chemistries and carefully optimizing the reaction conditions, researchers can effectively utilize this reagent to advance their studies in drug discovery and chemical biology.
References
Surface Functionalization Using Azide-PEG Linkers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the surface functionalization of various materials using azide-polyethylene glycol (PEG) linkers. The use of azide-PEG linkers, primarily through "click chemistry," offers a robust and versatile method for covalently attaching biomolecules, nanoparticles, and small-molecule drugs to surfaces with high specificity and efficiency.[1][2]
Introduction to Azide-PEG Linkers in Surface Functionalization
Azide-PEG linkers are heterobifunctional molecules that play a crucial role in bioconjugation and materials science.[3] The azide group serves as a chemical handle for highly efficient and specific "click chemistry" reactions, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][3][4] These reactions are characterized by their high yields, mild reaction conditions, and the formation of a stable triazole linkage.[1][5]
The PEG component of the linker provides several advantages, including:
-
Enhanced Biocompatibility: PEGylation is known to reduce non-specific protein adsorption and immune system recognition.[3]
-
Improved Solubility and Stability: The hydrophilic nature of PEG enhances the solubility and colloidal stability of functionalized materials, which is particularly important for nanoparticles in biological media.[3][6][7][8]
-
Flexible Spacer Arm: The PEG chain acts as a flexible spacer, minimizing steric hindrance and ensuring that the attached biomolecules retain their activity.[9]
Core Applications
Azide-PEG functionalized surfaces have a wide range of applications in research and drug development:
-
Drug Delivery: Azide-PEG linkers are extensively used to modify the surfaces of nanoparticles (e.g., gold, iron oxide) and liposomes for targeted drug delivery.[10][11][12] The azide group allows for the attachment of targeting ligands (e.g., antibodies, peptides) that can direct the drug carrier to specific cells or tissues.[4] PEGylation, in this context, prolongs the circulation half-life of the drug carrier in vivo.[3]
-
Biosensors and Diagnostics: The specific and robust immobilization of antibodies, DNA probes, or enzymes onto sensor chips via azide-PEG linkers is critical for the development of sensitive and reliable diagnostic assays.[2]
-
Tissue Engineering: In the fabrication of hydrogels and scaffolds for tissue engineering, azide-PEG linkers are used to incorporate bioactive molecules, such as cell-adhesive peptides (e.g., RGD), to promote specific cell attachment and growth.[13][14]
-
Immunoassays and High-Throughput Screening: The covalent immobilization of proteins or small molecules on surfaces is essential for various screening and binding assays in drug discovery.[2]
Experimental Protocols
The following are detailed protocols for the preparation and functionalization of surfaces using azide-PEG linkers.
Preparation of Azide-Functionalized Silicon or Glass Surfaces via Silanization
This protocol describes the creation of a self-assembled monolayer (SAM) of an azide-terminated silane on a silicon or glass surface, creating a robust, covalently attached functional layer.[2]
Materials:
-
Silicon wafers or glass slides
-
Sulfuric acid (H₂SO₄, 98%)
-
Hydrogen peroxide (H₂O₂, 30%)
-
(3-azidopropyl)triethoxysilane or a similar azide-terminated silane
-
Anhydrous toluene
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Surface Cleaning and Hydroxylation:
-
Prepare a piranha solution by carefully adding H₂O₂ to H₂SO₄ in a 3:7 ratio. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).
-
Immerse the silicon or glass substrates in the piranha solution for 15-30 minutes.
-
Remove the substrates and rinse extensively with DI water.
-
Dry the substrates thoroughly under a stream of high-purity nitrogen gas. The surface should now be highly hydrophilic.
-
-
Silanization:
-
Prepare a 1-2% (v/v) solution of the azide-terminated silane in anhydrous toluene in a sealed container.
-
Immerse the cleaned, dried substrates into the silane solution.
-
Incubate for 2-4 hours at room temperature with gentle agitation.
-
Remove the substrates and rinse thoroughly with fresh toluene to remove physically adsorbed silane.
-
Sonicate the substrates in toluene for 5 minutes, followed by a final rinse with ethanol and DI water.[15]
-
Dry the substrates again with a stream of nitrogen.
-
Cure the silane layer by baking in an oven at 110°C for 30-60 minutes to promote the formation of stable siloxane bonds.[15]
-
Store the azide-functionalized substrates in a desiccator until use.[2][15]
-
Functionalization of Gold Nanoparticles (AuNPs) with Azide-PEG Linkers
This protocol outlines the surface modification of AuNPs with a thiol-terminated azide-PEG linker.
Materials:
-
Gold nanoparticle suspension
-
Thiol-PEG-Azide linker
-
Phosphate-buffered saline (PBS)
Procedure:
-
Linker Conjugation:
-
Add the Thiol-PEG-Azide linker to the AuNP suspension. The molar ratio of linker to AuNPs will depend on the desired surface density.
-
Allow the reaction to proceed for at least 4 hours at room temperature with gentle stirring to allow for the formation of gold-thiol bonds.
-
-
Purification:
-
Centrifuge the AuNP suspension to pellet the functionalized nanoparticles.
-
Remove the supernatant containing unbound linker.
-
Resuspend the AuNP pellet in fresh PBS.
-
Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of unbound linker.[3]
-
-
Characterization:
-
Measure the hydrodynamic diameter and zeta potential of the purified Azido-PEG-AuNPs using Dynamic Light Scattering (DLS).
-
Confirm the presence of the azide group on the surface using Fourier-transform infrared spectroscopy (FTIR) or X-ray photoelectron spectroscopy (XPS).[3]
-
Functionalization of Iron Oxide Nanoparticles (IONPs) with Azide-PEG Linkers
This protocol involves a two-step process: first, amination of the IONP surface, followed by conjugation of an NHS-ester-PEG-Azide linker.
Materials:
-
Iron oxide nanoparticles (IONPs)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Ethanol
-
Triethylamine
-
Heptane
-
Acetone
-
NHS-ester-PEG-Azide linker
-
Anhydrous dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Diethyl ether
Procedure:
-
Amine Functionalization of IONPs:
-
Disperse IONPs in ethanol.
-
Add APTES, triethylamine, and a small amount of water.
-
Sonicate the mixture for 5 hours.
-
Precipitate the amine-functionalized IONPs by adding heptane.
-
Collect the nanoparticles using a strong magnet and discard the supernatant.
-
Wash the nanoparticles three times with acetone and dry under vacuum.[3]
-
-
Conjugation of NHS-ester-PEG-Azide:
-
Disperse the amine-functionalized IONPs in anhydrous DMF.
-
Add the NHS-ester-PEG-Azide linker in a 5-10 fold molar excess relative to the estimated surface amine groups.
-
Add DIPEA to act as a proton scavenger.
-
Allow the reaction to proceed for 24-48 hours at room temperature with stirring.[3]
-
-
Purification:
-
Precipitate the functionalized IONPs by adding diethyl ether.
-
Collect the nanoparticles using a magnet.
-
Wash the nanoparticles extensively with the reaction solvent and then with acetone.
-
Dry the final product under vacuum.[3]
-
-
Characterization:
-
Analyze the surface modification using FTIR, looking for the characteristic azide peak at approximately 2100 cm⁻¹.[3]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a Surface
This protocol describes the general procedure for attaching an alkyne-containing molecule to an azide-functionalized surface.
Materials:
-
Azide-functionalized substrate
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Solvent (e.g., PBS, water/t-BuOH mixture)
Procedure:
-
Prepare Reaction Solution:
-
Prepare a solution of the alkyne-functionalized molecule in the chosen solvent.
-
Prepare fresh stock solutions of CuSO₄ and sodium ascorbate in water.
-
-
Click Reaction:
-
Immerse the azide-functionalized substrate in the solution of the alkyne-functionalized molecule.
-
Add the sodium ascorbate solution to the mixture, followed by the CuSO₄ solution. A typical final concentration is 1 mM sodium ascorbate and 0.1 mM CuSO₄.[3] The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.
-
Allow the reaction to proceed for 1-4 hours at room temperature with gentle mixing.[3]
-
-
Washing:
-
Remove the substrate from the reaction solution.
-
Rinse thoroughly with the reaction buffer, followed by DI water.
-
Dry the surface with a stream of nitrogen.
-
Data Presentation
Quantitative Data on Surface Modification
The following tables present typical quantitative data obtained from the characterization of azide-terminated self-assembled monolayers on silicon substrates and the subsequent PEG conjugation.
Table 1: Representative Contact Angle Measurements [15]
| Surface Stage | Contact Angle (°) | Interpretation |
| Bare Silicon Wafer | 30 - 40° | Native oxide layer with some hydrophilicity. |
| After Piranha/O₂ Plasma | < 10° | Highly hydrophilic due to a high density of -OH groups. |
| After Azide-Silane SAM | 60 - 70° | Increased hydrophobicity due to the organic monolayer. |
| After PEG Conjugation (via Click) | 35 - 45° | Increased hydrophilicity due to the attached PEG chains. |
Table 2: Representative XPS Elemental Analysis [15]
| Surface Stage | Expected Elements | Key Observations |
| Hydroxylated Silicon | Si, O | High oxygen content. |
| After Azide-Silane SAM | Si, O, C, N | Appearance of a strong nitrogen (N 1s) signal characteristic of the azide group. |
| After PEG Conjugation (via Click) | Si, O, C, N | Increase in the C 1s and O 1s signals relative to the Si 2p signal, and a change in the N 1s spectrum indicating triazole formation. |
Table 3: Surface Coverage and Stability [5]
| Surface | Molecule | Surface Coverage (molecules/cm²) | Stability |
| Graphitic Carbon | Azide | 2 x 10¹³ | Stable in aqueous 1 M HCl for at least 60 min at 55 °C. |
| Graphitic Carbon | 1,2,3-triazole linker | 2 x 10¹³ | Stable in aqueous 1 M HCl for at least 60 min at 55 °C. |
Quantitative Data on Nanoparticle Functionalization
Table 4: Characterization of Functionalized Nanoparticles
| Nanoparticle Type | Functionalization Stage | Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Reference |
| PLGA | 0% PEG | 109 ± 2 | -30.1 | [16][17] |
| PLGA-PEG | 5 wt% PEG | ~120 | -2 to -7 | [16] |
| Gold Nanoparticles (AuNPs) | Bare | Varies | Varies | [18] |
| AuNPs | Alkyne-PEG4-amine coated | 134 ± 1.9 | Not specified | [18] |
Visualization of Workflows and Mechanisms
Experimental Workflow for Surface Functionalization
Caption: General workflow for surface functionalization via azide-silanization and click chemistry.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism
Caption: The CuAAC reaction mechanism for covalent surface immobilization.
Targeted Drug Delivery Signaling Pathway
Caption: Logical workflow for targeted drug delivery using a functionalized nanoparticle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. irjweb.com [irjweb.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Fabrication of azido-PEG-NHC stabilized gold nanoparticles as a functionalizable platform - PMC [pmc.ncbi.nlm.nih.gov]
- 9. purepeg.com [purepeg.com]
- 10. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 11. Monodispersed PEG Azide(N3) - Biopharma PEG [biochempeg.com]
- 12. PEG Linkers - CD BioGlyco [glycoclick.bioglyco.com]
- 13. Click Chemistry-Based Hydrogels for Tissue Engineering | MDPI [mdpi.com]
- 14. Bioactive Modification of Poly(ethylene glycol) Hydrogels for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Impact of Surface Polyethylene Glycol (PEG) Density on Biodegradable Nanoparticle Transport in Mucus ex vivo and Distribution in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 18. Immobilization of azide-functionalized proteins to micro- and nanoparticles directly from cell lysate - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Boc Deprotection in Acidic Conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the acidic deprotection of Boc (tert-butyloxycarbonyl) protected amines.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of acidic Boc deprotection?
A1: The acidic deprotection of a Boc-protected amine is a carbamate hydrolysis that occurs under acidic conditions. The process begins with the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1] This protonation leads to the cleavage of the C-O bond, resulting in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[2][3] The carbamic acid is unstable and subsequently decomposes into the free amine and carbon dioxide gas.[1][4] The generated tert-butyl cation can be trapped by a scavenger, deprotonate to form isobutylene, or potentially alkylate nucleophilic sites on the substrate.[3][5]
Q2: What are the most common side reactions during acidic Boc deprotection?
A2: The most prevalent side reaction is the alkylation of nucleophilic residues by the electrophilic tert-butyl cation generated during the reaction.[2][5] Amino acids with electron-rich side chains are particularly susceptible, including:
-
Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.[6]
-
Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium salt.[6][7]
-
Cysteine (Cys): The free thiol group is a target for alkylation.[6]
-
Tyrosine (Tyr): The phenolic ring can be alkylated by the tert-butyl cation.[6][8]
Other potential side reactions include trifluoroacetylation of the newly deprotected amine when using TFA, and degradation of other acid-sensitive functional groups in the molecule.[2]
Q3: What are scavengers and why are they recommended for Boc deprotection?
A3: Scavengers are reagents added to the deprotection reaction mixture to trap reactive intermediates, primarily the tert-butyl cation.[6] By reacting with the carbocation more readily than the sensitive residues of the substrate, they prevent the formation of alkylated side products.[6][9] The choice of scavenger is dependent on the specific nucleophilic residues present in the compound.[6]
Q4: Can Boc deprotection be incomplete, and what are the signs?
A4: Yes, Boc deprotection can be incomplete. This may be due to factors like insufficient acid concentration, short reaction times, or significant steric hindrance around the Boc group.[6][7][10] Signs of incomplete deprotection include the presence of the starting material in the crude product, which can be observed through techniques like TLC, HPLC, or LC-MS.[10][11] In solid-phase peptide synthesis, incomplete deprotection can lead to the deletion of amino acid residues in the final peptide sequence.[6][7]
Q5: Are there milder alternatives to strong acids like TFA or HCl for Boc deprotection?
A5: For substrates with acid-labile functional groups, several milder deprotection methods exist. These can include using aqueous phosphoric acid, catalytic amounts of iodine, or heating the substrate in a suitable solvent (thermal deprotection).[12][10] Lewis acids, such as zinc bromide or TMSI, also offer non-hydrolytic deprotection options.[12][13]
Troubleshooting Guide
Issue 1: Incomplete reaction with significant starting material remaining after the standard reaction time.
-
Possible Cause 1: Insufficient Acid Concentration or Reaction Time.
-
Solution: The rate of Boc cleavage can exhibit a second-order dependence on the acid concentration, meaning a small decrease in acid strength can significantly impact the reaction rate.[7][14] Increase the deprotection time and monitor the reaction's progress periodically (e.g., every 30-60 minutes) using TLC or LC-MS until no further change is observed.[7][11] If extending the time is ineffective, consider increasing the concentration of the acid.[15]
-
-
Possible Cause 2: Steric Hindrance.
-
Possible Cause 3: Poor Resin Swelling (for Solid-Phase Synthesis).
-
Solution: In solid-phase peptide synthesis (SPPS), inadequate swelling of the resin can prevent the acid from efficiently accessing all the peptide chains.[7] Ensure the chosen solvent effectively swells the resin. For instance, a 55% TFA solution in dichloromethane (DCM) may cause better resin swelling than 100% TFA.[7]
-
-
Possible Cause 4: Reagent Degradation.
-
Solution: Ensure that the acid used for deprotection is fresh and has not been compromised by improper storage.[10]
-
Issue 2: Observation of unexpected peaks in HPLC/LC-MS analysis of the crude product, suggesting side product formation.
-
Possible Cause 1: Alkylation by the t-Butyl Cation.
-
Solution: This is the most common cause of side product formation, affecting nucleophilic residues like Trp, Met, Cys, and Tyr.[6] Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the sensitive residues present in your compound (see table below).[6][10]
-
-
Possible Cause 2: Trifluoroacetylation.
-
Solution: When using TFA, the deprotected amine can sometimes be acylated by a trifluoroacetyl group.[2] This can be minimized by ensuring the reaction temperature does not rise significantly and by performing a careful work-up.
-
-
Possible Cause 3: Oxidation of Sensitive Residues.
Issue 3: Difficulties with product isolation and purification after deprotection.
-
Possible Cause 1: Product is an Ammonium Salt.
-
Solution: After acidic deprotection, the product is typically an ammonium salt (e.g., TFA or HCl salt).[10] To obtain the free amine, a basic work-up is often required. This involves removing the excess acid and solvent under reduced pressure, followed by neutralization with a mild base like saturated sodium bicarbonate solution. The free amine can then be extracted with an appropriate organic solvent.[12][10]
-
-
Possible Cause 2: Residual Acid.
-
Possible Cause 3: Precipitation Issues.
-
Solution: For peptide work, precipitating the product from the cleavage cocktail by adding it to a 10-fold excess of cold diethyl ether is a standard procedure.[11] If precipitation is poor, placing the mixture at -20°C may help.[7] The resulting pellet should be washed multiple times with cold ether to remove scavengers and other impurities.[7][11]
-
Data Presentation
Table 1: Common Acidic Reagents and Scavengers for Boc Deprotection
| Acidic Reagent | Typical Conditions | Reaction Time | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | 20-50% in DCM, Room Temp[16] | 0.5 - 4 hours[16] | Highly effective and volatile, making it easy to remove.[1][16] | Can cause side reactions with sensitive residues; corrosive.[2][16] |
| Hydrochloric Acid (HCl) | 4M in Dioxane or Ethyl Acetate, Room Temp[16] | 1 - 12 hours[16] | Cost-effective and readily available.[16] | Can be less selective; potential for chlorinated byproducts.[16][17] |
Table 2: Scavenger Selection Guide for Sensitive Amino Acid Residues
| Sensitive Residue | Potential Side Reaction | Recommended Scavenger(s) |
| Tryptophan (Trp) | Indole alkylation[6] | Triethylsilane (TES), Triisopropylsilane (TIS), Anisole[6] |
| Methionine (Met) | S-alkylation, Oxidation[6][7] | Thioanisole, Dimethyl sulfide (DMS)[6] |
| Cysteine (Cys) | Thiol alkylation[6] | Ethanedithiol (EDT)[6] |
| Tyrosine (Tyr) | Phenol alkylation[6] | Phenol, Anisole |
| Multiple Sensitive Residues | Various alkylations | General Cocktail: TFA/TIS/H₂O (95:2.5:2.5 v/v/v)[6] Reagent K: TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5 v/v/v/v/v)[6] |
Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection using TFA in DCM
-
Preparation: Dissolve the Boc-protected compound in dichloromethane (DCM).[10]
-
Reagent Addition: Add trifluoroacetic acid (TFA) to the solution. A common ratio is 1:1 (v/v) of TFA to DCM, but this can be adjusted (e.g., 20-50% TFA).[16][18] If necessary, add the appropriate scavenger (10-20 equivalents).[6]
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours.[12] Monitor the progress by TLC or LC-MS.[12]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure.[6][10] To ensure complete removal of TFA, co-evaporate the residue with toluene or DCM (2-3 times).[7]
-
Isolation (for non-peptide small molecules): Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.[12][10]
-
Isolation (for peptides): Add the filtrate to a 10-fold excess of cold diethyl ether to precipitate the crude peptide. Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times. Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[11]
Protocol 2: General Procedure for Boc Deprotection using HCl in Dioxane
-
Preparation: Dissolve or suspend the Boc-protected amine in a 4M solution of HCl in 1,4-dioxane.[12]
-
Reaction: Stir the mixture at room temperature for 1 to 4 hours.[12] Monitor the reaction by TLC or LC-MS.[12]
-
Work-up: Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[12] Alternatively, the solvent can be removed under reduced pressure.
-
Neutralization (if free amine is required): If the free amine is needed, perform a basic work-up as described in Protocol 1, step 5.[10]
Visualizations
Caption: Acid-catalyzed Boc deprotection mechanism.[12]
Caption: Role of scavengers in preventing side reactions.
Caption: Troubleshooting workflow for incomplete Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. BOC Protection and Deprotection [bzchemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Amine Protection / Deprotection [fishersci.co.uk]
- 14. researchgate.net [researchgate.net]
- 15. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 18. Boc Deprotection - TFA [commonorganicchemistry.com]
Technical Support Center: Optimizing Click Chemistry with PEG3 Azide
Welcome to the technical support center for optimizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, with a specific focus on the use of PEG3 azide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is PEG3 Azide and why is it used in click chemistry?
A1: PEG3 Azide is a chemical reagent featuring a short polyethylene glycol (PEG) linker with a terminal azide group. The PEG linker is hydrophilic, biocompatible, and can improve the solubility of the conjugated molecule.[1][2] In click chemistry, specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the azide group reacts with a terminal alkyne to form a stable triazole linkage.[3][4] This reaction is highly efficient and specific, making it a popular choice for bioconjugation, drug delivery, and materials science.[2][5][6]
Q2: My CuAAC reaction with PEG3 azide has a low yield. What are the common causes?
A2: Low yields in CuAAC reactions can stem from several factors:
-
Copper(I) Oxidation: The active catalyst is the Cu(I) ion, which is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[7]
-
Reagent Instability: While the azide on PEG3 is generally stable, the alkyne-containing molecule might be unstable under the reaction conditions.
-
Poor Solubility: One or both of the reactants may have poor solubility in the chosen solvent system, leading to a heterogeneous reaction mixture and reduced reaction rates.[8]
-
Steric Hindrance: Bulky molecules or functional groups near the azide or alkyne can physically block the reactive sites, slowing down or preventing the reaction.[8]
-
Suboptimal Reaction Conditions: Factors like incorrect pH, buffer composition, or temperature can significantly impact reaction kinetics.[8]
-
Inhibitory Ligands: Certain molecules in the reaction mixture can act as competitive and inhibitory ligands for the copper catalyst. For example, Tris buffer should be avoided.[9]
Q3: How can I prevent the oxidation of the Copper(I) catalyst?
A3: To maintain the active Cu(I) oxidation state, you can:
-
Use a Reducing Agent: Sodium ascorbate is the most common reducing agent used to reduce Cu(II) to Cu(I) in situ.[3][9]
-
Employ a Stabilizing Ligand: Ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and TBTA (Tris(benzyltriazolylmethyl)amine) can stabilize the Cu(I) ion and prevent its oxidation.[7][10]
-
Degas Solvents: Removing dissolved oxygen from the reaction mixture by sparging with an inert gas like argon or nitrogen can minimize Cu(I) oxidation.[11]
-
Work Under an Inert Atmosphere: For highly sensitive reactions, performing the experiment in a glovebox under an inert atmosphere provides the best protection against oxygen.[11]
Q4: What is the optimal order for adding reagents in a CuAAC reaction?
A4: The order of reagent addition can significantly impact the reaction's success. A generally recommended procedure is:
-
Prepare a premixed solution of the Cu(II) salt (e.g., CuSO₄) and the stabilizing ligand (e.g., THPTA).[11] This allows for the formation of the copper-ligand complex.
-
Add this premixed catalyst solution to the solution containing your PEG3 azide and the alkyne substrate.[11]
-
Initiate the reaction by adding the reducing agent (e.g., sodium ascorbate).[9][11] Adding the ascorbate last is crucial to prevent the premature reduction of Cu(II) before the ligand has had a chance to coordinate, which could lead to the formation of insoluble copper species.[11]
Q5: How do I choose the right ligand for my reaction?
A5: The choice of ligand depends on your specific application and reaction conditions. Ligands not only stabilize the Cu(I) catalyst but also accelerate the reaction.[5][7]
-
THPTA is a water-soluble ligand ideal for bioconjugation reactions in aqueous buffers.[12][13]
-
BTTAA is a newer generation water-soluble ligand that can dramatically accelerate reaction rates and reduce cell cytotoxicity, making it excellent for in vivo and in vitro applications.[7][13]
-
TBTA is a water-insoluble ligand suitable for reactions in organic solvents.[13]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Oxidation of Cu(I) catalyst to inactive Cu(II). | Add a fresh solution of a reducing agent like sodium ascorbate. Ensure solvents are degassed.[9][11] Use a stabilizing ligand such as THPTA or BTTAA.[7][11] |
| Poor solubility of reactants. | Try a different solvent system. For PEGylated compounds, mixtures of water with DMSO, DMF, or tBuOH can be effective.[3][8] | |
| Steric hindrance around the azide or alkyne. | If possible, redesign the linker on the sterically hindered molecule to increase the distance to the reactive group. | |
| Incorrect pH or buffer. | Use compatible buffers like phosphate, carbonate, or HEPES in the pH range of 6.5–8.0.[9] Avoid Tris buffer as it can inhibit the reaction.[9] | |
| Inactive reagents. | Verify the purity and integrity of your PEG3 azide and alkyne starting materials. | |
| Formation of a Precipitate | Formation of insoluble copper acetylides. | This can happen with certain alkynes. Using a stabilizing ligand can help keep the copper species soluble.[14] |
| Protein aggregation or precipitation (for bioconjugations). | Optimize the concentration of copper and ascorbate, as high concentrations can be detrimental to biological molecules.[9] The addition of aminoguanidine can help intercept byproducts of ascorbate oxidation that may cause crosslinking.[9] | |
| Difficulty in Product Purification | PEG-related challenges. | Purification of PEG-containing compounds can be difficult due to their tendency to streak on silica gel.[15] Consider alternative purification methods like dialysis, size-exclusion chromatography, or aqueous biphasic systems.[16] |
| Residual copper catalyst. | Use copper-chelating resins or perform a wash with a mild chelating agent like EDTA to remove residual copper. |
Data Presentation: Ligand Comparison
The choice of ligand can significantly impact the efficiency and biocompatibility of your CuAAC reaction. The following table summarizes key properties of common accelerating ligands.
| Property | BTTAA | BTTES | BTTP | THPTA | TBTA |
| Copper Concentration Needed | Very Low | Low | Low | Moderate | High |
| Reaction Kinetics | Very High | High | High | Moderate | Very High |
| Biocompatibility | Very High | Very High | High | Moderate | Low |
| Cytotoxicity | Very Low | Very Low | Low | Moderate | High |
| Stability in Biological Systems | Very High | Very High | High | Moderate | Low |
| Water Solubility | Moderate | High | Low | High | Low |
| Organic Solubility | Moderate | Low | Moderate | Low | Very High |
| Best Application | In Vivo, In Vitro | In Vivo, In Vitro | In Vivo, In Vitro | Aqueous Synthesis | Organic Synthesis |
| (Data summarized from Vector Labs)[7] |
Experimental Protocols
General Protocol for CuAAC Reaction with PEG3 Azide
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
Alkyne-functionalized molecule
-
PEG3 Azide
-
Copper(II) Sulfate (CuSO₄)
-
Ligand (e.g., THPTA for aqueous reactions)
-
Sodium Ascorbate
-
Reaction Buffer (e.g., phosphate buffer, pH 7.4)
-
Degassed solvents
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of the THPTA ligand in water.[17]
-
Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.[18]
-
Dissolve your alkyne-functionalized molecule and PEG3 azide in the reaction buffer or appropriate solvent to their desired concentrations.
-
-
Catalyst Premix:
-
Reaction Setup:
-
In a separate reaction tube, combine your alkyne-functionalized molecule and PEG3 azide. A slight excess of one reagent (e.g., 1.1 to 2 equivalents) is often used to drive the reaction to completion.
-
Add the premixed catalyst solution to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[9][11] A final concentration of 1-5 mM sodium ascorbate is typical.[17]
-
-
Reaction Incubation:
-
Close the tube to minimize oxygen exposure.[19]
-
Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as TLC, LC-MS, or HPLC.
-
-
Workup and Purification:
-
Once the reaction is complete, the product can be purified. For biomolecules, this may involve size-exclusion chromatography or dialysis. For small molecules, standard chromatographic techniques can be used, keeping in mind the challenges of purifying PEGylated compounds.[15]
-
Visualizations
Caption: A typical experimental workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: A decision tree for troubleshooting low yield in CuAAC reactions.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. labinsights.nl [labinsights.nl]
- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 4. pcbiochemres.com [pcbiochemres.com]
- 5. Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. lumiprobe.com [lumiprobe.com]
- 14. reddit.com [reddit.com]
- 15. reddit.com [reddit.com]
- 16. Multistep purification of cytochrome c PEGylated forms using polymer-based aqueous biphasic systems - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. jenabioscience.com [jenabioscience.com]
- 18. axispharm.com [axispharm.com]
- 19. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Non-Specific Binding in Bioconjugation
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to non-specific binding in bioconjugation experiments.
Troubleshooting Guides
Issue: High background signal or low signal-to-noise ratio in my assay.
This is a common problem often caused by non-specific binding of antibodies or other protein reagents to surfaces or other molecules.[1]
Troubleshooting Steps:
-
Optimize Blocking: Ensure that you are using an appropriate blocking agent and that the concentration and incubation time are optimized for your specific assay.[1] Inadequate blocking can leave unoccupied sites on the solid phase, leading to non-specific binding.[1]
-
Adjust Buffer Conditions: The pH and ionic strength of your buffers can significantly impact non-specific binding.[2][3] Try adjusting the pH to be closer to the isoelectric point of your protein or increasing the salt concentration to reduce electrostatic interactions.[2][3]
-
Incorporate Additives: Consider adding surfactants like Tween 20 to disrupt hydrophobic interactions or using protein blockers such as Bovine Serum Albumin (BSA) in your sample and buffer solutions.[3]
-
Purify Your Conjugate: Ensure that your bioconjugate is adequately purified to remove any unconjugated labels or proteins that can contribute to background signal.[4][5]
Issue: My bioconjugate is precipitating or aggregating.
Precipitation and aggregation are often signs of instability, which can be caused by a variety of factors, including non-specific hydrophobic interactions.[6]
Troubleshooting Steps:
-
Use Hydrophilic Reagents: Whenever possible, choose bioconjugation reagents with hydrophilic spacer arms, such as those containing polyethylene glycol (PEG).[6] This can increase the water solubility of the final conjugate and reduce aggregation.[6]
-
Optimize Conjugation Ratio: Over-labeling a protein can increase its hydrophobicity and lead to aggregation.[7] Carefully optimize the molar ratio of the labeling reagent to your protein to achieve the desired degree of labeling without causing precipitation.
-
Adjust Buffer Conditions: Ensure the buffer pH is not close to the isoelectric point of the protein, as this can minimize its solubility. Also, consider the ionic strength of the buffer.
-
Screen for Stabilizing Additives: Certain additives, such as sugars or glycerol, can help stabilize proteins and prevent aggregation.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of non-specific binding in bioconjugation?
A1: Non-specific binding is primarily caused by two types of molecular interactions:
-
Hydrophobic Interactions: Non-polar regions on the surface of proteins can interact with each other or with hydrophobic surfaces, leading to unwanted binding.[8] Factors such as temperature, the size and shape of the molecules, and the presence of non-polar groups can influence these interactions.[8]
-
Electrostatic Interactions: Charged molecules can non-specifically bind to surfaces or other molecules with opposite charges.[2] This is highly dependent on the pH and salt concentration of the buffer.[2][3]
-
ssDNA Hybridization: In the case of antibody-oligonucleotide conjugates, the single-stranded DNA can hybridize to intracellular nucleic acids or bind to DNA-binding proteins, causing non-specific background staining.[7][9]
Q2: How do I choose the right blocking agent?
A2: The ideal blocking agent effectively prevents non-specific binding without interfering with the specific interaction you are studying.[1] Common blocking agents include:
-
Proteins: Bovine Serum Albumin (BSA) and casein are widely used to block unoccupied sites on a solid phase.[3][10] They are effective at blocking both hydrophobic and hydrophilic interactions.[1]
-
Detergents (Surfactants): Non-ionic surfactants like Tween 20 and Triton X-100 are effective at reducing hydrophobic interactions.[3][11]
-
Polymers: Polyethylene glycol (PEG) can be used to create a hydrophilic barrier on surfaces, which repels proteins and reduces non-specific binding.[6][12]
-
Commercial Blockers: Several proprietary blocking buffers are available that are optimized for specific applications and can offer superior performance.
Q3: What is surface passivation and when should I use it?
A3: Surface passivation is the process of modifying a surface to reduce its reactivity and prevent non-specific adsorption of molecules.[13][14] This is particularly important in sensitive applications like single-molecule studies or when working with complex biological samples.[13] Common methods for surface passivation include coating surfaces with PEG, BSA, or other inert molecules.[13][14] A novel method involves the self-assembly of Pluronic F127 on hydrophobic surfaces, which effectively minimizes non-specific binding.[13]
Q4: How can I purify my bioconjugate to remove non-specific products?
A4: Proper purification is crucial to remove unreacted molecules and non-specifically bound aggregates.[15] The choice of purification method depends on the size and properties of your conjugate and the contaminants you need to remove.[16] Common techniques include:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their size, effectively removing smaller unreacted labels or larger aggregates.[4][5]
-
Affinity Chromatography: Can be used to purify antibodies or other proteins with specific binding partners.[4][17] For example, Protein A or G chromatography is used for purifying antibodies.[15]
-
Ion Exchange Chromatography (IEC): Separates molecules based on their charge.[17]
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity.[18]
-
Tangential Flow Filtration (TFF): A rapid and scalable method for buffer exchange and removal of unconjugated small molecules.[5][16]
Data and Protocols
Table 1: Common Blocking Agents and Their Properties
| Blocking Agent | Primary Mechanism of Action | Typical Working Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | Blocks both hydrophobic and hydrophilic sites.[1] | 1-5% (w/v)[2] | Readily available, effective for a wide range of applications. | Can cross-react with some antibodies; potential for lot-to-lot variability.[10] |
| Tween 20 | Non-ionic surfactant that disrupts hydrophobic interactions.[3] | 0.05-0.1% (v/v) | Reduces hydrophobic-based non-specific binding; helps prevent binding to plastic surfaces.[2][3] | Can interfere with some antibody-antigen interactions at high concentrations. |
| Polyethylene Glycol (PEG) | Creates a hydrophilic layer that repels proteins.[6] | Varies depending on MW and application | Highly effective at reducing protein adsorption; can increase solubility of conjugates.[6] | Can be difficult to work with; may require surface modification for covalent attachment. |
| Casein/Skim Milk | Protein-based blocker similar to BSA.[10] | 1-5% (w/v) | Inexpensive and effective. | Contains phosphoproteins that can cause background in some assays. |
| Salmon Sperm DNA | Used to block non-specific binding of DNA probes.[7] | 0.1-1 mg/mL | Reduces background in nucleic acid hybridization assays. | Not suitable for protein-based assays. |
Experimental Protocol: Surface Passivation of Glass Coverslips with PEG
This protocol describes a common method for passivating glass coverslips to reduce non-specific protein binding, adapted from established procedures.[12]
Materials:
-
Glass coverslips
-
Milli-Q water
-
Ethanol
-
Nitrogen gas
-
UV-Ozone cleaner
-
PEG-silane solution (e.g., 20 mg/mL in 30 mM sodium acetate, pH 5.5)[12]
-
Incubator or oven
Procedure:
-
Cleaning the Coverslips: a. Sequentially wash the glass coverslips with Milli-Q water, then ethanol, and finally with Milli-Q water again.[14] b. Dry the coverslips under a stream of nitrogen gas.[12] c. Treat the clean, dry coverslips with a UV-ozone cleaner for at least 10 minutes to generate reactive hydroxyl groups on the surface.[14]
-
PEGylation: a. Heat the cleaned coverslips to 50°C.[12] b. Apply the PEG-silane solution to the surface of the heated coverslips and incubate for 30 minutes at 50°C.[12] c. Allow the coverslips to cool to room temperature while the PEG-silane solution dries on the surface to promote condensation of the silanol groups.[12]
-
Washing and Curing: a. Thoroughly wash the PEGylated coverslips with Milli-Q water until a stable signal is achieved (if monitoring by a surface-sensitive technique).[12] b. Incubate the modified coverslips in Milli-Q water overnight to remove any non-covalently attached PEG-silane molecules.[12] c. Dry the passivated coverslips under a stream of nitrogen gas and store in a clean, dry environment until use.
References
- 1. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 2. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 3. nicoyalife.com [nicoyalife.com]
- 4. Antibody Purification Methods | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. aboligo.com [aboligo.com]
- 8. What are the factors that affect hydrophobic interactions? | AAT Bioquest [aatbio.com]
- 9. aboligo.com [aboligo.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. d-nb.info [d-nb.info]
- 13. Advanced Surface Passivation for High-Sensitivity Studies of Biomolecular Condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Surface Passivation Method for the Super-repellence of Aqueous Macromolecular Condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimized purification strategies for the elimination of non-specific products in the isolation of GAD65-specific monoclonal autoantibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. stjohnslabs.com [stjohnslabs.com]
- 18. Frontiers | Decreasing hydrophobicity or shielding hydrophobic areas of CH2 attenuates low pH-induced IgG4 aggregation [frontiersin.org]
Technical Support Center: Stability of Triazole Linkages in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on the stability of 1,2,3-triazole linkages commonly used in bioconjugation and drug design. Find answers to frequently asked questions and troubleshoot potential issues you may encounter during your biological assays.
Frequently Asked Questions (FAQs)
Q1: How stable is the 1,2,3-triazole linkage under typical biological conditions?
A1: The 1,2,3-triazole ring, particularly when formed via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is exceptionally stable under most biological conditions.[1] It is widely regarded as a robust and reliable linker due to its aromatic nature.[1] The linkage is resistant to hydrolysis under both acidic and basic conditions, oxidation, reduction, and enzymatic degradation by proteases.[1][2]
Q2: Can the 1,2,3-triazole linkage be cleaved by enzymes in a biological assay?
A2: The 1,2,3-triazole linkage is highly resistant to enzymatic cleavage.[3] It is often used as a stable isostere for the amide bond precisely because it resists degradation by endogenous proteases that would normally cleave a peptide backbone.[3][4] While it is difficult to definitively state that no enzyme can cleave the triazole ring, it is not a common occurrence and the linkage is considered metabolically stable.[5]
Q3: How does the stability of a triazole linkage compare to other common bioconjugation linkages like amide or ester bonds?
A3: The 1,2,3-triazole linkage is significantly more stable than many common linkages.[1] Ester and hydrazone linkages, for example, are much more labile in biological environments.[1] While amide bonds are relatively stable, they are susceptible to cleavage by proteases, a vulnerability that the triazole linkage does not share.[3]
Q4: Are there situations where a triazole linkage might be less stable?
A4: Yes, while generally very stable, there are some exceptions. Linkages formed through "photo-click chemistry," such as triazolines, can exhibit lower stability and may even be thermally reversible.[1] Additionally, the stability of the linkage can be influenced by the specific reactants used in its formation.[1] In some specific molecular contexts, replacing an amide with a triazole has been shown to decrease metabolic stability in human microsomes, indicating that the overall structure can play a role.[6]
Q5: Can the triazole linkage itself interfere with my biological assay?
A5: The triazole ring is generally considered to be biologically inert. However, it can influence the properties of a molecule. It has a higher dipole moment than an amide bond, which could potentially alter interactions with biological targets.[2][4] Furthermore, some triazole-containing compounds have been reported to have poor solubility, which could be a practical issue in setting up your assay.[7]
Troubleshooting Guide
| Observed Issue | Potential Cause Related to Triazole Linkage | Recommended Action |
| Loss of biological activity or lower than expected potency of a bioconjugate. | While the triazole linkage is stable, its introduction can alter the conformation or steric hindrance of the molecule compared to a native linkage (e.g., an amide bond), affecting its binding to the target.[6] | - Synthesize and test control molecules where the triazole is placed at a different position to assess steric effects. - If the triazole replaced an amide bond, consider if the loss of the hydrogen bond donor capability of the amide NH is critical for activity.[6] |
| Unexpected toxicity in cell-based assays. | If the triazole was formed using CuAAC, residual copper catalyst could be the source of cytotoxicity.[1] | - Ensure rigorous purification of your bioconjugate to remove all traces of copper. - Consider using copper-free click chemistry methods like SPAAC for synthesizing conjugates intended for live-cell applications.[1] |
| Compound precipitates out of solution during the assay. | Some triazole derivatives have been known to exhibit poor solubility.[7] | - Confirm the solubility of your compound in the assay buffer. - Consider modifying the structure of your molecule to include more solubilizing groups, if possible. |
| Inconsistent results in assays involving thiol-containing reagents (e.g., DTT, glutathione). | If SPAAC was used for conjugation, the strained alkyne may have had side reactions with thiols present in the molecule or the assay medium.[1] | - Characterize your conjugate thoroughly by mass spectrometry to confirm its structure and purity. - If possible, perform the assay in the absence of high concentrations of thiols. |
Quantitative Data Summary
The stability of a linkage is often assessed by its half-life (t½) under specific stress conditions. While direct head-to-head quantitative comparisons are not extensively documented across all conditions, the following table provides a qualitative and semi-quantitative comparison based on consensus in the literature.
| Linkage Type | Hydrolytic Stability (pH 4-10) | Enzymatic Stability (Proteases) | Reductive Stability (e.g., 10 mM GSH) | General In Vivo Stability |
| 1,2,3-Triazole (CuAAC/SPAAC) | Very High[1][2] | Very High[1][3] | High[1] | High[8] |
| Amide | High | Low to Moderate[4] | High | Variable |
| Ester | Low to Moderate | Moderate (Esterases) | High | Low |
| Hydrazone | pH-dependent (labile at acidic pH) | Moderate | Moderate | Low to Moderate |
| Disulfide | High | High | Low | Low |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol is a standard approach to evaluate the intrinsic stability of a triazole-linked compound under various stress conditions.[1]
1. Sample Preparation:
-
Prepare a stock solution of the triazole-linked compound (e.g., 1 mg/mL) in a suitable solvent like PBS or a water/organic solvent mixture.[1]
2. Stress Conditions:
-
Acidic Hydrolysis: Incubate the sample in 0.1 M HCl at 60 °C.[1]
-
Basic Hydrolysis: Incubate the sample in 0.1 M NaOH at 60 °C.[1]
-
Oxidative Degradation: Treat the sample with 3% hydrogen peroxide (H₂O₂) at room temperature.[1]
-
Reductive Stability: Incubate the sample with 10 mM glutathione (GSH) or dithiothreitol (DTT) in PBS (pH 7.4) at 37 °C.[1]
-
Thermal Stability: Incubate the sample in a neutral buffer (e.g., PBS) at 60-80 °C.[1]
3. Time Points:
-
Collect aliquots of the stressed samples at multiple time points (e.g., 0, 2, 4, 8, 24, and 48 hours).[1]
-
Immediately quench the reaction if necessary (e.g., neutralize acidic/basic samples) and store at -20 °C until analysis.
4. Analysis:
-
Analyze the samples by HPLC-MS/MS. A C18 reverse-phase column with a water/acetonitrile gradient containing 0.1% formic acid is a common setup.[1]
-
Monitor the disappearance of the parent compound and the appearance of any degradation products.[1]
5. Data Analysis:
-
Plot the percentage of the intact compound remaining versus time for each condition.
-
Calculate the degradation rate constant and the half-life (t½) of the linkage under each stress condition.[1]
Protocol 2: Plasma Stability Assay
This protocol assesses the stability of a compound in a more biologically relevant matrix.[9]
1. Sample Preparation:
-
Prepare a stock solution of the test compound (e.g., in DMSO).
-
Spike the stock solution into plasma (human, rat, mouse, etc.) from a reputable supplier to achieve the final desired concentration (e.g., 1 µM).[9] Ensure the final DMSO concentration is low (e.g., <1%).
2. Incubation:
-
Incubate the plasma-compound mixture in a shaking water bath at 37 °C.[10]
3. Time Points:
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).[9]
4. Reaction Termination:
-
At each time point, terminate the reaction by adding a protein precipitation agent, such as 3 volumes of ice-cold methanol or acetonitrile containing an internal standard.[9]
5. Sample Processing:
-
Vortex the samples and centrifuge at high speed (e.g., >12,000 g) for 10-15 minutes to pellet the precipitated proteins.
6. Analysis:
-
Transfer the supernatant to a new plate or vial and analyze by LC-MS/MS to quantify the remaining concentration of the test compound relative to the internal standard.[9]
7. Data Analysis:
-
Plot the percentage of the compound remaining at each time point relative to the 0-minute sample.
-
Calculate the in vitro plasma half-life (t½) using the formula: t½ = 0.693 / k, where k is the slope of the natural log of the remaining percentage versus time.[9]
Visualizations
Caption: Comparative stability of common bioconjugation linkages.
Caption: A logical workflow for troubleshooting assay issues.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. chimia.ch [chimia.ch]
- 4. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tsijournals.com [tsijournals.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CuAAC-ensembled 1,2,3-triazole-linked isosteres as pharmacophores in drug discovery: review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. pubs.acs.org [pubs.acs.org]
Navigating the Complexities of PEGylated Protein Purification: A Technical Support Center
For researchers, scientists, and drug development professionals, the purification of PEGylated proteins presents a unique set of challenges. The covalent attachment of polyethylene glycol (PEG) moieties, while beneficial for improving the therapeutic properties of proteins, introduces significant heterogeneity that complicates downstream processing. This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common issues encountered during the purification of PEGylated proteins.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of PEGylated proteins, offering potential causes and recommended solutions in a question-and-answer format.
Question: Why is my PEGylated protein eluting as a broad peak or multiple peaks in Size-Exclusion Chromatography (SEC)?
Answer:
Broad or multiple peaks in SEC are common challenges when purifying PEGylated proteins and can be attributed to several factors:
-
Heterogeneity of PEGylation: The primary reason is the inherent heterogeneity of the PEGylation reaction, which can result in a mixture of proteins with varying numbers of PEG chains attached (e.g., mono-, di-, multi-PEGylated) and at different sites (positional isomers). Each of these species will have a different hydrodynamic radius, leading to peak broadening or the appearance of multiple, often poorly resolved, peaks.
-
Polydispersity of the PEG reagent: The PEG reagent itself may have a distribution of molecular weights, which contributes to the size variance of the final PEGylated protein population.
-
Aggregation: PEGylated proteins can be prone to aggregation, which will lead to the formation of high-molecular-weight species that elute earlier than the desired product.[1] Harsh purification conditions, such as high pressure or suboptimal buffer composition, can induce aggregation.[1]
-
Non-specific interactions: The protein may be interacting with the stationary phase of the SEC column, causing peak tailing and broadening.
Recommended Solutions:
-
Optimize PEGylation Reaction: To reduce heterogeneity, optimize the molar ratio of PEG to protein, reaction time, and other conditions to favor the desired degree of PEGylation.
-
High-Resolution SEC Columns: Utilize SEC columns with a smaller particle size and appropriate pore size for the expected hydrodynamic radius of your PEGylated protein to enhance resolution.
-
Mobile Phase Modifiers: To minimize non-specific binding, consider adding modifiers to the mobile phase, such as arginine or a non-ionic surfactant.[1]
-
Aggregation Mitigation: Perform purification steps at low temperatures (e.g., 4°C) and screen different buffer conditions (pH, ionic strength) to find the optimal conditions for your protein's stability.[1] Reduce the flow rate to minimize pressure-induced aggregation.[1]
Question: How can I improve the separation of PEGylated species with different degrees of PEGylation using Ion-Exchange Chromatography (IEX)?
Answer:
Ion-exchange chromatography separates molecules based on charge. PEGylation can shield the surface charges of a protein, altering its interaction with the IEX resin.[2] This property can be exploited to separate different PEGylated forms.
-
Charge Shielding Effect: Each attached PEG chain masks some of the protein's surface charges, leading to weaker binding to the IEX resin. Consequently, species with a higher degree of PEGylation will elute earlier (at a lower salt concentration) than those with fewer PEG chains.
Recommended Solutions:
-
Optimize Gradient: A shallow salt gradient is crucial for resolving species with small differences in charge. Experiment with different gradient slopes and lengths to achieve the best separation.
-
pH Adjustment: The pH of the mobile phase affects the overall charge of the protein. Operating at a pH further from the protein's isoelectric point (pI) can enhance binding and improve resolution.
-
Column Selection: Choose a high-resolution ion-exchange column with a small particle size. The choice between an anion or cation exchanger will depend on the pI of your protein and the desired operating pH.
Question: My PEGylated protein is not binding to the Hydrophobic Interaction Chromatography (HIC) column as expected. What could be the issue?
Answer:
HIC separates proteins based on their surface hydrophobicity. The effect of PEGylation on a protein's hydrophobicity can be complex and depends on the nature of the protein and the size of the PEG chain.
-
Increased Hydrophilicity: PEG is a hydrophilic polymer, and its addition can increase the overall hydrophilicity of the protein, leading to weaker binding to the HIC column.
-
Insufficient Salt Concentration: HIC requires a high salt concentration in the binding buffer to promote hydrophobic interactions. If the salt concentration is too low, the protein may not bind effectively.
Recommended Solutions:
-
Increase Salt Concentration: Use a buffer with a higher concentration of a lyotropic salt, such as ammonium sulfate, to promote binding.
-
More Hydrophobic Resin: Select a HIC resin with a more hydrophobic ligand (e.g., butyl or phenyl) to enhance the interaction with your PEGylated protein.
-
Lower pH: In some cases, lowering the pH can increase the hydrophobicity of a protein and improve binding.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying PEGylated proteins?
A1: The primary challenges stem from the heterogeneity of the PEGylation reaction, which produces a complex mixture of:
-
Unreacted protein and excess PEG reagent.
-
Proteins with varying numbers of PEG chains (degree of PEGylation).
-
Positional isomers, where PEG is attached to different sites on the protein.
These different species often have very similar physicochemical properties, making their separation difficult.[3]
Q2: Which chromatography technique is best for separating PEGylated proteins from unreacted protein?
A2: Size-Exclusion Chromatography (SEC) is generally the most effective method for this purpose.[2] PEGylation significantly increases the hydrodynamic radius of a protein, allowing for a clear separation from the smaller, unreacted protein.
Q3: How can I remove unreacted PEG from my sample?
A3: Size-based separation methods are ideal for removing small, unreacted PEG reagents.
-
Size-Exclusion Chromatography (SEC): A longer column with a smaller pore size can improve the resolution between the large PEGylated protein and the small unreacted PEG.[1] A slower flow rate often enhances resolution.[1]
-
Dialysis/Ultrafiltration: Using a dialysis membrane with a molecular weight cut-off (MWCO) significantly smaller than the PEGylated product but larger than the unreacted PEG is effective.[1]
Q4: How can I characterize the purity and heterogeneity of my purified PEGylated protein?
A4: A combination of analytical techniques is recommended:
-
SDS-PAGE: Can provide a qualitative assessment of the PEGylation reaction and the presence of different PEGylated species.
-
Size-Exclusion Chromatography (SEC): To assess purity and the presence of aggregates.
-
Ion-Exchange Chromatography (IEX): Can be used to separate and quantify different PEGylated species and positional isomers.
-
Mass Spectrometry (MS): To confirm the molecular weight and determine the degree of PEGylation.[4]
Data Presentation
Table 1: Comparison of Chromatographic Techniques for PEGylated Protein Purification
| Feature | Size-Exclusion Chromatography (SEC) | Ion-Exchange Chromatography (IEX) | Hydrophobic Interaction Chromatography (HIC) |
| Primary Separation Principle | Hydrodynamic Radius (Size) | Net Surface Charge | Surface Hydrophobicity |
| Primary Application | Removal of unreacted protein and PEG, aggregate analysis.[2] | Separation of species with different degrees of PEGylation and positional isomers.[2] | Orthogonal purification step, separation of species with different hydrophobicity.[2] |
| Resolution of PEGylated Species | Can resolve species with significant size differences. Less effective for positional isomers. | Can resolve species with different numbers of PEG chains and some positional isomers. | Resolution depends on the impact of PEGylation on protein hydrophobicity. Can be effective for some positional isomers. |
| Typical Mobile Phase | Isocratic elution with a buffered saline solution. | Gradient elution with increasing salt concentration or pH change. | Gradient elution with decreasing salt concentration. |
| Potential Issues | Peak broadening due to heterogeneity, potential for non-specific interactions, aggregation.[1] | Charge shielding by PEG can lead to weak binding and poor resolution. | PEG can increase hydrophilicity, leading to poor binding. High salt can cause protein precipitation. |
Experimental Protocols
Protocol 1: Purification of PEGylated Lysozyme using Cation-Exchange Chromatography (CEX)
This protocol is a general guideline for the purification of PEGylated lysozyme. Optimization will be required for different proteins and PEGylation reagents.
1. Materials:
-
Column: Strong cation-exchange column (e.g., TSKgel SP-5PW).[5]
-
Buffer A (Binding Buffer): 20 mM Sodium Phosphate, pH 6.0.
-
Buffer B (Elution Buffer): 20 mM Sodium Phosphate, 1 M NaCl, pH 6.0.
-
PEGylated lysozyme reaction mixture.
-
Chromatography system.
2. Procedure:
-
Sample Preparation: Dilute the PEGylated lysozyme reaction mixture with Buffer A to reduce the salt concentration and ensure binding to the column. Filter the sample through a 0.22 µm filter.
-
Column Equilibration: Equilibrate the CEX column with 5-10 column volumes (CV) of Buffer A until the conductivity and pH are stable.
-
Sample Loading: Load the prepared sample onto the equilibrated column at a low flow rate.
-
Wash: Wash the column with 5-10 CV of Buffer A to remove unbound material, including unreacted PEG.
-
Elution: Elute the bound proteins using a linear gradient of 0-100% Buffer B over 20 CV.
-
Fraction Collection: Collect fractions throughout the elution step.
-
Analysis: Analyze the collected fractions using SDS-PAGE and/or SEC to identify the fractions containing the desired PEGylated protein.
Protocol 2: Separation of PEGylated Protein from Unreacted Protein using Size-Exclusion Chromatography (SEC)
This protocol provides a general method for separating a PEGylated protein from its unreacted counterpart.
1. Materials:
-
Column: Size-exclusion column with an appropriate molecular weight range (e.g., Superdex 200).
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer.
-
PEGylated protein reaction mixture.
-
Chromatography system.
2. Procedure:
-
System and Column Equilibration: Equilibrate the SEC system and column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: Filter the PEGylated protein reaction mixture through a 0.22 µm filter.
-
Sample Injection: Inject a small volume of the prepared sample (typically 1-2% of the column volume) onto the column.
-
Elution: Elute the sample isocratically with the mobile phase.
-
Fraction Collection: Collect fractions based on the UV absorbance profile. The PEGylated protein will elute earlier than the unreacted protein.
-
Analysis: Analyze the fractions by SDS-PAGE or other methods to confirm the separation and purity.
Protocol 3: Purification of PEGylated Protein using Hydrophobic Interaction Chromatography (HIC)
This protocol is a general guideline and requires optimization based on the specific protein.
1. Materials:
-
Column: HIC column with an appropriate ligand (e.g., Butyl or Phenyl Sepharose).
-
Buffer A (Binding Buffer): 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.
-
Buffer B (Elution Buffer): 20 mM Sodium Phosphate, pH 7.0.
-
PEGylated protein sample.
-
Chromatography system.
2. Procedure:
-
Sample Preparation: Add ammonium sulfate to the PEGylated protein sample to a final concentration of 1.5 M. Filter the sample through a 0.22 µm filter.
-
Column Equilibration: Equilibrate the HIC column with 5-10 CV of Buffer A.
-
Sample Loading: Load the sample onto the equilibrated column.
-
Wash: Wash the column with 5-10 CV of Buffer A to remove any unbound material.
-
Elution: Elute the bound proteins using a linear gradient of 0-100% Buffer B over 20 CV.
-
Fraction Collection: Collect fractions during the elution.
-
Analysis: Analyze the collected fractions to identify those containing the purified PEGylated protein.
Mandatory Visualization
Caption: A general workflow for the purification of PEGylated proteins.
Caption: A decision tree for troubleshooting poor resolution in SEC.
References
side reactions of aminooxy group with cellular components
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing aminooxy chemistry for bioconjugation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cellular labeling and conjugation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low Labeling Efficiency or Incomplete Reaction
Q1: My aminooxy-probe is not efficiently labeling the target molecule. What are the potential causes and solutions?
A1: Low labeling efficiency is a common issue that can stem from several factors related to reaction conditions and reagent stability.
-
Suboptimal pH: The formation of an oxime bond is pH-dependent. The reaction rate is generally fastest in a mildly acidic buffer (pH 4.5-5.5) because the reaction requires protonation of the carbonyl group. However, for live-cell experiments, a pH closer to neutral (pH 6.5-7.5) is necessary to maintain cell viability.[1][2] At neutral pH, the reaction is slower, and the use of a catalyst is highly recommended.[1][3]
-
Absence of a Catalyst: Aniline and its derivatives, such as p-phenylenediamine (PDA), are effective nucleophilic catalysts that can significantly accelerate the rate of oxime ligation, especially at neutral pH.[1][4][5][6] Consider adding 10-100 mM aniline to your reaction mixture.[1][3]
-
Reagent Instability: Aminooxy-containing reagents can be unstable if not stored correctly. Ensure your probe is stored under the recommended conditions (typically cool and dry) and handle it carefully to avoid premature reactions, for instance with acetone often used for cleaning glassware.[7][8]
-
Steric Hindrance: The accessibility of the aldehyde or ketone on your target molecule can influence reaction efficiency. If the carbonyl group is in a sterically hindered environment, the reaction will be slower.
-
Low Reagent Concentration: Ensure you are using a sufficient molar excess of the aminooxy probe. For cellular labeling, concentrations may need to be optimized to balance labeling efficiency with potential cytotoxicity.
Issue 2: High Background or Non-Specific Labeling
Q2: I am observing high background fluorescence or non-specific binding of my aminooxy-probe. How can I reduce this?
A2: High background can obscure your specific signal and is often due to non-covalent binding of the probe or reactions with unintended cellular components.
-
Hydrophobic Interactions: Probes with hydrophobic linkers or fluorescent dyes can non-specifically associate with cellular membranes and proteins.[9] To mitigate this, you can:
-
Incorporate washing steps with a mild non-ionic detergent (e.g., 0.1% Tween-20 in PBS) after the labeling reaction.
-
Include a blocking step with a protein like Bovine Serum Albumin (BSA) before adding the probe.
-
-
Endogenous Carbonyls: Cells naturally contain a low level of reactive aldehydes and ketones that can react with your aminooxy probe.[1] To address this:
-
Consider a pre-blocking step by incubating cells with a non-fluorescent, cell-permeable aminooxy compound before adding your probe of interest.
-
-
Excess Probe: Using too high a concentration of the aminooxy probe can lead to increased non-specific binding. It is crucial to titrate the probe concentration to find the optimal balance between specific labeling and background signal.
Issue 3: Stability of the Oxime Bond
Q3: Is the oxime bond stable under my experimental conditions?
A3: The oxime linkage is known for its high stability, particularly when compared to other linkages like hydrazones or imines, making it well-suited for biological applications.[10][11][12]
-
Hydrolytic Stability: The oxime bond is significantly more resistant to hydrolysis at physiological and even mildly acidic pH compared to hydrazones.[1][10][12] The half-life of an oxime bond at pH 7.0 can be on the order of days, whereas a comparable hydrazone may have a half-life of only a few hours.[10]
-
pH Dependence of Stability: While stable at neutral pH, the oxime bond can undergo hydrolysis under strongly acidic conditions (pH < 4).[1][11]
-
Transoximization: In the presence of a high concentration of other aminooxy-containing molecules, a slow exchange reaction known as transoximization can occur. This is generally not a significant concern under typical labeling conditions but can be relevant in specific experimental designs.
Issue 4: Potential Side Reactions with Other Cellular Components
Q4: Can the aminooxy group react with other functional groups in the cell, such as thiols or carboxylic acids?
A4: The aminooxy group is highly chemoselective for aldehydes and ketones.[13][14]
-
Thiols (Cysteine Residues): Under standard bioconjugation conditions (physiological pH), there is no significant side reaction reported between aminooxy groups and thiols. Thiol-reactive chemistries, such as maleimides or haloacetyls, proceed through different mechanisms.[7][8][15]
-
Carboxylic Acids (Aspartate, Glutamate): Aminooxy groups do not directly react with carboxylic acids to form stable conjugates. Amide bond formation from carboxylic acids requires activation (e.g., with carbodiimides) to react with amines, and this chemistry is distinct from oxime ligation.[16][17]
-
Reducing Sugars: Reducing sugars exist in equilibrium between a cyclic hemiacetal form and an open-chain form that contains an aldehyde. The aminooxy group can react with this open-chain form.[18][19] This is the basis for labeling glycoproteins after periodate oxidation of their sugar moieties.[3][20]
Data Summary Tables
Table 1: Comparison of Oxime and Hydrazone Bond Stability
| Linkage Type | pH | Half-life (t½) | Reference |
| Oxime | 7.0 | ~25 days | [10] |
| Acetylhydrazone | 7.0 | ~2 hours | [10] |
| Methylhydrazone | 7.0 | Not specified, but 300x less stable than oxime | [10] |
| Semicarbazone | 7.0 | Not specified, but 160x less stable than oxime | [10] |
| Hydrazone | 7.2 | 183 hours | [1] |
| Hydrazone | 5.0 | 4.4 hours | [1] |
Table 2: Second-Order Rate Constants (k) for Oxime Ligation
| Aldehyde/Ketone | Catalyst (Concentration) | pH | Rate Constant (M⁻¹s⁻¹) | Reference |
| Citral | Aniline (50 mM) | 7.3 | 48.9 | [6] |
| Citral | m-Phenylenediamine (50 mM) | 7.3 | 78.2 | [6] |
| 2-Pentanone | Aniline (100 mM) | 7.3 | 0.082 | [6] |
| 2-Pentanone | m-Phenylenediamine (100 mM) | 7.3 | 0.20 | [6] |
| Benzaldehyde | Aniline (100 mM) | 7.0 | 8.2 | [1] |
Experimental Protocols
Protocol 1: General Procedure for Labeling Cell Surface Glycoproteins
This protocol describes the generation of aldehydes on cell surface sialic acids via mild periodate oxidation, followed by labeling with an aminooxy-functionalized probe.
-
Cell Preparation:
-
Harvest cells and wash twice with cold PBS (pH 7.4).
-
Resuspend cells in PBS at a concentration of 1 x 10⁷ cells/mL.
-
-
Periodate Oxidation:
-
Add sodium periodate (NaIO₄) to a final concentration of 1 mM.
-
Incubate on ice for 15 minutes in the dark.
-
Quench the reaction by adding glycerol to a final concentration of 1 mM and incubate on ice for 5 minutes.
-
Wash the cells three times with cold PBS.
-
-
Aminooxy Labeling:
-
Resuspend the oxidized cells in PBS (pH 7.4) containing 10 mM aniline as a catalyst.
-
Add the aminooxy-probe to the desired final concentration (typically 10-100 µM, requires optimization).
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Washing and Analysis:
-
Wash the cells three times with cold PBS to remove unreacted probe.
-
If the probe is fluorescent, resuspend the cells in PBS and analyze by flow cytometry or fluorescence microscopy.
-
Protocol 2: Quenching of Unreacted Aminooxy Probes
To reduce background signal from unreacted probes, a quenching step can be introduced.
-
Post-Labeling Wash:
-
After the labeling reaction, pellet the cells and remove the supernatant containing the unreacted probe.
-
Wash the cells once with PBS.
-
-
Quenching Reaction:
-
Resuspend the cells in a solution containing a high concentration of a small, cell-permeable aldehyde or ketone that will not interfere with downstream analysis (e.g., 10 mM acetone or pyruvate in PBS).
-
Incubate for 10-15 minutes at room temperature.
-
-
Final Washes:
-
Wash the cells two to three times with PBS to remove the quenching agent and any remaining byproducts.
-
Proceed with your analysis.
-
Visualizations
Caption: Workflow for labeling cell surface glycoproteins.
Caption: Troubleshooting logic for low labeling efficiency.
References
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotium.com [biotium.com]
- 3. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Site-specific Protein Bioconjugation via a Pyridoxal 5′-Phosphate-Mediated N-Terminal Transamination Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Hydrophilic Aminooxy Linkers and Multivalent Cores for Chemoselective Aldehyde/Ketone Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. "Aminooxy reagents for synthesis and analysis : expanding the role of o" by Sebastien Laulhe [ir.library.louisville.edu]
- 15. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules [biosyn.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Effects of reducing sugars on the chemical stability of human relaxin in the lyophilized state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. biotium.com [biotium.com]
Technical Support Center: Optimizing PROTAC Efficacy by Modulating PEG Linker Length
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of polyethylene glycol (PEG) linker length for enhanced PROTAC efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the PEG linker in a PROTAC molecule?
The linker in a PROTAC is not merely a spacer but a critical determinant of its overall efficacy.[1] It connects the ligand that binds to the target Protein of Interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[2] The length, composition, and flexibility of the linker are crucial for facilitating the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[1][3] This ternary complex formation is a prerequisite for the subsequent ubiquitination and proteasomal degradation of the target protein.[2]
Q2: How does PEG linker length specifically impact PROTAC efficacy?
PEG linker length directly influences several key performance parameters of a PROTAC:
-
Ternary Complex Formation: An optimal linker length is essential to bridge the target protein and the E3 ligase effectively, allowing for favorable protein-protein interactions that stabilize the ternary complex.[3][] A linker that is too short may cause steric hindrance, while an excessively long linker can lead to a higher entropic penalty upon binding, both of which can destabilize the complex.[3][5]
-
Degradation Efficiency: The stability of the ternary complex directly correlates with the efficiency of target protein ubiquitination and subsequent degradation.[1] This is often quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[1]
-
Selectivity: Altering the linker length can even impart selectivity for degrading one protein over another, as demonstrated in studies with lapatinib-based PROTACs where a single ethylene glycol unit extension shifted selectivity from dual EGFR/HER2 degradation to EGFR-only degradation.[5]
-
Physicochemical Properties: The inclusion of PEG units in the linker can improve the solubility and cell permeability of the PROTAC molecule, which are crucial for its biological activity.[6][7]
Q3: What is the "hook effect" and how does linker length relate to it?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC.[8] This occurs because at excessive concentrations, the PROTAC can form binary complexes (either with the target protein or the E3 ligase) more readily than the productive ternary complex.[8][9] While not solely dependent on linker length, an optimized linker that promotes a highly cooperative and stable ternary complex can help mitigate the hook effect by favoring the formation of the ternary complex even at higher concentrations.[8]
Q4: Besides PEG, what other linker types are commonly used?
While PEG and alkyl chains are the most common motifs, other linker types are used to modulate PROTAC properties.[5] These include more rigid structures like piperazine, piperidine, and triazole rings, which can enhance conformational stability.[][5] The choice of linker composition is a critical aspect of PROTAC design, influencing solubility, permeability, and metabolic stability.[8]
Troubleshooting Guide
Problem 1: My PROTAC shows good binary binding to the target protein and the E3 ligase, but I observe no significant target degradation.
This is a common issue in PROTAC development and often points to a suboptimal linker.
-
Possible Cause: The linker length may not be optimal for the formation of a stable and productive ternary complex. Even with strong binary affinities, the geometric arrangement of the target and E3 ligase, dictated by the linker, is critical for ubiquitination.[8]
-
Troubleshooting Steps:
-
Synthesize a Library of PROTACs with Varying Linker Lengths: This is the most direct approach. Systematically increase or decrease the number of PEG units in the linker to identify the optimal length.[8] Even minor changes can have a significant impact.[8]
-
Directly Assess Ternary Complex Formation: Employ biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the formation and stability of the ternary complex.[8] This can provide direct evidence of whether the linker is effectively bridging the two proteins.
-
Perform In-Cell Ubiquitination Assays: If a ternary complex is formed, it may not be in a productive conformation for ubiquitination. An in-cell ubiquitination assay can determine if the target protein is being ubiquitinated in the presence of your PROTAC. A lack of ubiquitination suggests a geometric issue with the ternary complex, necessitating linker redesign.[10]
-
Problem 2: I am observing a significant "hook effect," which limits the therapeutic window of my PROTAC.
The hook effect can be a major hurdle in developing potent PROTACs.
-
Possible Cause: At high concentrations, the formation of non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) dominates over the productive ternary complex.[8]
-
Troubleshooting Steps:
-
Optimize Linker to Enhance Ternary Complex Cooperativity: A highly cooperative PROTAC will favor the formation of the ternary complex. Fine-tuning the linker length and composition can promote favorable protein-protein interactions between the target and the E3 ligase, thus mitigating the hook effect.[8]
-
Perform Careful Dose-Response Studies: Conduct detailed dose-response experiments to precisely identify the optimal concentration range that maximizes degradation before the onset of the hook effect.[8]
-
Problem 3: My PROTAC has poor cell permeability and/or solubility.
The physicochemical properties of the PROTAC are heavily influenced by the linker.
-
Possible Cause: The overall molecule may be too hydrophobic or too large to efficiently cross the cell membrane. The linker composition can significantly impact these properties.[11]
-
Troubleshooting Steps:
-
Incorporate More Hydrophilic Linker Elements: Increasing the number of PEG units can enhance the hydrophilicity and aqueous solubility of the PROTAC.[6]
-
Balance Hydrophilicity and Hydrophobicity: While PEG linkers improve solubility, overly hydrophobic linkers can enhance cell penetration.[7][12] A balance must be struck to achieve both sufficient solubility and cell permeability.
-
Consider Linker Rigidity: Introducing rigid elements like piperazine or piperidine rings can sometimes improve cell permeability.[11]
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on PROTAC efficacy.
Table 1: Effect of Linker Length on Estrogen Receptor (ERα) Degradation [13]
| PROTAC | Linker Length (atoms) | ERα Degradation (%) at 10 µM |
| 9 | 9 | ~20% |
| 12 | 12 | ~60% |
| 13 | 16 | >80% |
| 14 | 19 | ~50% |
| 15 | 21 | ~30% |
Note: Data is estimated from graphical representations in the source publication and is intended for comparative purposes.
Table 2: Impact of Linker Length on BRD4 Degradation [5]
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC A | 2 PEG units | 25 | >90 |
| PROTAC B | 3 PEG units | 10 | >95 |
| PROTAC C | 4 PEG units | 15 | >95 |
| PROTAC D | 5 PEG units | 50 | ~90 |
Note: This table presents hypothetical data based on general trends observed in the literature to illustrate the concept of an optimal linker length.
Experimental Protocols
1. Western Blot for Target Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[8]
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of each cell lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Load equal amounts of total protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein intensity to the loading control intensity for each sample. Calculate the percentage of protein degradation relative to the vehicle-treated control.
2. Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a powerful biophysical technique to directly measure the formation and stability of the ternary complex.[8]
-
Immobilization: Covalently immobilize either the E3 ligase or the target protein onto the surface of an SPR sensor chip.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized protein surface to determine the binary binding affinity (KD).
-
Separately, inject a series of concentrations of the soluble protein partner (the one not immobilized) to confirm no non-specific binding to the chip surface.
-
-
Ternary Complex Analysis: Inject a solution containing a fixed, saturating concentration of the PROTAC mixed with varying concentrations of the soluble protein partner over the immobilized protein surface.
-
Data Analysis: An increase in the SPR response (measured in Response Units, RU) compared to the binary interaction of the PROTAC alone indicates the formation of the ternary complex. The data can be fit to determine the cooperativity of the ternary complex formation.
Visualizations
Caption: PROTAC Mechanism of Action.
Caption: Western Blot Experimental Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. precisepeg.com [precisepeg.com]
- 7. The Essential Role of Linkers in PROTACs [axispharm.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 12. researchgate.net [researchgate.net]
- 13. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Boc-Aminooxy-PEG3-azide
Welcome to the technical support center for Boc-Aminooxy-PEG3-azide. This resource is designed to assist researchers, scientists, and drug development professionals with the proper storage, handling, and use of this bifunctional linker. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help you navigate potential challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability and reactivity of this compound.[1][2][3][4] Below is a summary of the recommended storage conditions for the compound in both solid and solvent forms.
| Form | Storage Temperature | Duration | Shipping Condition |
| Powder | -20°C | Up to 3 years | Ambient or on blue ice |
| In Solvent | -80°C | Up to 1 year | N/A |
Q2: What solvents are suitable for dissolving this compound?
This compound is soluble in a variety of common organic solvents. The choice of solvent will depend on the specific requirements of your experiment.
-
Recommended Solvents:
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Acetonitrile (ACN)
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Q3: What are the main reactive groups of this compound and what are their functionalities?
This linker possesses two key functional groups, enabling a range of bioconjugation strategies.
-
Boc-protected Aminooxy group: The protected aminooxy group can be deprotected under mild acidic conditions to reveal a reactive aminooxy group. This group can then react with aldehydes or ketones to form stable oxime linkages.
-
Azide group: The azide group readily participates in "click chemistry" reactions. It can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes or strain-promoted azide-alkyne cycloaddition (SPAAC) with strained alkynes like DBCO or BCN to form a stable triazole ring.[5]
Experimental Protocols
Protocol 1: General Procedure for Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) protecting group can be removed under acidic conditions to yield the free aminooxy group.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM) or Dioxane
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Nitrogen or Argon source
-
Rotary evaporator
Procedure:
-
Dissolve the this compound in anhydrous DCM or dioxane under an inert atmosphere (e.g., nitrogen or argon).
-
Add an excess of TFA (typically 20-50% v/v) or an equal volume of 4M HCl in dioxane to the solution.
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, remove the solvent and excess acid under reduced pressure using a rotary evaporator.
-
The resulting deprotected product can be used directly in the next step or purified further if necessary.
Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a typical procedure for conjugating the azide moiety of the linker with a terminal alkyne-containing molecule.
Materials:
-
Deprotected Aminooxy-PEG3-azide (if applicable) or this compound
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-coordinating ligand
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS)
-
Organic co-solvent (e.g., DMSO, DMF)
Procedure:
-
Dissolve the azide-containing linker and the alkyne-containing molecule in a mixture of aqueous buffer and an organic co-solvent.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in the aqueous buffer.
-
In another vial, prepare a solution of CuSO₄ and THPTA in the aqueous buffer.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄/THPTA solution.
-
Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours. Monitor the progress by LC-MS.
-
Upon completion, the product can be purified by standard chromatographic techniques.
Troubleshooting Guides
This section addresses common issues that may arise during the handling and use of this compound.
Issue 1: The compound is difficult to dissolve.
-
Possible Cause: The chosen solvent may not be appropriate, or the compound may have degraded due to improper storage.
-
Solution:
-
Try sonicating the solution gently to aid dissolution.
-
If using a non-polar solvent, try a more polar aprotic solvent such as DMF or DMSO.
-
Ensure the compound has been stored correctly at -20°C in a dry environment.
-
Issue 2: The Boc deprotection reaction is incomplete or slow.
-
Possible Cause: The acidic conditions are not strong enough, or water may be present in the reaction mixture.
-
Solution:
-
Increase the concentration of the acid (TFA or HCl).
-
Ensure that all solvents and reagents are anhydrous, as water can interfere with the reaction.
-
Slightly warming the reaction mixture may increase the reaction rate, but should be done with caution to avoid side reactions.
-
Issue 3: The click chemistry reaction (CuAAC) is not proceeding.
-
Possible Cause: The copper catalyst may have been oxidized, or the reagents may be of poor quality.
-
Solution:
-
Always use freshly prepared solutions of sodium ascorbate to ensure the reduction of Cu(II) to the active Cu(I) species.
-
The use of a copper-coordinating ligand like THPTA can help stabilize the Cu(I) oxidation state.
-
Ensure that the starting materials (azide and alkyne) are pure.
-
Issue 4: Unexpected side products are observed.
-
Possible Cause: Azides can be sensitive to certain conditions and may undergo side reactions. The Boc group may be prematurely cleaved.
-
Solution:
-
Avoid exposing the azide to strong reducing agents (other than those used for CuAAC), strong acids, or heavy metals, as this can lead to decomposition or the formation of explosive metal azides.[3]
-
Use plastic or ceramic spatulas for handling the solid compound to avoid contact with metals.[2]
-
During multi-step syntheses, consider the compatibility of the reaction conditions with both the azide and the Boc-protected aminooxy groups.
-
Visual Guides
Below are diagrams illustrating key experimental workflows and logical relationships for troubleshooting.
Caption: A general workflow for handling and reacting this compound.
References
Validation & Comparative
A Comparative Guide to Boc-Aminooxy-PEG3-azide and Other PEG Linkers for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is increasingly dominated by Antibody-Drug Conjugates (ADCs), sophisticated biopharmaceuticals that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to tumor cells. The linker, a critical component connecting the antibody to the payload, profoundly influences the ADC's stability, efficacy, and pharmacokinetic profile. This guide provides an objective comparison of the heterobifunctional linker, Boc-Aminooxy-PEG3-azide, with other commonly employed Polyethylene Glycol (PEG) linkers in ADC development.
This compound offers a unique combination of functionalities: a Boc-protected aminooxy group for site-specific conjugation to an antibody via oxime ligation, a short, discrete PEG3 spacer to enhance hydrophilicity, and a terminal azide for efficient payload attachment via click chemistry. While direct head-to-head comparative studies for this specific linker are limited in publicly available literature, this guide synthesizes data from studies on linkers with analogous functionalities to provide a comprehensive performance overview.
Performance Comparison of Linker Chemistries
The choice of linker chemistry is paramount in ADC design, directly impacting stability, drug-release mechanisms, and overall therapeutic index. Here, we compare the key attributes of the conjugation and payload attachment chemistries offered by this compound with other prevalent linker technologies.
Table 1: Comparison of Antibody Conjugation Chemistries
| Feature | Oxime Ligation (via Aminooxy) | Maleimide Chemistry (Thiol-Michael Addition) |
| Specificity | High, for aldehydes or ketones introduced site-specifically. | High, for free thiols (e.g., from reduced interchain disulfides or engineered cysteines). |
| Stability of Linkage | Generally stable under physiological conditions.[1] | Susceptible to retro-Michael reaction, leading to potential drug deconjugation. Stability can be improved with self-hydrolyzing maleimides. |
| Reaction Conditions | Typically requires acidic pH (4.5-6.0) and can have slower kinetics.[1][2] | Occurs at near-neutral pH (6.5-7.5) with faster kinetics. |
| Homogeneity of ADC | High, when combined with site-specific aldehyde/ketone introduction. | Can be heterogeneous if targeting native, reduced disulfides. Homogeneity is high with engineered cysteines. |
Table 2: Comparison of Payload Attachment Chemistries
| Feature | Azide-Alkyne Cycloaddition (Click Chemistry) | Thiol-Maleimide/Thiol-Halide |
| Efficiency & Specificity | Very high, bio-orthogonal reaction with excellent specificity.[3][] | High specificity for thiols. |
| Stability of Linkage | Forms a highly stable triazole ring.[3] | Thioether bond is generally stable. |
| Reaction Conditions | Mild, aqueous conditions. Copper-catalyzed (CuAAC) or strain-promoted (SPAAC) variants are available.[3][5] | Near-neutral pH. |
| Versatility | Broadly applicable to a wide range of payloads functionalized with alkynes or strained cyclooctynes.[6] | Primarily for thiol-containing payloads. |
Table 3: Influence of PEG Spacer Length on ADC Properties
| Property | Short PEG Linkers (e.g., PEG3) | Long PEG Linkers (e.g., PEG12, PEG24) |
| Hydrophilicity | Moderate increase, sufficient to mitigate aggregation of some hydrophobic payloads. | Significant increase, beneficial for highly hydrophobic drugs.[7] |
| Pharmacokinetics (PK) | Can lead to faster clearance compared to non-PEGylated antibodies, potentially improving tumor-to-blood ratios for imaging.[8][9] May provide a balance between improved stability and efficient tumor penetration. | Generally prolongs circulation half-life, which can enhance tumor accumulation.[7][10] |
| In Vitro Potency | Often associated with high potency.[11] | May lead to reduced cytotoxicity, a trade-off for improved PK.[10] |
| Drug-to-Antibody Ratio (DAR) | Can facilitate efficient conjugation, leading to optimal DAR. | Can enable higher DARs by preventing aggregation of hydrophobic payloads.[12] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the successful development and characterization of ADCs. Below are representative methodologies for key steps in the synthesis and evaluation of ADCs utilizing linkers with functionalities similar to this compound.
Protocol 1: Site-Specific Antibody Modification and Oxime Ligation
This protocol describes the generation of an aldehyde handle on an antibody via glycan oxidation, followed by conjugation to an aminooxy-functionalized linker.
-
Antibody Preparation: Dialyze the antibody into a suitable buffer (e.g., PBS, pH 7.4).
-
Glycan Oxidation:
-
Cool the antibody solution to 0-4°C.
-
Add a freshly prepared solution of sodium periodate (NaIO4) to a final concentration of 1-2 mM.
-
Incubate in the dark at 0-4°C for 30 minutes.
-
Quench the reaction by adding an excess of glycerol.
-
Remove excess reagents by buffer exchange into an acetate buffer (e.g., 100 mM sodium acetate, pH 4.5) using a desalting column or tangential flow filtration.
-
-
Oxime Ligation:
-
Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) or protein A affinity chromatography to remove unconjugated linker-payload and other reagents.
Protocol 2: Payload Conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" reaction between an azide-functionalized antibody-linker and an alkyne-functionalized payload.
-
Reagent Preparation:
-
Prepare stock solutions of CuSO4 (e.g., 100 mM in water), a copper-chelating ligand like THPTA (e.g., 200 mM in water), and a reducing agent like sodium ascorbate (e.g., 100 mM in water, freshly prepared).[3]
-
Dissolve the alkyne-payload in a suitable solvent like DMSO.
-
-
Conjugation Reaction:
-
In a reaction vessel, combine the azide-functionalized antibody in a suitable buffer (e.g., PBS, pH 7.4) with the alkyne-payload (e.g., 4-10 molar equivalents).[3]
-
Premix CuSO4 and THPTA in a 1:2 molar ratio to form the copper(I) complex.[3]
-
Add the copper(I) complex to the antibody-payload mixture.
-
Initiate the reaction by adding sodium ascorbate.[3]
-
Incubate at room temperature for 1-2 hours, protected from light.[3][5]
-
-
Purification: Purify the ADC using SEC or other appropriate chromatography methods to remove excess reagents.[3]
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy
This method provides an average DAR for the ADC population.
-
Spectra Acquisition:
-
Required Data:
-
Molar extinction coefficients of the antibody at 280 nm and at the payload's λmax.
-
Molar extinction coefficients of the payload at 280 nm and its λmax.
-
-
Calculation: The concentrations of the antibody and the payload can be determined by solving a set of simultaneous equations derived from the Beer-Lambert law.[][17] The DAR is then calculated as the molar ratio of the payload to the antibody.[14]
Protocol 4: In Vitro Cytotoxicity Assay (MTT/XTT)
This assay determines the potency of the ADC against cancer cell lines.
-
Cell Seeding: Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[18]
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in cell culture medium.
-
Replace the medium in the wells with the treatment solutions.
-
Incubate for a period corresponding to several cell doubling times (e.g., 72-120 hours).[19]
-
-
Viability Assessment (MTT Assay Example):
-
Data Analysis:
Protocol 5: Plasma Stability Assay
This assay evaluates the stability of the ADC and the linker in a biological matrix.
-
Incubation: Incubate the ADC in plasma (e.g., human, mouse) at 37°C.[21]
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).[22]
-
Analysis:
-
Intact ADC Analysis: Use affinity capture (e.g., protein A) followed by LC-MS to measure the average DAR of the ADC population over time.[22] A decrease in the average DAR indicates drug loss.
-
Free Payload Analysis: Precipitate proteins from the plasma samples and quantify the released payload using LC-MS/MS.[21]
-
Visualizing ADC Concepts and Workflows
Diagrams generated using Graphviz provide clear visual representations of the complex processes involved in ADC development.
Caption: General pathway of ADC action from binding to apoptosis.
Caption: Workflow for ADC development and characterization.
Caption: Functional components of the target linker and its alternatives.
References
- 1. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 5. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 8. A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 9. A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. labinsights.nl [labinsights.nl]
- 13. Synthesis of site-specific antibody-drug conjugates using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 17. pharmiweb.com [pharmiweb.com]
- 18. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 19. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 22. ADC Plasma Stability Assay [iqbiosciences.com]
A Head-to-Head Comparison of CuAAC and SPAAC for Protein Labeling
For researchers, scientists, and drug development professionals, the ability to precisely and efficiently label proteins is paramount for understanding their function, tracking their localization, and developing targeted therapeutics. Among the most powerful techniques for protein bioconjugation are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Both reactions are cornerstones of "click chemistry," a concept that emphasizes rapid, specific, and high-yielding reactions. This guide provides an objective comparison of CuAAC and SPAAC, supported by experimental data, to assist in selecting the optimal method for your protein labeling needs.
The fundamental principle of both CuAAC and SPAAC is the formation of a stable triazole linkage between an azide and an alkyne. However, their reaction mechanisms differ significantly, leading to distinct advantages and disadvantages, particularly in biological contexts. CuAAC utilizes a copper(I) catalyst to accelerate the reaction between a terminal alkyne and an azide.[1][2] In contrast, SPAAC is a catalyst-free reaction that employs a strained cyclooctyne, which readily reacts with an azide to release ring strain.[3][4]
Performance Comparison: A Quantitative Look
The choice between CuAAC and SPAAC often involves a trade-off between reaction kinetics and biocompatibility. The following table summarizes key quantitative data to facilitate a direct comparison.
| Parameter | CuAAC (Copper(I)-catalyzed Azide-Alkyne Cycloaddition) | SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) |
| Reaction Rate | Very fast (second-order rate constants typically 10^4 to 10^5 M⁻¹s⁻¹) | Fast (second-order rate constants range from 10⁻¹ to 10³ M⁻¹s⁻¹)[5] |
| Catalyst Requirement | Requires a Copper(I) catalyst.[1][2] | Catalyst-free.[3][6] |
| Biocompatibility | Potentially cytotoxic due to the copper catalyst, which can generate reactive oxygen species (ROS).[7][8][9] Ligands like THPTA can mitigate toxicity.[10] | Generally considered highly biocompatible and suitable for live-cell and in vivo labeling.[6][11][12] |
| Specificity | Highly specific for azides and terminal alkynes. However, non-specific labeling of proteins, particularly those with cysteine residues, can occur in the presence of the copper catalyst.[13][14] | Highly specific for azides and cyclooctynes. Some cyclooctynes can exhibit reactivity towards thiols, leading to low levels of off-target labeling.[14] |
| Reaction Conditions | Typically performed in aqueous buffers, often with a reducing agent (e.g., sodium ascorbate) to maintain copper in the Cu(I) state.[15][16] Buffers with primary amines like Tris should be avoided.[13] | Performed under physiological conditions (pH, temperature) in aqueous buffers.[6] |
| Reagent Availability | Wide range of terminal alkyne and azide-functionalized probes are commercially available. | A variety of strained cyclooctynes (e.g., DBCO, BCN, DIFO) are commercially available.[12] |
Visualizing the Labeling Workflows
To better understand the practical application of these methods, the following diagrams illustrate the general experimental workflows for protein labeling.
Caption: General experimental workflows for CuAAC and SPAAC protein labeling.
The Chemical Reactions at a Glance
The core of CuAAC and SPAAC lies in the [3+2] cycloaddition reaction between an azide and an alkyne to form a triazole. The following diagram illustrates the key difference in the reactants.
Caption: Comparison of CuAAC and SPAAC chemical reactions.
Experimental Protocols
Detailed methodologies are crucial for reproducible experiments. Below are representative protocols for protein labeling using CuAAC and SPAAC.
Protocol 1: General CuAAC Protocol for Protein Labeling
This protocol is a general guideline and may require optimization for specific proteins and probes.[15]
Materials:
-
Azide- or alkyne-modified protein in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-10 mg/mL.
-
Complementary alkyne or azide probe (e.g., fluorescent dye, biotin).
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water).
-
Sodium ascorbate stock solution (e.g., 50 mM in water, freshly prepared).
-
Copper-chelating ligand (e.g., THPTA, TBTA) stock solution (e.g., 10 mM in DMSO or water).
-
Purification system (e.g., dialysis, spin desalting columns).
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azide- or alkyne-modified protein with the complementary probe. The molar ratio of probe to protein can range from 10:1 to 50:1.[15]
-
Add the Ligand: Add the copper-chelating ligand to the reaction mixture to a final concentration of 100-500 µM.[15]
-
Initiate the Reaction: Add the CuSO₄ stock solution to a final concentration of 50-250 µM. Immediately after, add the freshly prepared sodium ascorbate stock solution to a final concentration of 1-5 mM.[15] Gently mix the solution.
-
Incubation: Incubate the reaction at room temperature or 37°C for 1-4 hours.[15]
-
Purification: Purify the labeled protein using a suitable method to remove the copper catalyst, excess probe, and other small molecules.
Protocol 2: General SPAAC Protocol for Protein Labeling
This protocol describes a typical procedure for labeling an azide-modified protein with a strained cyclooctyne probe.[17][18]
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Strained cyclooctyne probe (e.g., DBCO-dye, BCN-biotin).
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO) for dissolving the probe.
-
Purification system (e.g., dialysis, spin desalting columns).
Procedure:
-
Prepare the Probe: Prepare a stock solution of the cyclooctyne-containing molecule in DMSO or an appropriate solvent.
-
Set up the Reaction: In a microcentrifuge tube, combine the azide-functionalized protein with the cyclooctyne probe. A molar excess of the probe (e.g., 10-50 fold) is typically used.
-
Incubation: Incubate the reaction mixture for 1-12 hours at room temperature or 37°C.[19] Reaction times can vary depending on the specific cyclooctyne and protein.
-
Purification: Purify the labeled protein using dialysis or a desalting column to remove the unreacted cyclooctyne reagent.[19]
Conclusion
Both CuAAC and SPAAC are powerful and versatile tools for protein labeling. The choice between them depends heavily on the specific application. For in vitro applications where speed is critical and potential cytotoxicity is less of a concern, the rapid kinetics of CuAAC make it an excellent choice.[3] For live-cell imaging, in vivo studies, or applications involving sensitive biological systems, the superior biocompatibility of the catalyst-free SPAAC reaction is generally preferred.[1][6] Recent advancements in ligand design for CuAAC have improved its biocompatibility, but SPAAC remains the gold standard for applications demanding minimal perturbation of the biological system.[10] Careful consideration of the experimental goals, the nature of the protein, and the biological context will enable researchers to select the most appropriate click chemistry tool for their needs.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. vectorlabs.com [vectorlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Biocompatible Azide-Alkyne "Click" Reactions for Surface Decoration of Glyco-Engineered Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Non-canonical amino acid labeling in proteomics and biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is SPAAC? | AxisPharm [axispharm.com]
- 13. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. help.lumiprobe.com [help.lumiprobe.com]
- 15. benchchem.com [benchchem.com]
- 16. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 17. benchchem.com [benchchem.com]
- 18. SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
A Comparative Guide to the Mass Spectrometry Analysis of Boc-Aminooxy-PEG3-azide Modifications
For Researchers, Scientists, and Drug Development Professionals
The site-specific modification of proteins and peptides is a cornerstone of modern drug development and proteomics research. Bifunctional linkers, such as Boc-Aminooxy-PEG3-azide, are instrumental in creating complex bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The ability to accurately characterize these modifications by mass spectrometry is critical for ensuring the homogeneity, stability, and efficacy of the final product.
This guide provides an objective comparison of the mass spectrometry analysis of modifications involving this compound and its common alternatives. We will delve into the performance characteristics of the resulting bioconjugates in a mass spectrometer, supported by experimental data and detailed protocols.
Performance Comparison of Bifunctional Linkers in Mass Spectrometry
The choice of a bifunctional linker significantly impacts the subsequent mass spectrometric analysis. Key performance indicators include ionization efficiency, the predictability of fragmentation patterns, and the overall signal-to-noise ratio of the modified species.
Table 1: Comparison of Key Mass Spectrometry Performance Characteristics
| Feature | This compound | NHS-PEG-Azide | Maleimide-PEG-Azide |
| Target Functional Group | Aldehydes, Ketones | Primary Amines (e.g., Lysine) | Thiols (e.g., Cysteine) |
| Bond Formed | Oxime | Amide | Thioether |
| Bond Stability in MS/MS | Moderately stable, can exhibit characteristic fragmentation | Highly stable | Highly stable |
| Predictability of Fragmentation | Good, with characteristic losses of the Boc group and PEG units. The oxime bond can also fragment under certain conditions. | Excellent, fragmentation primarily occurs along the peptide backbone. | Excellent, fragmentation primarily occurs along the peptide backbone. |
| Ionization Efficiency | Good | Good | Good |
| Potential for Side Reactions | Minimal under controlled pH | Can react with other nucleophiles, hydrolysis of NHS ester is a competing reaction. | Can react with other nucleophiles at high pH. |
| MS/MS Spectral Complexity | Can be slightly more complex due to potential linker fragmentation. | Generally simpler, dominated by peptide backbone fragments. | Generally simpler, dominated by peptide backbone fragments. |
Quantitative Data Summary
The following table summarizes typical mass spectrometry data for a model peptide modified with different PEG3-azide linkers. The data is based on findings from studies involving similar modifications[1].
Table 2: Mass Spectrometry Data for a Model Peptide Modified with PEG3-Azide Linkers
| Linker | Peptide Sequence | Precursor Ion (m/z) [M+H]+ | Key Fragment Ions (MS/MS) | Observed Mass Shift (Da) |
| This compound | K(mod)TEST | Calculated based on peptide + linker mass | b and y ions from peptide backbone, characteristic loss of Boc (100 Da), sequential loss of PEG units (44 Da) | 334.37 |
| NHS-PEG3-azide | K(mod)TEST | Calculated based on peptide + linker mass | Predominantly b and y ions from peptide backbone | 215.22 |
| Maleimide-PEG3-azide | C(mod)TEST | Calculated based on peptide + linker mass | Predominantly b and y ions from peptide backbone | 256.28 |
Note: The exact m/z values will depend on the specific peptide sequence.
Experimental Protocols
Detailed methodologies are crucial for the successful mass spectrometric analysis of modified peptides and proteins.
Protocol 1: Modification of a Peptide with this compound
This protocol describes the labeling of a peptide containing a ketone or aldehyde group.
Materials:
-
Peptide with a ketone or aldehyde functionality
-
This compound
-
Anhydrous DMSO
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0
-
C18 ZipTips for desalting
-
Mass Spectrometer (e.g., Orbitrap or Q-TOF)
Procedure:
-
Peptide Preparation: Dissolve the peptide in the reaction buffer to a final concentration of 1 mg/mL.
-
Linker Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Labeling Reaction: Add a 10-fold molar excess of the this compound stock solution to the peptide solution.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature.
-
Sample Cleanup: Desalt and concentrate the modified peptide using a C18 ZipTip according to the manufacturer's instructions. Elute the peptide in 50% acetonitrile/0.1% formic acid.
-
Mass Spectrometry Analysis: Analyze the sample by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS and MS/MS spectra.
Protocol 2: LC-MS/MS Analysis of a PROTAC with a PEG Linker
This protocol outlines a general method for the analysis of a PROTAC molecule containing a PEG linker.
Materials:
-
PROTAC sample
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole or high-resolution mass spectrometer)
-
C18 column
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
Procedure:
-
Sample Preparation: Dissolve the PROTAC sample in a suitable solvent (e.g., DMSO) and dilute with the initial mobile phase conditions.
-
Chromatographic Separation: Inject the sample onto the C18 column. Elute the PROTAC using a gradient of mobile phase B.
-
Mass Spectrometry Detection: The mass spectrometer should be operated in positive ion mode. For quantitative analysis, use multiple reaction monitoring (MRM) on a triple quadrupole instrument. For qualitative analysis and metabolite identification, use a high-resolution instrument.
-
Data Analysis: Process the data to determine the retention time, precursor ion mass, and fragmentation pattern of the PROTAC and any potential metabolites.
Mandatory Visualizations
PROTAC Experimental Workflow
Caption: A generalized experimental workflow for the synthesis and mass spectrometry analysis of a PROTAC molecule.
PROTAC-Mediated Protein Degradation Signaling Pathway
References
A Researcher's Guide to Functional Assays for Validating Antibody-Drug Conjugate Efficacy
An objective comparison of key methodologies and experimental data for assessing the therapeutic potential of Antibody-Drug Conjugates (ADCs).
The landscape of cancer therapy is being reshaped by Antibody-Drug Conjugates (ADCs), which combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads.[1][2][3] The robust preclinical validation of these complex biotherapeutics is paramount for their successful clinical translation. This guide provides a comparative overview of essential functional assays used to determine ADC efficacy, complete with experimental protocols and data presentation to aid researchers, scientists, and drug development professionals in selecting the most appropriate validation strategies.
In Vitro Efficacy Assays: The First Step in ADC Validation
In vitro assays are fundamental for the initial screening and characterization of ADC candidates. They provide crucial data on cytotoxicity, specificity, and mechanism of action.[4][5][6]
Cytotoxicity Assays
Cytotoxicity assays are the cornerstone of ADC evaluation, measuring the ability of an ADC to kill target cancer cells.[5][7] These assays are critical for determining the potency of an ADC, often expressed as the half-maximal inhibitory concentration (IC50).[8]
Comparison of Common Cytotoxicity Assays:
| Assay Type | Principle | Readout | Advantages | Disadvantages |
| MTT/XTT Assays | Mitochondrial reductase activity in viable cells converts tetrazolium salts to a colored formazan product.[5] | Colorimetric | Well-established, cost-effective, high-throughput.[9] | Indirect measure of viability, potential for interference from colored compounds. |
| LDH Release Assay | Measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity.[7] | Colorimetric | Direct measure of cytotoxicity, non-radioactive. | Can be influenced by serum LDH, less sensitive than other methods. |
| ATP-Based Assays | Quantifies ATP levels as an indicator of metabolically active, viable cells. | Luminescent | High sensitivity, wide dynamic range, suitable for high-throughput screening. | Signal can be affected by culture conditions and metabolic state of cells. |
| Real-Time Live-Cell Imaging | Utilizes fluorescent dyes that stain dead cells to monitor cytotoxicity over time.[8] | Fluorescent | Provides kinetic data, allows for visual confirmation of cell death.[10] | Requires specialized instrumentation, can be lower throughput. |
Bystander Effect Assays
The bystander effect is a crucial mechanism for some ADCs, where the cytotoxic payload, upon release from the target cell, can diffuse and kill neighboring antigen-negative cancer cells.[3][11][12] This is particularly important in tumors with heterogeneous antigen expression.[13]
Approaches to Evaluate the Bystander Effect:
| Assay Format | Description | Key Readouts |
| Co-culture Assays | Antigen-positive (Ag+) and antigen-negative (Ag-) cells are cultured together and treated with the ADC.[11][14] Ag- cells are often labeled with a fluorescent protein for identification.[9][14] | Viability of Ag- cells, apoptosis markers in Ag- cells. |
| Conditioned Medium Transfer | Medium from ADC-treated Ag+ cells is transferred to a culture of Ag- cells.[13] | Viability of Ag- cells. |
| 3D Spheroid Co-cultures | Spheroids are formed from a mixture of Ag+ and Ag- cells to better mimic the tumor microenvironment.[2][10] | Spheroid size, viability of different cell populations within the spheroid.[10] |
Internalization Assays
For an ADC to be effective, it must be internalized by the target cell to release its cytotoxic payload, often within the lysosome.[15][16] Internalization assays are therefore critical to confirm that the antibody component of the ADC is efficiently taken up by the cancer cells.[7][15]
Common Internalization Assay Techniques:
| Technique | Principle | Readout |
| pH-Sensitive Dyes | The ADC is labeled with a dye that fluoresces only in the acidic environment of endosomes and lysosomes.[15][17] | Fluorescence intensity. |
| Fluorescence Microscopy | The ADC is labeled with a fluorescent dye, and its localization within the cell is visualized over time.[7][18] | Co-localization with endosomal/lysosomal markers. |
| Flow Cytometry | Measures the increase in cell-associated fluorescence after incubation with a fluorescently labeled ADC.[7][19] | Mean fluorescence intensity. |
Advanced and In Vivo Efficacy Models
While 2D in vitro assays are useful for initial screening, more complex models are needed to better predict in vivo efficacy.
3D Spheroid Models
Three-dimensional (3D) spheroid models offer a more physiologically relevant in vitro system compared to traditional 2D cell cultures.[1][2] They mimic the 3D architecture and cell-cell interactions of a tumor, providing a better prediction of an ADC's ability to penetrate tissue and exert its cytotoxic effects.[20]
In Vivo Models
In vivo studies in animal models are the final and most critical step in the preclinical evaluation of ADC efficacy.[7] These studies provide data on anti-tumor activity, pharmacokinetics, and potential toxicities.[21]
Key In Vivo Models for ADC Testing:
| Model Type | Description | Key Readouts |
| Cell Line-Derived Xenografts (CDX) | Human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice.[7][22] | Tumor growth inhibition (TGI), survival.[7] |
| Patient-Derived Xenografts (PDX) | Tumor fragments from a patient are implanted into immunodeficient mice.[23][24][25] PDX models better recapitulate the heterogeneity and microenvironment of human tumors.[24] | Tumor response rates, correlation with patient clinical outcomes.[23] |
Experimental Protocols
Below are detailed protocols for key functional assays.
In Vitro Cytotoxicity: MTT Assay
-
Cell Seeding: Plate target cells in a 96-well plate at a density of 1,000-10,000 cells per well and incubate overnight.[14]
-
ADC Treatment: Prepare serial dilutions of the ADC and a negative control ADC. Add the diluted ADCs to the cells and incubate for 72-120 hours, depending on the payload's mechanism of action.[14]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.[9][14]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight at 37°C in the dark.[9][14]
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.[9][14]
-
Analysis: Calculate the percentage of viable cells relative to the untreated control and determine the IC50 value.
Bystander Effect: Co-Culture Assay
-
Cell Preparation: Engineer antigen-negative (Ag-) cells to express a fluorescent protein (e.g., GFP).
-
Co-culture Seeding: Seed a mixture of antigen-positive (Ag+) and GFP-labeled Ag- cells in a 96-well plate. The ratio of Ag+ to Ag- cells can be varied.
-
ADC Treatment: Treat the co-culture with serial dilutions of the ADC for a specified period.
-
Imaging and Analysis: Use a high-content imaging system or flow cytometry to distinguish and quantify the viability of the GFP-labeled Ag- cells in the presence of the ADC.
Antibody Internalization: pH-Sensitive Dye Assay
-
ADC Labeling: Label the ADC with a pH-sensitive dye according to the manufacturer's instructions.
-
Cell Seeding: Plate target cells in a 96-well plate suitable for fluorescence imaging.
-
Treatment: Add the labeled ADC to the cells.
-
Live-Cell Imaging: Monitor the increase in fluorescence over time using a live-cell imaging system. An increase in fluorescence indicates that the ADC has been internalized into acidic compartments like endosomes and lysosomes.[26]
-
Quantification: Quantify the fluorescence intensity per cell or per well to determine the rate and extent of internalization.
Visualizing ADC Efficacy Pathways and Workflows
Diagrams created using Graphviz to illustrate key processes in ADC validation.
References
- 1. selectscience.net [selectscience.net]
- 2. Evaluating Antibody Drug Conjugates (ADCs) In Vitro Using 3D Tumor Spheroid Models | Sartorius [sartorius.com]
- 3. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 7. blog.td2inc.com [blog.td2inc.com]
- 8. njbio.com [njbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluating Antibody Drug Conjugates (ADCs) In Vitro Using 3D Tumor Spheroid Models App Note | Sartorius [sartorius.com]
- 11. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 12. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 15. ADC antibody internalization assay-DIMA BIOTECH [dimabio.com]
- 16. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 17. Antibody Internalization | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. creative-biolabs.com [creative-biolabs.com]
- 19. ADC In Vitro Screening & Evaluation_ADC In Vitro Screening_Antibody Drug Conjugates Services - Antibody/ADC In Vitro Studies - ICE Bioscience [en.ice-biosci.com]
- 20. zymeworks.com [zymeworks.com]
- 21. ADC In Vivo Analysis Services - Creative Biolabs [creative-biolabs.com]
- 22. mdpi.com [mdpi.com]
- 23. Utilizing panels of patient derived xenografts to aid the development of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. blog.crownbio.com [blog.crownbio.com]
- 25. Utilizing Patient-Derived Xenografts to Model Precision Oncology for Biliary Tract Cancer | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 26. aacrjournals.org [aacrjournals.org]
Cleavable vs. Non-Cleavable Linkers in Drug Delivery: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of a linker in an antibody-drug conjugate (ADC) is a critical decision that profoundly impacts its therapeutic index. This guide provides an objective comparison of cleavable and non-cleavable linkers, supported by experimental data, to aid in the rational design of next-generation drug delivery systems.
The linker component of an ADC tethers the potent cytotoxic payload to the monoclonal antibody, ensuring that the drug remains inactive and attached to the antibody while in circulation.[1] Upon reaching the target tumor cell, the linker is designed to release the payload, leading to cancer cell death. The strategy for this release is the central difference between cleavable and non-cleavable linkers, each with distinct advantages and disadvantages that influence an ADC's efficacy, safety, and pharmacokinetic profile.[1][2]
At a Glance: Key Differences
| Feature | Cleavable Linker (e.g., Valine-Citrulline) | Non-Cleavable Linker (e.g., Thioether) |
| Mechanism of Release | Enzymatic cleavage (e.g., by Cathepsin B) or chemical triggers (e.g., pH, glutathione) in the lysosome or tumor microenvironment.[3][4] | Proteolytic degradation of the antibody backbone in the lysosome.[5][] |
| Released Payload | Often the unmodified, potent payload.[7] | Payload attached to the linker and an amino acid residue.[7][8] |
| Plasma Stability | Generally lower, with a potential for premature drug release.[7] | Generally higher, leading to a more stable ADC in circulation.[5][9] |
| Bystander Effect | High, due to the release of a membrane-permeable payload that can kill neighboring antigen-negative cells.[3][7] | Low to negligible, as the released payload is typically charged and less permeable.[7][9] |
| Off-Target Toxicity | Higher potential due to premature payload release and the bystander effect.[9] | Lower potential due to higher stability and a limited bystander effect.[5][9] |
| Efficacy in Heterogeneous Tumors | Potentially more effective due to the bystander effect.[10] | May be less effective as it relies on direct targeting of all cancer cells. |
Quantitative Performance Data
The following tables summarize quantitative data from preclinical and clinical studies comparing the performance of ADCs with cleavable and non-cleavable linkers. It is important to note that direct head-to-head comparisons with the same antibody and experimental conditions are limited in the published literature.
In Vitro Cytotoxicity (IC50)
| ADC Construct | Linker Type | Cell Line | Target Antigen | IC50 (M) | Citation |
| mil40-15 | Non-cleavable (Cys-linker) | BT-474 | HER2 | ~1 x 10⁻¹¹ | [7] |
| mil40-15 | Non-cleavable (Cys-linker) | MCF-7 (Bystander, HER2-negative) | HER2 | ~1 x 10⁻⁹ | [7] |
Lower IC50 values indicate higher potency.
In Vivo Efficacy (Tumor Growth Inhibition)
| ADC Construct | Linker Type | Tumor Model | Dosing | Tumor Growth Inhibition (TGI) | Citation |
| Fc-U-ZHER2-MMAE | Cleavable (novel) | NCI-N87 Gastric Cancer | Single dose | Complete tumor regression in a portion of animals | [7] |
Direct comparative in vivo efficacy data for cleavable vs. non-cleavable MMAE ADCs with the same antibody is scarce.[7]
Clinical Toxicity
A meta-analysis of 40 clinical trials involving 7,879 patients demonstrated that ADCs with cleavable linkers were associated with a significantly higher incidence of composite adverse events (AEs) of grade 3 or higher compared to those with non-cleavable linkers (47% vs. 34%).[11] This suggests that the premature release of the payload from cleavable linkers may contribute to increased systemic toxicity.[11]
Mechanisms of Action and Signaling Pathways
The fundamental difference in the release mechanism of cleavable and non-cleavable linkers dictates their intracellular trafficking and subsequent downstream effects.
Cleavable Linker Pathway
ADCs with cleavable linkers are internalized into the target cell and trafficked to the lysosome.[3] Within the acidic and enzyme-rich environment of the lysosome, the linker is cleaved, releasing the unmodified payload.[3][12] If the payload is membrane-permeable, it can diffuse out of the cell and kill neighboring antigen-negative tumor cells, a phenomenon known as the "bystander effect".[3][10]
Non-Cleavable Linker Pathway
In contrast, ADCs with non-cleavable linkers rely on the complete proteolytic degradation of the antibody backbone within the lysosome to release the payload.[5] The released species is a complex of the payload, the linker, and a single amino acid residue from the antibody.[7][8] This complex is often charged and less membrane-permeable, which largely abrogates the bystander effect.[7][10]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADCs. Below are outlines for key experiments.
Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma, measuring the premature release of the payload.
Methodology:
-
The ADC is incubated in plasma from a relevant species (e.g., mouse, rat, cynomolgus monkey, human) at 37°C.[13][14]
-
Aliquots are collected at various time points over a period of up to seven days.[13]
-
The amount of intact ADC and released payload in the plasma samples is quantified.[15] This can be achieved through methods such as ELISA to measure total and conjugated antibody, or by LC-MS to directly measure the free drug.[15]
-
The rate of payload release is calculated to determine the plasma stability of the ADC.
Lysosomal Degradation Assay
This assay assesses the efficiency of payload release within the lysosomal compartment.
Methodology:
-
Isolate lysosomes from a relevant cell line or tissue.
-
Incubate the ADC with the isolated lysosomes at 37°C in an appropriate acidic buffer (pH 4.5-5.0) to mimic the lysosomal environment.[16]
-
Collect samples at different time points.
-
Analyze the samples using techniques like HPLC or LC-MS/MS to quantify the released payload and any metabolic byproducts.[16]
-
The rate of payload release provides a measure of the linker's susceptibility to lysosomal cleavage or degradation.
In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC against cancer cell lines.
Methodology:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and free payload for a specified duration (typically 72-96 hours).
-
Assess cell viability using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo).
-
Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic curve.
Conclusion
The selection of a cleavable or non-cleavable linker is a multifaceted decision that must be tailored to the specific therapeutic application.[9] Cleavable linkers offer the potential for enhanced efficacy in heterogeneous tumors through the bystander effect but may come with an increased risk of off-target toxicity.[7][9] Conversely, non-cleavable linkers provide greater plasma stability and a more favorable safety profile, making them suitable for targeting homogenous tumors with high antigen expression.[7][9] A thorough understanding of the interplay between the antibody, linker, and payload, supported by robust experimental data, is paramount for the successful development of safe and effective antibody-drug conjugates.
References
- 1. adcreview.com [adcreview.com]
- 2. The Importance of Drug Conjugate Linker Design: Effect on the Pharmacokinetic (PK), Drug Efficacy, and Toxicity Profiles - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 4. Cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 7. benchchem.com [benchchem.com]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 11. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iphasebiosci.com [iphasebiosci.com]
- 13. ADC Plasma Stability Assay [iqbiosciences.com]
- 14. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 16. "Esters in ADC linkers: Optimization of stability and lysosomal cleavag" by Kelsey Watts, Brittany Brems et al. [orb.binghamton.edu]
The Influence of PEG Spacers on Protein Stability and Function: A Comparative Guide
The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of proteins.[1][2][3][4] The introduction of a PEG spacer can significantly alter a protein's stability, function, and pharmacokinetic profile.[1][5][6] This guide provides an objective comparison of the effects of PEG spacers, supported by experimental data, detailed methodologies, and visual diagrams to aid researchers, scientists, and drug development professionals.
Core Concepts of PEGylation
PEGylation involves the covalent conjugation of PEG chains to a protein, typically at specific amino acid residues like lysine or cysteine.[4][7] The PEG polymer is hydrophilic, non-toxic, and non-immunogenic, making it an ideal candidate for modifying therapeutic proteins.[2] The spacer creates a protective hydrophilic cloud around the protein, which sterically hinders interactions with other molecules, such as proteolytic enzymes and antibodies.[6][8] This "shielding" effect is a primary mechanism behind the observed improvements in protein stability and in vivo performance.[5][6]
Key advantages conferred by PEG spacers include:
-
Enhanced Stability : Increased resistance to enzymatic degradation and thermal stress.[5][9][10]
-
Improved Pharmacokinetics : Longer circulation half-life due to reduced renal clearance and decreased uptake by the reticuloendothelial system.[5][6][11]
-
Reduced Immunogenicity : Masking of antigenic epitopes on the protein surface, leading to a diminished immune response.[2][5][6]
-
Increased Solubility : Improved solubility and prevention of aggregation, particularly for hydrophobic proteins.[5][12][13]
However, a potential drawback is the reduction of biological activity due to steric hindrance, where the PEG chain may obstruct the protein's active site or binding interface.[6][8][14] Therefore, the design of the PEG spacer, including its length, structure (linear vs. branched), and attachment site, is a critical optimization parameter.[1][15][16]
Comparative Data on Protein Stability and Function
The impact of a PEG spacer is highly dependent on the specific protein, the length and architecture of the PEG chain, and the site of conjugation. The following tables summarize quantitative data from various studies to illustrate these effects.
Table 1: Effect of PEG Spacer on Protein Stability
| Protein | PEG Modification | Stability Metric | Result (vs. Unmodified) | Reference |
| Alpha-1 Antitrypsin (AAT) | 2-armed 40 kDa PEG | Proteolytic Resistance | Greatly improved resistance | [16] |
| Lysozyme | 20 kDa PEG | Melting Temperature (Tm) | Increased from 202°C to 222°C | [17] |
| Bovine Serum Albumin (BSA) | PEGylated PLGA Nanoparticles | In vivo half-life | Increased from 13.6 min to 4.5 hours | [9] |
| Chymotrypsin | PEG-pSBAm-block-pNIPAM | Thermal Stability (37°C) | Conjugate remained stable after 8 hours, while native protein lost 50% activity | [9] |
| Growth Hormone (GH) | 5 kDa PEG (4-5 chains) | In vivo half-life | Increased from 20 hours to 70 hours | [6] |
| Myoglobin | 5 kDa mPEG-NHS | Thermal Stability | Thermal destabilization, but aggregation was prevented post-denaturation | [10] |
Table 2: Effect of PEG Spacer on Protein Function
| Protein | PEG Modification | Function Metric | Result (vs. Unmodified) | Reference |
| Interferon alfa-2a | Branched 40 kDa PEG | Bioactivity | 93% decrease in activity | [1][18] |
| Lysozyme | 20 kDa PEG | Relative Activity | 40.4% activity retained | [17] |
| L-lactate oxidase | Maleimide-PEG | Enzymatic Activity | 30% reduction in activity | [9] |
| Lysine-deficient TNF-α | Linear 20 kDa PEG | Antitumor Activity | Higher activity in mice compared to 5 kDa PEG modification | [3] |
| Lysine-deficient TNF-α | Branched 40 kDa PEG | Antitumor Activity | Loss of activity | [3] |
| 68Ga-NOTA-RM26 (Bombesin analog) | PEG3 spacer | Liver Uptake | Lower liver uptake compared to other PEG lengths | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for protein PEGylation and the subsequent analysis of stability and function.
Protocol 1: NHS-Ester-PEG Conjugation to Primary Amines
This protocol describes a common method for attaching PEG to lysine residues on a protein surface.[5][19]
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at 2-10 mg/mL.
-
NHS-Ester functionalized PEG (e.g., mPEG-NHS) of desired molecular weight.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Dialysis).
Procedure:
-
Preparation : Bring the protein solution and PEG reagent to room temperature.
-
Reaction : Add the NHS-Ester-PEG to the protein solution. The molar ratio of PEG to protein is a critical parameter to optimize and typically ranges from 5:1 to 25:1.[7][20]
-
Incubation : Allow the reaction to proceed for 30-60 minutes at room temperature or overnight at 4°C with gentle stirring.
-
Quenching : Stop the reaction by adding the quenching buffer to consume any unreacted NHS-Ester-PEG.
-
Purification : Remove unreacted PEG and quenching buffer components by purifying the PEG-protein conjugate using SEC or dialysis.[5]
-
Characterization : Analyze the purified conjugate using SDS-PAGE to confirm the increase in molecular weight and other analytical techniques to assess purity and degree of PEGylation.
Protocol 2: Thermal Stability Analysis using Differential Scanning Calorimetry (DSC)
DSC is used to measure the thermal stability of a protein by determining its melting temperature (Tm), the temperature at which 50% of the protein is unfolded.[10]
Procedure:
-
Sample Preparation : Prepare samples of the unmodified protein and the PEGylated protein at the same concentration in the same buffer. A buffer-only sample is used as a reference.
-
Instrument Setup : Load the protein sample and the reference sample into the DSC instrument.
-
Thermal Scan : Apply a constant heating rate (e.g., 1°C/min) over a defined temperature range (e.g., 20°C to 100°C).
-
Data Acquisition : The instrument measures the differential heat capacity of the sample relative to the reference as a function of temperature.
-
Data Analysis : The resulting thermogram will show a peak corresponding to the protein unfolding. The apex of this peak is the Tm. An increase in Tm for the PEGylated protein indicates enhanced thermal stability.[10]
Protocol 3: Functional Activity Assay
The specific assay will depend on the protein's function (e.g., enzyme kinetics, receptor binding). The general principle is to compare the activity of the PEGylated protein to its unmodified counterpart.
Example: Enzyme Activity Assay
-
Reaction Setup : Prepare a series of reactions containing a fixed concentration of the enzyme's substrate.
-
Enzyme Addition : Add varying concentrations of either the unmodified or the PEGylated enzyme to initiate the reaction.
-
Measurement : Monitor the formation of the product over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis : Calculate kinetic parameters such as Vmax and Km. A decrease in Vmax or an increase in Km for the PEGylated enzyme may indicate reduced activity, potentially due to steric hindrance.[6]
Visualizations: Workflows and Mechanisms
Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.
Caption: Experimental workflow for protein PEGylation and analysis.
References
- 1. Optimizing Pharmacological and Immunological Properties of Therapeutic Proteins Through PEGylation: Investigating Key Parameters and Their Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. benchchem.com [benchchem.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. creativepegworks.com [creativepegworks.com]
- 9. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics of Protein and Peptide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. purepeg.com [purepeg.com]
- 13. ポリエチレングリコール(PEG)とタンパク質のPEG化 | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Potential Limitations of PEGylated Therapeutic Proteins | Biopharma PEG [biochempeg.com]
- 15. orbi.uliege.be [orbi.uliege.be]
- 16. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono-PEGylated alpha-1 antitrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PEGylation to Improve Protein Stability During Melt Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. scielo.br [scielo.br]
- 20. researchgate.net [researchgate.net]
A Researcher's Guide to Bioconjugation: Evaluating Alternatives to Boc-Aminooxy-PEG3-azide
In the dynamic fields of drug development, diagnostics, and fundamental biological research, the precise and stable covalent attachment of molecules to biomolecules—a process known as bioconjugation—is a cornerstone technique. The heterobifunctional linker, Boc-Aminooxy-PEG3-azide, offers a versatile platform for this purpose, featuring a protected aminooxy group for reaction with carbonyls and an azide for click chemistry. However, the expanding toolbox of bioorthogonal chemistry presents a range of powerful alternatives, each with unique advantages in terms of reaction kinetics, stability, and experimental workflow. This guide provides an objective comparison of prominent alternatives to this compound, supported by experimental data and detailed protocols to empower researchers in selecting the optimal strategy for their specific needs.
The primary alternatives to the dual functionalities offered by this compound can be categorized by their respective reactive handles: those that replace the aminooxy-carbonyl ligation and those that provide an alternative to the azide-alkyne cycloaddition. This guide will focus on three major classes of bioconjugation reactions: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), Inverse-Electron-Demand Diels-Alder (IEDDA) ligation, and the foundational oxime/hydrazone ligation.
Comparative Analysis of Key Bioconjugation Chemistries
The choice of a bioconjugation strategy is often a trade-off between reaction speed, the stability of the resulting linkage, and the biocompatibility of the reaction conditions. The following sections and tables provide a quantitative comparison of these key parameters for the discussed alternatives.
Reaction Kinetics: The Need for Speed
For applications such as in vivo imaging or the labeling of dynamic cellular processes, rapid reaction kinetics are paramount. The second-order rate constant (k₂) is a critical metric for comparing the intrinsic reactivity of different bioorthogonal pairs. A higher k₂ value indicates a faster reaction at a given concentration of reactants.
Inverse-Electron-Demand Diels-Alder (IEDDA) chemistry, particularly the reaction between trans-cyclooctenes (TCO) and tetrazines (Tz), exhibits exceptionally fast kinetics, often orders of magnitude faster than other methods.[1][2][3] This allows for efficient labeling at very low concentrations, minimizing potential off-target effects and reagent-associated toxicity.[1] Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a range of reactivities depending on the choice of the strained cyclooctyne, with dibenzocyclooctyne (DBCO) derivatives generally showing the fastest rates.[4] Oxime ligation, the reaction between an aminooxy group and an aldehyde or ketone, is typically slower but can be accelerated by catalysts such as aniline or its derivatives, though these can have toxicity concerns.[5][6]
| Bioconjugation Reaction | Reactants | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Characteristics |
| IEDDA Ligation | trans-cyclooctene (TCO) + Tetrazine | > 800 (up to 3.3 x 10⁶)[1][2] | Extremely fast kinetics, suitable for low concentration applications. |
| SPAAC | Dibenzocyclooctyne (DBCO) + Azide | ~1 | Fast copper-free click chemistry. |
| Bicyclo[6.1.0]nonyne (BCN) + Azide | ~0.1 - 1 | Moderate to fast kinetics. | |
| Oxime Ligation | Aminooxy + Aldehyde/Ketone | 10⁻³ - 10⁻² (uncatalyzed) | Slower kinetics, often requires acidic pH or catalysts for acceleration. |
| Hydrazone Ligation | Hydrazine + Aldehyde/Ketone | 10⁻⁴ - 10⁻³ (uncatalyzed) | Generally slower than oxime ligation. |
Table 1: Comparison of Second-Order Rate Constants for Common Bioconjugation Reactions. The rate constants can vary depending on the specific derivatives of the reactants and the reaction conditions.
Linkage Stability: A Lasting Bond
The stability of the newly formed covalent bond is crucial for the long-term performance and reliability of the bioconjugate, particularly for in vivo applications and diagnostics. The triazole ring formed during SPAAC is known for its exceptional stability, being resistant to hydrolysis, oxidation, and enzymatic degradation.[7] The dihydropyridazine linkage from IEDDA is also highly stable.
In contrast, oxime and hydrazone linkages exhibit pH-dependent stability. Oximes are generally more stable than hydrazones under physiological conditions.[8][9][10] The hydrolytic stability of hydrazones can be advantageous for applications requiring the controlled release of a payload in an acidic environment, such as the endosomes or lysosomes of a cell.[6] However, for applications requiring a permanent linkage, the greater stability of the oxime bond is preferable.[8]
| Linkage Type | Formed From | Relative Hydrolytic Stability | Key Characteristics |
| Triazole | SPAAC (Azide + Cyclooctyne) | Very High | Highly resistant to hydrolysis, oxidation, and enzymatic cleavage.[7] |
| Dihydropyridazine | IEDDA (Tetrazine + TCO) | High | Generally stable under physiological conditions. |
| Oxime | Aminooxy + Aldehyde/Ketone | Moderate to High | More stable than hydrazones; stability is pH-dependent.[8][9] |
| Hydrazone | Hydrazine + Aldehyde/Ketone | Low to Moderate | Less stable than oximes, particularly in acidic conditions, which can be useful for cleavable linkers.[6] |
Table 2: Comparative Stability of Bioconjugation Linkages.
Experimental Workflows and Protocols
The practical implementation of a bioconjugation strategy is a critical consideration. The following sections provide an overview of the experimental workflows for SPAAC, IEDDA, and oxime ligation, along with representative protocols.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow
SPAAC is a two-step process that involves the introduction of an azide or a strained alkyne onto the biomolecule of interest, followed by the reaction with its complementary partner. NHS esters are commonly used to attach the cyclooctyne moiety to primary amines on proteins.
Caption: Experimental workflow for SPAAC bioconjugation.
-
Protein Preparation: Prepare the protein solution in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.[11]
-
DBCO-PEG-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of DBCO-PEG-NHS ester in anhydrous DMSO.[12]
-
Activation: Add a 10- to 20-fold molar excess of the DBCO-PEG-NHS ester solution to the protein solution.[11][12] Incubate at room temperature for 30-60 minutes or on ice for 2 hours.[12]
-
Quenching (Optional): Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 5-15 minutes.[12]
-
Purification: Remove excess DBCO reagent using a desalting column or dialysis.[11][12]
-
Click Reaction: Add the azide-containing probe to the DBCO-labeled protein. A 1.5 to 3-fold molar excess of the probe is often recommended.[12]
-
Incubation: Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for a longer duration.[12]
-
Final Purification: Purify the final bioconjugate using a suitable method such as size-exclusion chromatography (SEC) to remove unreacted probe.
Inverse-Electron-Demand Diels-Alder (IEDDA) Ligation Workflow
Similar to SPAAC, IEDDA ligation typically involves functionalizing the biomolecule with one of the reactive partners (e.g., TCO) followed by the rapid reaction with the other (e.g., tetrazine).
Caption: Experimental workflow for IEDDA bioconjugation.
-
Protein Preparation: Prepare the protein solution in an amine-free buffer (e.g., PBS, pH 7.4) at 1-5 mg/mL.[13]
-
TCO-PEG-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of TCO-PEG-NHS ester in anhydrous DMSO or DMF.[13]
-
Activation: Add a 20-fold molar excess of the TCO-PEG-NHS ester solution to the protein sample and incubate for 1 hour at room temperature.[13]
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 5 minutes.[13]
-
Purification: Remove excess TCO reagent by using a desalting column or dialysis.[13]
-
IEDDA Reaction: Add the tetrazine-containing probe to the TCO-labeled protein. A slight molar excess (1.05-1.5 equivalents) of the tetrazine probe is often used.[14]
-
Incubation: Incubate the reaction at room temperature or 4°C for 30 minutes to 2 hours.[13]
-
Final Purification: Purify the final bioconjugate via size-exclusion chromatography if necessary.[14]
Oxime Ligation Workflow
Oxime ligation involves the reaction of an aminooxy-functionalized molecule with a biomolecule containing a carbonyl group (aldehyde or ketone). Carbonyl groups can be introduced into biomolecules through various methods, such as the oxidation of carbohydrates or the incorporation of unnatural amino acids.
Caption: Experimental workflow for oxime ligation.
-
Glycoprotein Oxidation: Prepare a solution of the glycoprotein in an appropriate buffer (e.g., 0.1 M sodium acetate, pH 5.5).[5] Add a solution of sodium meta-periodate to a final concentration of 1-10 mM. Incubate on ice for 15-30 minutes.[5]
-
Purification: Remove excess periodate by buffer exchange into a neutral buffer (e.g., PBS, pH 7.4) using a desalting column or dialysis.[5]
-
Aminooxy Probe Solution: Prepare a stock solution of the aminooxy-containing probe in a suitable solvent.
-
Oxime Ligation: Add the aminooxy probe to the oxidized glycoprotein solution. The reaction is most efficient at a slightly acidic to neutral pH (4.5-7.5).[5] For slower reactions, a catalyst like aniline can be added, though its use should be carefully considered due to potential toxicity.
-
Incubation: Incubate the reaction mixture for 2-24 hours at room temperature.
-
Final Purification: Purify the glycoprotein conjugate from unreacted probe by dialysis or size-exclusion chromatography.[5]
Signaling Pathways and Logical Relationships
The selection of a bioconjugation strategy is guided by a logical consideration of the experimental requirements and the properties of the available chemical tools.
Caption: Decision tree for selecting a bioconjugation method.
Conclusion
The field of bioconjugation has moved beyond a one-size-fits-all approach. While this compound remains a useful tool, a careful evaluation of the available alternatives can lead to significant improvements in experimental outcomes. For applications demanding the utmost speed, IEDDA ligation is the clear frontrunner. When linkage stability is the primary concern, the robust triazole formed via SPAAC is an excellent choice. Oxime and hydrazone ligations, while generally slower, offer a valuable and established method, with the latter providing an option for creating cleavable conjugates. By understanding the quantitative differences in reaction kinetics and stability, and by following well-defined experimental protocols, researchers can confidently select and implement the optimal bioconjugation strategy to advance their scientific goals.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 3. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparative Forced Degradation Study of Anticomplement C5 Biosimilar and Originator Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydrolytic stability of hydrazones and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparation of Protein A Membrane Adsorbers Using Strain-Promoted, Copper-Free Dibenzocyclooctyne (DBCO)-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 13. interchim.fr [interchim.fr]
- 14. benchchem.com [benchchem.com]
A Researcher's Guide to Cytotoxicity Assays for Novel Antibody-Drug Conjugates
The development of novel antibody-drug conjugates (ADCs) requires robust and reliable methods to evaluate their cytotoxic potential. Selecting the appropriate assay is critical for generating accurate and reproducible data to inform candidate selection and preclinical development. This guide provides a comparative overview of three widely used cytotoxicity assays—MTT, LDH, and Caspase-Glo® 3/7—offering insights into their principles, protocols, and performance to aid researchers in making informed decisions.
Introduction to ADC Cytotoxicity and Assay Principles
Antibody-drug conjugates are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload.[1] The mechanism of action involves the ADC binding to a specific antigen on the cancer cell surface, followed by internalization and release of the cytotoxic agent, ultimately leading to cell death.[2] Cytotoxicity assays are essential tools to screen promising ADC candidates, predict their in vivo efficacy, and evaluate their cell specificity.[3][4]
This guide focuses on three common types of assays that measure different hallmarks of cytotoxicity:
-
MTT Assay (Metabolic Activity): This colorimetric assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to a purple formazan product. The intensity of the color is directly proportional to the number of viable cells.[4][5]
-
LDH Assay (Membrane Integrity): This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged plasma membranes. The released LDH catalyzes a reaction that results in a colored product, the amount of which is proportional to the number of lysed cells.[6][7]
-
Caspase-Glo® 3/7 Assay (Apoptosis): This luminescent assay measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway. The assay reagent contains a proluminescent substrate that is cleaved by active caspases, generating a light signal that is proportional to the amount of caspase activity.[8]
Comparative Analysis of Cytotoxicity Assays
Choosing the right assay depends on the specific research question, the ADC's mechanism of action, and the desired endpoint. The following table summarizes the key features of the MTT, LDH, and Caspase-Glo® 3/7 assays.
| Feature | MTT Assay | LDH Release Assay | Caspase-Glo® 3/7 Assay |
| Principle | Measures metabolic activity via mitochondrial dehydrogenase reduction of MTT to formazan.[4][5] | Measures plasma membrane damage via the release of cytosolic lactate dehydrogenase (LDH).[6][7] | Measures apoptosis via the activity of executioner caspases 3 and 7.[8] |
| Assay Type | Colorimetric (Endpoint) | Colorimetric (Endpoint) | Luminescent (Endpoint) |
| Measures | Cell viability and proliferation. | Cell lysis and membrane integrity. | Apoptosis induction. |
| Advantages | Well-established, cost-effective, and reflects cellular metabolic health.[6] | Directly measures cell death, can distinguish between apoptosis and necrosis in some contexts.[6] | High sensitivity (can detect as few as 15-20 cells), rapid "add-mix-measure" protocol, wide linear range.[6][9] |
| Disadvantages | Endpoint assay requiring cell lysis, potential for interference from compounds that affect metabolism.[2][6] | LDH can also be released by effector cells, potentially leading to exaggerated results; less sensitive for early apoptotic events.[5] | Measures an early apoptotic event, may not correlate directly with overall cell death; higher cost. |
| Typical Readout | Absorbance at 570 nm | Absorbance at 490 nm | Luminescence |
Quantitative Data Presentation
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of an ADC. The following table presents representative IC50 values for the well-characterized ADC, Ado-Trastuzumab Emtansine (T-DM1), and other ADCs, as determined by various cytotoxicity assays. It is important to note that IC50 values can vary depending on the cell line, assay conditions, and incubation time.
| ADC | Cell Line | Assay | IC50 Value |
| Trastuzumab-vc-MMAE | N87 (HER2-positive) | MTT | ~15 ng/mL[4] |
| Trastuzumab-vc-MMAE | MCF7 (HER2-negative) | MTT | >10,000 ng/mL[4] |
| T-DM1 | SK-BR-3 (HER2-positive) | MTT | ~1.2 µg/mL[10] |
| T-DM1 | MDA-MB-361 (HER2-positive) | MTT | ~5-fold increase in resistant cells[3] |
| Exatecan-based ADC | Various | MTT | 13 - 50 ng/mL in high HER2 expressing cells[11] |
| Isobatatasin I | - | MTT | 25 µM[6] |
| Isobatatasin I | - | LDH Release | 50 µM[6] |
| Isobatatasin I | - | CellTiter-Glo® (ATP) | 20 µM[6] |
Visualizing ADC Mechanism and Assay Workflows
Diagrams created using Graphviz (DOT language) illustrate the general mechanism of ADC-induced cytotoxicity and the experimental workflows for the MTT, LDH, and Caspase-Glo® 3/7 assays.
Caption: General mechanism of Antibody-Drug Conjugate (ADC) induced cytotoxicity.
Caption: Experimental workflows for MTT, LDH, and Caspase-Glo® 3/7 cytotoxicity assays.
Detailed Experimental Protocols
The following protocols provide a general framework for performing cytotoxicity assays with ADCs. Optimization of cell seeding density, incubation times, and ADC concentrations is recommended for each specific cell line and ADC.
MTT Assay Protocol
-
Cell Seeding: Seed target cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[3]
-
ADC Treatment: Prepare serial dilutions of the ADC and appropriate controls (e.g., unconjugated antibody, free payload). Remove the culture medium from the wells and add the ADC dilutions.
-
Incubation: Incubate the plate for a predetermined period (e.g., 72-120 hours) at 37°C in a humidified 5% CO2 incubator. The incubation time should be optimized based on the cell doubling time and the ADC's mechanism of action.[4]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.
LDH Release Assay Protocol
-
Cell Seeding and ADC Treatment: Follow steps 1-3 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[12]
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at approximately 250 x g for 5-10 minutes. Carefully transfer the supernatant from each well to a new flat-bottom 96-well plate.[13]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.[8]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[13]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.[5]
Caspase-Glo® 3/7 Assay Protocol
-
Cell Seeding and ADC Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. Allow the reagent to equilibrate to room temperature before use.[14]
-
Reagent Addition: Add a volume of Caspase-Glo® 3/7 reagent equal to the volume of cell culture medium in each well.[14]
-
Incubation: Mix the contents by gently shaking the plate for 30-60 seconds. Incubate the plate at room temperature for 30 minutes to 3 hours.[11]
-
Luminescence Measurement: Measure the luminescence of each sample using a luminometer.[14]
-
Data Analysis: The luminescent signal is directly proportional to the amount of caspase activity. Data can be expressed as fold change in caspase activity relative to the untreated control.
Conclusion
The selection of an appropriate cytotoxicity assay is a critical step in the preclinical development of novel ADCs. The MTT, LDH, and Caspase-Glo® 3/7 assays each provide valuable, yet distinct, information regarding an ADC's mechanism of action and potency. By understanding the principles, advantages, and limitations of each method, researchers can design experiments that yield robust and meaningful data, ultimately facilitating the successful translation of promising ADC candidates from the laboratory to the clinic. Combining multiple assays can offer a more comprehensive understanding of an ADC's cytotoxic profile.
References
- 1. Process | Graphviz [graphviz.org]
- 2. The Comparison of MTT and CVS Assays for the Assessment of Anticancer Agent Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. graph - using graphviz to create tcp flow diagrams? - Stack Overflow [stackoverflow.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. sketchviz.com [sketchviz.com]
- 14. Direct Cytotoxicity Assay [iqbiosciences.com]
A Comparative Guide to Measuring Drug-to-Antibody Ratio (DAR) for ADCs with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of the drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) for antibody-drug conjugates (ADCs), as it directly influences both efficacy and safety.[1] The incorporation of polyethylene glycol (PEG) linkers in ADC design, aimed at improving hydrophilicity and pharmacokinetic properties, introduces unique analytical considerations. This guide provides an objective comparison of the principal methods for measuring the DAR of PEGylated ADCs, supported by experimental data and detailed protocols.
Overview of DAR Measurement Techniques
The four primary methods for determining the DAR of ADCs are Ultraviolet-Visible (UV/Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase Liquid Chromatography (RPLC), and Mass Spectrometry (MS). Each technique offers distinct advantages and limitations, particularly when analyzing ADCs with hydrophilic PEG linkers.
Comparative Analysis of DAR Measurement Methods
The selection of an appropriate DAR measurement technique depends on various factors, including the stage of drug development, the specific characteristics of the ADC, and the level of detail required. The following table summarizes the key features of each method.
| Method | Principle | Information Provided | Advantages | Limitations | Impact of PEG Linkers |
| UV/Vis Spectroscopy | Measures absorbance at two wavelengths (typically 280 nm for the antibody and a specific wavelength for the drug) to calculate the average DAR based on the Beer-Lambert law.[] | Average DAR | Simple, rapid, and requires minimal sample preparation.[][3] | Provides only the average DAR, not the distribution. Prone to interference from free drug and requires a distinct chromophore on the drug.[4] | The PEG linker itself does not typically interfere, but its effect on the drug's extinction coefficient should be evaluated. |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on differences in hydrophobicity. The number of conjugated drugs alters the overall hydrophobicity of the antibody.[][5] | Average DAR, DAR distribution, and presence of unconjugated antibody.[5] | Provides detailed information on drug load distribution and is often considered the gold standard for cysteine-linked ADCs.[1] | Can have lower resolution for complex mixtures and may be affected by post-translational modifications. Hydrophilic linkers can pose challenges.[1] | The hydrophilic nature of PEG linkers can reduce the retention time of ADC species on the HIC column, potentially impacting resolution. Method optimization is often necessary.[6] |
| Reversed-Phase Liquid Chromatography (RPLC) | Separates molecules based on their polarity under denaturing conditions. For ADCs, it is often used to analyze the light and heavy chains separately after reduction.[5] | Average DAR and DAR distribution at the light and heavy chain level.[5] | Offers high resolution and is compatible with mass spectrometry.[7] | Denaturing conditions can disrupt the native structure of the ADC. Not ideal for intact ADC analysis of certain linker types.[1] | PEGylation can alter the retention behavior of the ADC fragments, requiring adjustments to the mobile phase and gradient. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to determine the precise molecular weight of the intact ADC or its subunits, allowing for direct calculation of the DAR.[8] | Average DAR, DAR distribution, conjugation sites, and identification of impurities.[8] | Provides the most detailed and accurate information. Can be coupled with liquid chromatography (LC-MS) for enhanced separation.[9] | Higher cost and complexity. Ionization efficiency can vary between different DAR species, potentially affecting quantitation.[1] | The heterogeneity of PEG linkers can complicate mass spectra, though the use of discrete PEG (dPEG®) can mitigate this.[8] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate DAR measurements. Below are representative protocols for each of the discussed techniques.
UV/Vis Spectroscopy
This method provides a straightforward approach to determine the average DAR.
Protocol:
-
Determine Extinction Coefficients:
-
Measure the UV/Vis spectrum of the unconjugated antibody and the free drug-linker to determine their respective molar extinction coefficients (ε) at 280 nm and the wavelength of maximum absorbance for the drug (λmax).[]
-
-
Sample Preparation:
-
Prepare the ADC sample in a suitable buffer (e.g., PBS).
-
-
Data Acquisition:
-
Measure the absorbance of the ADC sample at 280 nm and λmax using a spectrophotometer.[3]
-
-
DAR Calculation:
-
Use the following equations based on the Beer-Lambert law to calculate the concentrations of the antibody and the drug, and subsequently the average DAR:[]
-
A_280 = ε_Ab,280 * C_Ab + ε_Drug,280 * C_Drug
-
A_λmax = ε_Ab,λmax * C_Ab + ε_Drug,λmax * C_Drug
-
DAR = C_Drug / C_Ab
-
-
Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique for resolving different drug-loaded ADC species.
Protocol:
-
Mobile Phase Preparation:
-
Chromatographic Conditions:
-
Data Analysis:
-
Identify the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the peak areas of each species.[5]
-
Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS)
This method is often used for analyzing the subunits of reduced ADCs.
Protocol:
-
Sample Preparation (Reduction):
-
Reduce the ADC sample using a reducing agent like dithiothreitol (DTT) to separate the light and heavy chains.[11]
-
-
Mobile Phase Preparation:
-
Chromatographic and MS Conditions:
-
Column: A C4 or similar reversed-phase column suitable for protein separation.
-
Gradient: A linear gradient from low to high organic solvent.
-
MS Detector: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
-
Data Analysis:
-
Deconvolute the mass spectra of the light and heavy chain peaks to determine the mass of each species and the number of conjugated drugs.
-
Calculate the weighted average DAR based on the peak areas from the UV chromatogram and the corresponding drug load determined by MS.[11]
-
Native Mass Spectrometry (Native MS)
Native MS allows for the analysis of intact ADCs under non-denaturing conditions.
Protocol:
-
Sample Preparation:
-
Buffer exchange the ADC sample into a volatile, non-denaturing buffer such as ammonium acetate.[12]
-
-
Infusion or LC-MS:
-
The sample can be directly infused into the mass spectrometer or introduced via a size-exclusion chromatography (SEC) column for online buffer exchange and separation of aggregates.[13]
-
-
MS Conditions:
-
Use a mass spectrometer with a high mass range and optimized for native protein analysis.
-
Employ gentle ionization conditions to maintain the non-covalent interactions within the ADC.
-
-
Data Analysis:
-
Deconvolute the resulting mass spectrum to determine the mass of the intact ADC species.
-
Calculate the average DAR and DAR distribution from the relative abundances of the different drug-loaded species.[14]
-
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for the described DAR measurement techniques.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 3. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. molnar-institute.com [molnar-institute.com]
- 8. enovatia.com [enovatia.com]
- 9. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 11. agilent.com [agilent.com]
- 12. waters.com [waters.com]
- 13. Analysis of ADCs by Native Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Innovative native MS methodologies for antibody drug conjugate characterization: High resolution native MS and IM-MS for average DAR and DAR distribution assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Boc-Aminooxy-PEG3-azide
For Immediate Implementation: Researchers, scientists, and drug development professionals handling Boc-Aminooxy-PEG3-azide must adhere to stringent disposal protocols due to its chemical properties. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, ensuring laboratory safety and regulatory compliance.
Core Safety and Handling Precautions
This compound is a chemical that requires careful handling by trained personnel.[1] Although some data sheets may not classify it as hazardous, the presence of the azide functional group necessitates treating it as potentially dangerous.[1][2] Azides are known for their toxicity and potential to be explosive under certain conditions.[2]
Immediate Safety Measures:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[3]
-
Ventilation: Handle the compound exclusively in a chemical fume hood to avoid inhalation.[3]
-
Avoid Contamination: Prevent the substance from entering drains or water courses.[3]
-
Spill Management: In case of a spill, absorb the material with an inert substance like sand, sweep it up, and place it in a tightly sealed container for disposal.[3]
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical to prevent hazardous reactions. The primary concern is the azide group, which can form explosive compounds, especially with metals.
-
Waste Collection:
-
Collect all waste containing this compound in a designated, clearly labeled, and tightly sealed container.
-
This includes unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials.
-
-
Segregation of Waste:
-
Avoid Metal Contamination:
-
Do not use metal spatulas or other metal utensils when handling the compound, as this can lead to the formation of highly unstable and explosive metal azides.[2]
-
Ensure that the waste container and any transfer implements are free from metal contamination. Contact with metals such as copper and lead can form shock-sensitive explosives.[4][5]
-
-
Labeling and Storage:
-
Professional Disposal:
-
Do not dispose of this chemical down the drain. Azides can react with lead and copper in plumbing to form explosive compounds.[4][5]
-
Arrange for the disposal of the waste through a licensed and insured hazardous waste disposal company.[3][6] This is the most critical step to ensure safety and compliance with national and regional regulations.[3][6]
-
Provide the disposal company with the Safety Data Sheet (SDS) and a full description of the waste.
-
Chemical Properties and Disposal Considerations
The disposal procedure is dictated by the distinct chemical moieties of the molecule: the Boc-aminooxy group, the PEG3 linker, and the azide group.
| Chemical Moiety | Key Disposal Consideration | Rationale |
| Azide (-N₃) | High Hazard: Treat as toxic and potentially explosive. Must be handled by a professional hazardous waste disposal service. | Azides can form explosive heavy metal azides and highly toxic hydrazoic acid if handled improperly.[5] |
| PEG3 Linker | Low Hazard: Polyethylene glycol (PEG) is biodegradable and not considered hazardous waste.[7] | While the PEG component itself is low-risk, its presence does not negate the high-hazard nature of the azide group. |
| Boc-Aminooxy | Moderate Hazard: Requires standard handling for organic chemicals. | The Boc protecting group is acid-labile, reinforcing the need to avoid mixing with acidic waste.[][9] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Boc-Aminooxy-PEG3-azide
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Boc-Aminooxy-PEG3-azide. Given the presence of an azide functional group, this compound must be handled with significant caution due to the potential for explosive decomposition and toxicity. The following procedures are based on established best practices for handling energetic and hazardous chemicals.
Hazard Assessment
This compound is a molecule that combines a polyethylene glycol (PEG) linker with a terminal azide group and a Boc-protected aminooxy group. While PEG itself is generally considered to have low toxicity[1][2][3][4], the azide group introduces significant hazards.
-
Explosive Potential : Organic azides are energetic compounds that can be sensitive to heat, light, shock, and friction, posing a risk of explosive decomposition.[5]
-
Toxicity : Azides are potentially toxic if inhaled, ingested, or absorbed through the skin.[5]
-
Reactivity : This compound can react with acids to form the highly toxic and explosive hydrazoic acid.[5] It can also form dangerously unstable and explosive heavy metal azides upon contact with metals such as copper, lead, brass, or solder.[5] Reactions with certain solvents, like halogenated ones (e.g., dichloromethane), can also form extremely unstable products.[5]
A specific Safety Data Sheet (SDS) for this compound indicates that, to the best of current knowledge, the substance does not meet the criteria for hazard classification under Regulation (EC) No 1272/2008; however, it also notes the compound has not been fully tested.[6] Therefore, it is imperative to handle it with the precautions appropriate for a hazardous organic azide.
Personal Protective Equipment (PPE)
A stringent PPE protocol is mandatory for handling this compound to prevent any dermal, ocular, or respiratory exposure.
| Protection Type | Required PPE | Specifications & Rationale |
| Hand Protection | Double Nitrile Gloves | Double gloving provides robust protection against skin contact and safeguards against a breach of the outer glove. For handling azides of high toxicity, Silver shield® gloves under nitrile gloves are recommended.[7][8] |
| Eye & Face Protection | Chemical Splash Goggles & Full-Face Shield | Goggles are required at all times to protect against splashes.[9][10] A full-face shield must be worn over goggles when there is a significant risk of splashing or explosion.[5][8][9] |
| Body Protection | Flame-Resistant Lab Coat | A flame-resistant lab coat is the minimum requirement to protect skin and personal clothing.[9] For procedures with higher risk, a chemical-resistant apron should be used. |
| Respiratory Protection | Work in a Certified Chemical Fume Hood | All handling must be conducted in a properly functioning chemical fume hood to prevent inhalation of vapors or potential aerosols.[8][9][10] If aerosolization is possible outside a hood, a NIOSH-approved respirator is required.[8] |
| Foot Protection | Fully Enclosed, Chemical-Resistant Shoes | Prevents contamination and protects feet from spills. |
Operational Plan: Step-by-Step Handling
All procedures involving this compound must be meticulously planned and executed within a designated and controlled environment.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Experimental Protocol:
-
Preparation:
-
Designate a specific area within a certified chemical fume hood for the procedure.
-
Ensure a blast shield is available and placed between the user and the apparatus.[5]
-
Confirm that all necessary PPE is readily available and personnel are trained in its proper use.
-
Assemble all necessary equipment, ensuring that spatulas and other tools that will contact the azide are made of non-metallic materials (e.g., plastic or ceramic) to avoid the formation of metal azides.[9]
-
-
Weighing and Transfer:
-
Always work on the smallest possible scale to minimize risk.[5]
-
When weighing the solid, use a containment system such as a ventilated balance enclosure or perform the task carefully within the fume hood.
-
Avoid creating dust. When dissolving, slowly add the solvent to the solid to prevent aerosolization.[8]
-
-
Reaction:
-
Keep all containers tightly sealed when not in use.
-
Conduct the reaction behind a blast shield with the fume hood sash positioned as low as possible.
-
Avoid using halogenated solvents, as these can form explosive organic azides.[9]
-
Disposal Plan
Proper disposal of azide-containing waste is critical to prevent serious accidents.
Waste Management Protocol:
| Step | Procedure | Rationale |
| 1. Quenching (Deactivation) | For residual azide in reaction mixtures, slowly add a reducing agent (e.g., triphenylphosphine) in a fume hood while stirring and cooling the mixture.[5] | This chemically destroys the azide group, converting it to a safer compound and releasing nitrogen gas. Caution: This procedure should only be performed by trained personnel. |
| 2. Segregation | Collect all waste containing this compound, including contaminated gloves, wipes, and quenched solutions, into a dedicated, clearly labeled hazardous waste container.[5][9] | Azide-containing waste must be kept separate from other waste streams, especially acidic and metallic waste.[9] |
| 3. Labeling | The waste container label must clearly state "Azide Waste (Deactivated)" and list all chemical contents. | Proper labeling is essential for safe handling and disposal by your institution's safety personnel. |
| 4. Storage | Store the sealed waste container in a designated satellite accumulation area away from incompatible materials like acids and metals. | Prevents accidental reactions in the waste storage area. |
| 5. Final Disposal | NEVER pour azide-containing solutions down the drain.[7][9] Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal of the hazardous waste.[5] | Pouring azides down the drain can lead to the formation of highly explosive lead or copper azides in the plumbing.[7][9] |
References
- 1. Safety Evaluation of Polyethylene Glycol (PEG) Compounds for Cosmetic Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety of PEGylated recombinant human full‐length coagulation factor VIII (BAX 855) in the overall context of PEG and PEG conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. carlroth.com [carlroth.com]
- 7. chemistry.unm.edu [chemistry.unm.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. utoledo.edu [utoledo.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
